1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOSNNPSTLUBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173823 | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-23-2 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one (CAS 2001-23-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one, a biphenyl derivative with potential applications in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing practical insights for laboratory work and drug discovery programs.
Section 1: Compound Profile and Physicochemical Properties
This compound is a ketone featuring a biphenyl scaffold. The biphenyl moiety is a common structural motif in many pharmaceutical agents, valued for its ability to introduce conformational rigidity and engage in favorable protein-ligand interactions.[1] The presence of the phenylethanone group provides a versatile handle for further chemical modifications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2001-23-2 | [2] |
| Molecular Formula | C₂₀H₁₆O | [3] |
| Molecular Weight | 272.34 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | [4] |
| Solubility | Soluble in organic solvents such as ethanol and acetone | [5] |
Section 2: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a Friedel-Crafts acylation to introduce the phenylethanone side chain.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the biphenyl C-C bond and the acyl C-C bond. This leads to commercially available or readily accessible starting materials: 4-bromoacetophenone, phenylboronic acid, and phenylacetyl chloride.
Step-by-Step Synthesis Protocol
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Acetylbiphenyl
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[6][7] This reaction is favored for its mild conditions and high tolerance for various functional groups.[6]
-
Reaction: 4-Bromoacetophenone + Phenylboronic acid → 4-Acetylbiphenyl
-
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor.[6]
-
Base: A base is required to activate the boronic acid for transmetalation.[6]
Experimental Protocol:
-
To a reaction vessel, add 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a suitable base like sodium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-acetylbiphenyl.[8]
Step 2: Friedel-Crafts Acylation of Biphenyl with Phenylacetyl Chloride
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[9][10]
-
Reaction: Biphenyl + Phenylacetyl Chloride → this compound
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.[9]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, suspend aluminum chloride (1.1 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add phenylacetyl chloride (1.0 eq) to the suspension to form the acylium ion electrophile.
-
Add a solution of 4-acetylbiphenyl (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield this compound.
Diagram 1: Synthesis Workflow
Caption: Synthetic route to this compound.
Section 3: Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (biphenyl and phenyl rings) are expected in the range of δ 7.2-8.0 ppm. A key singlet corresponding to the methylene (-CH₂-) protons adjacent to the carbonyl group and the phenyl ring is anticipated around δ 4.3 ppm. |
| ¹³C NMR | A signal for the carbonyl carbon is expected around δ 197 ppm. Aromatic carbon signals will appear in the δ 127-145 ppm region. The methylene carbon signal should be observed around δ 45 ppm. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration is expected around 1685 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 273.13. |
Analytical HPLC Method:
Reverse-phase HPLC can be employed for purity analysis. A suitable method involves a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with a small amount of formic acid for MS compatibility.[3]
Section 4: Potential Applications in Drug Development
While specific biological activities for 1-[1,1'-Biphenyl]-4-yl-2-phenyletan-1-one are not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for drug discovery research.
-
Scaffold for Kinase Inhibitors: The biphenyl core is a privileged scaffold in the design of kinase inhibitors, which are crucial in oncology and inflammation research. The ketone functionality can be further elaborated to introduce pharmacophores that target the ATP-binding site of various kinases.
-
Dopamine Transporter (DAT) Inhibitors: Related biphenyl derivatives have been investigated as atypical dopamine transporter inhibitors, which have potential as treatments for psychostimulant use disorders.[11] The structural features of this compound make it a candidate for exploration in this area.
-
FXR Partial Agonists: A structurally related compound has shown promise as a farnesoid X receptor (FXR) partial agonist for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[12] This suggests that the biphenyl scaffold could be a starting point for developing new therapies for metabolic diseases.
Diagram 2: Potential Biological Pathway Involvement
Caption: Potential mechanism of action for biphenyl-based drug candidates.
Section 5: Safety and Handling
GHS Hazard Classification:
Precautionary Statements:
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[13]
-
Avoid inhalation of dust and contact with skin and eyes.[14]
-
Store in a tightly closed container in a dry and well-ventilated place.[2][14]
-
Keep away from heat and sources of ignition.[14]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[15]
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1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one | SIELC Technologies. (n.d.). Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 1-(4-Fluorophenyl)-2-phenylethan-1-one. Retrieved January 25, 2026, from [Link]
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Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry, 281, 118460. [Link]
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(Biphenyl-4-yl)(phenyl)methanone. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o926. [Link]
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PubChem. (n.d.). 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Retrieved January 25, 2026, from [Link]
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NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. In NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
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NIST. (n.d.). Methanone, [1,1'-biphenyl]-4-ylphenyl-. In NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
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El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7(1), 11789. [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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The Suzuki Reaction. (2014, February 6). Columbia University. [Link]
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The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
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EHSO. (2025). 5 - Chemical Hazards. In EHSO Manual 2025-2026. Retrieved January 25, 2026, from [Link]
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Friedel–Crafts acylation of biphenyl with anhydrides. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one). Retrieved January 25, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (n.d.). ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 25, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]
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Synthesis of α,β-unsaturated Epoxy Ketones Utilizing a Bifunctional Sulfonium/Phosphonium Ylide. (n.d.). RSC Publishing. [Link]
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Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. (2023). ACS Chemical Neuroscience, 14(15), 2824–2840. [Link]
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PubChem. (n.d.). 1-(Biphenyl-4-yl)-2-methylpropan-1-one. Retrieved January 25, 2026, from [Link]
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Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]
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Rationale for Synthesis: The Friedel-Crafts Acylation Approach
An In-Depth Technical Guide to the Molecular Structure of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
This guide provides a comprehensive examination of the molecular structure of this compound, a deoxybenzoin derivative incorporating the biphenyl moiety. Deoxybenzoins are a class of aromatic ketones that serve as valuable precursors and intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The biphenyl scaffold itself is a privileged structure in medicinal chemistry and materials science, valued for its unique conformational properties and its role in designing ligands, pharmaceuticals, and organic electronics.[3][4]
This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, beginning with its synthesis and culminating in a detailed analysis of its three-dimensional architecture. We will explore the causal relationships behind synthetic strategies and the logic of analytical validation, grounding our discussion in established chemical principles and spectroscopic data.
The most direct and widely adopted method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction is exceptionally effective for creating a carbon-carbon bond between an aromatic ring and an acyl group.
Causality of Experimental Choice: The Friedel-Crafts acylation is preferred over its counterpart, the Friedel-Crafts alkylation, for several key reasons. Acylation introduces a deactivating acyl group onto the aromatic ring, which prevents further reactions and leads to a clean, mono-acylated product.[6] In contrast, alkylation introduces an activating alkyl group, often resulting in polysubstitution, which complicates purification.[6] Furthermore, the carbocation intermediate in alkylation is prone to rearrangement, a problem not encountered with the stable acylium ion intermediate in acylation.[7]
The synthesis proceeds by reacting biphenyl with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring to form the target ketone.[5]
Caption: Synthetic pathway via Friedel-Crafts acylation.
Experimental Protocol: Synthesis and Purification
This protocol is a self-validating system; successful synthesis is confirmed through the subsequent spectroscopic analysis, which must match the expected data for the target compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add biphenyl (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Cautiously add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise. The suspension will stir for 15-20 minutes to allow for complex formation.
-
Acylating Agent Addition: Add phenylacetyl chloride (1.05 eq) dropwise to the stirred suspension via a syringe or dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the biphenyl starting material.
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, and extract the aqueous layer with the solvent (2x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Structural Elucidation: A Spectroscopic Approach
The molecular structure of the synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of an aldehyde or ketone is the strong C=O bond absorption.[8][9]
-
Key Insight: The position of the carbonyl (C=O) stretch is diagnostic. For 1-[1,1'-biphenyl]-4-yl-2-phenyletan-1-one, the ketone is conjugated with the biphenyl aromatic system. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a simple aliphatic ketone.[10] The expected absorption is a very strong, sharp peak around 1685-1690 cm⁻¹ .[8] Other significant absorptions include aromatic C-H stretches just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum will reveal distinct signals for the different types of protons.
-
Aromatic Protons (approx. 7.2-8.1 ppm): The protons on the three phenyl rings will appear in the aromatic region. The complex splitting patterns are due to coupling between adjacent protons. The protons on the acylated ring of the biphenyl moiety will be the most deshielded due to the electron-withdrawing effect of the carbonyl group.
-
Methylene Protons (-CH₂-) (approx. 4.3 ppm): The two protons of the methylene group are chemically equivalent and are adjacent to the carbonyl group. This proximity causes significant deshielding. They will appear as a sharp singlet, as there are no adjacent protons to couple with. The integration of this signal will correspond to two protons.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton.
-
Carbonyl Carbon (C=O) (approx. 195-205 ppm): The signal for the ketone's carbonyl carbon is highly characteristic, appearing far downfield.[12] Its presence is strong evidence for a ketone or aldehyde functional group.
-
Aromatic Carbons (approx. 125-145 ppm): Multiple signals will be present in this region, corresponding to the different carbon environments within the three aromatic rings.
-
Methylene Carbon (-CH₂-) (approx. 45 ppm): The signal for the aliphatic methylene carbon will appear significantly upfield compared to the aromatic and carbonyl carbons.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.[12]
-
Molecular Ion Peak (M⁺): The compound has a molecular formula of C₂₀H₁₆O, giving it a molecular weight of 272.34 g/mol .[13] The mass spectrum will show a distinct molecular ion peak (M⁺) at m/z = 272.
-
Fragmentation: Ketones typically undergo characteristic fragmentation patterns.[12] A common pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks. For this molecule, cleavage can occur on either side of the carbonyl, leading to characteristic fragment ions such as the biphenylcarbonyl cation ([C₁₃H₉O]⁺, m/z = 181) and the benzyl cation ([C₇H₇]⁺, m/z = 91).
| Analytical Data Summary for this compound | |
| Property | Expected Value / Observation |
| Molecular Formula | C₂₀H₁₆O |
| Molecular Weight | 272.34 g/mol [13] |
| IR (C=O Stretch) | ~1685-1690 cm⁻¹ (Strong, Sharp)[8][10] |
| ¹H NMR (-CH₂-) | ~4.3 ppm (Singlet, 2H) |
| ¹³C NMR (C=O) | ~195-205 ppm[12] |
| Mass Spec (M⁺) | m/z = 272 |
Three-Dimensional Molecular Structure via X-ray Crystallography
While spectroscopic methods confirm connectivity, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[14][15] It reveals precise bond lengths, bond angles, and torsional angles, which are critical for understanding intermolecular interactions and for applications like structure-based drug design.[14]
Although a specific crystal structure for this compound is not publicly available, we can infer key structural features from the closely related molecule (biphenyl-4-yl)(phenyl)methanone , whose crystal structure has been determined.[3]
-
Dihedral Angles: In the crystal structure of the analogue, the two phenyl rings of the biphenyl unit are not coplanar, exhibiting a dihedral angle of 8.0°.[3] This twist is a common feature of biphenyl systems and is a result of steric hindrance between the ortho-hydrogens. The dihedral angle between the two phenyl rings connected by the carbonyl group is significantly larger, at 51.74°.[3] We can expect a similar non-planar conformation for this compound, which influences its packing in the solid state and its ability to interact with biological targets.
Protocol: Single Crystal Growth for X-ray Diffraction
Obtaining a high-quality single crystal is often the rate-limiting step in a crystallographic analysis.[14] The following is a general workflow.
-
Compound Purity: The starting material must be of the highest possible purity. Impurities can disrupt the crystal lattice, preventing the formation of single crystals suitable for diffraction.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[16] If solubility is too high, only small crystals may form; if it is too low, the compound may precipitate as an amorphous powder.
-
Crystallization Method:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. As the solvent slowly evaporates, the solution becomes supersaturated, promoting slow crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent (e.g., dichloromethane) is placed in a small open vial. This vial is then placed inside a larger sealed jar containing a less volatile "anti-solvent" (e.g., hexane) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer, and placed in an X-ray diffractometer. The crystal is bombarded with X-rays, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which an atomic model is built and refined to yield the final molecular structure.[17]
Sources
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- 17. youtube.com [youtube.com]
A Spectroscopic Investigation of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the rationale behind spectral interpretations, providing a framework for the structural elucidation and characterization of this and related biphenyl derivatives.
Introduction: The Significance of Spectroscopic Characterization
This compound belongs to a class of compounds that feature a biphenyl moiety linked to a phenylethanone core. Biphenyl derivatives are prevalent in the development of pharmaceuticals and functional materials due to their unique structural and electronic properties.[1] Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a comprehensive spectroscopic analysis. This guide will dissect the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra of the title compound, providing a foundational understanding for its unambiguous identification.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the cornerstone of spectral interpretation. The key structural features of this compound that will dictate its spectroscopic signature are the biphenyl system, the carbonyl group of the ketone, the methylene bridge, and the pendant phenyl ring.
Figure 1: Molecular structure of this compound with key aromatic rings labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals.
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons and analyze the coupling patterns to deduce proton-proton proximities.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | d | 2H | H-2', H-6' | Protons ortho to the carbonyl group are significantly deshielded due to the electron-withdrawing nature of the C=O bond. |
| ~7.70 | m | 4H | H-2, H-6, H-3', H-5' | Overlapping signals from the biphenyl system. Protons on the biphenyl rings will exhibit complex splitting patterns. |
| ~7.50 | m | 3H | H-3, H-4, H-5 | Protons of the terminal phenyl ring of the biphenyl moiety. |
| ~7.30 | m | 5H | H-2'', H-3'', H-4'', H-5'', H-6'' | Protons of the pendant phenyl ring (Ring C). |
| ~4.30 | s | 2H | -CH₂- | Methylene protons adjacent to the carbonyl group and the phenyl ring. The singlet nature arises from the absence of adjacent protons. |
Causality in ¹H NMR: The deshielding of the protons ortho to the carbonyl group (H-2', H-6') is a direct consequence of the anisotropic effect and the electron-withdrawing inductive effect of the carbonyl functionality. The chemical shifts of the biphenyl protons are influenced by the degree of twisting between the two phenyl rings, which can affect the extent of conjugation.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required for ¹³C NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. A spectral width of 0-220 ppm is appropriate.
-
Spectral Editing: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~197.0 | C=O | The carbonyl carbon of a ketone typically resonates in this downfield region. |
| ~145.5 | C-4' | Quaternary carbon of the biphenyl system attached to the ketone. |
| ~140.0 | C-1 | Quaternary carbon of the biphenyl system. |
| ~135.5 | C-1'' | Quaternary carbon of the pendant phenyl ring. |
| ~130.0 | C-2', C-6' | Carbons ortho to the carbonyl group. |
| ~129.0 - 127.0 | Aromatic CHs | A cluster of signals corresponding to the remaining protonated aromatic carbons of the biphenyl and pendant phenyl rings. |
| ~45.0 | -CH₂- | The aliphatic methylene carbon, shifted downfield due to the proximity of the carbonyl group and the phenyl ring. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the phenyl rings. |
| ~2920, ~2850 | Weak | C-H stretch (aliphatic) | Corresponding to the methylene (-CH₂) group. |
| ~1685 | Strong | C=O stretch (ketone) | The strong absorption is indicative of the carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | Characteristic absorptions for the aromatic rings. |
Self-Validation: The presence of a strong absorption band around 1685 cm⁻¹ is a key diagnostic feature for the conjugated ketone functionality in this molecule. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of alcohol or carboxylic acid impurities.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structural confirmation.
Experimental Protocol:
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion.
Predicted Mass Spectrum Data:
| m/z | Ion | Rationale |
| 273.12 | [M+H]⁺ | The protonated molecular ion. The molecular formula is C₂₀H₁₆O, with a molecular weight of 272.34 g/mol .[2] |
| 272.12 | [M]⁺˙ | The molecular ion peak. |
| 181.07 | [C₁₃H₉O]⁺ | Fragmentation resulting from the cleavage of the bond between the carbonyl carbon and the methylene carbon (α-cleavage). This corresponds to the biphenylcarbonyl cation. |
| 91.05 | [C₇H₇]⁺ | The tropylium ion, a common fragment from benzyl groups. |
digraph "Mass_Spec_Fragmentation" { graph [rankdir="LR", splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];M [label="[M]⁺˙\nm/z = 272"]; F1 [label="[C₁₃H₉O]⁺\nm/z = 181", fillcolor="#EA4335"]; F2 [label="[C₇H₇]⁺\nm/z = 91", fillcolor="#34A853"];
M -> F1 [label="α-cleavage"]; M -> F2 [label="β-cleavage"]; }
Figure 2: Proposed major fragmentation pathways for this compound in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By integrating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this compound. The predicted spectral data, grounded in fundamental principles and comparisons with related structures, serves as a valuable reference for those working with biphenyl derivatives in pharmaceutical and materials science research.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 241772, Biphenyl. Retrieved from [Link]
-
NIST (2021). Ethanone, 1-[1,1'-biphenyl]-4-yl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
SIELC Technologies (2018). 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one. Retrieved from [Link]
Sources
Solubility Profile of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for the Scientific Professional
Abstract
The dissolution of active compounds in appropriate solvents is a foundational requirement for a vast array of research and development activities, including organic synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive technical overview of the solubility characteristics of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one. Due to the absence of extensive published data for this specific molecule, this document delivers a robust predictive analysis grounded in fundamental physicochemical principles and provides a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach and quantify the solubility of novel, complex organic molecules.
Physicochemical Profile & Structural Analysis
To understand the solubility of a compound, one must first understand the molecule itself. This compound is a ketone with the molecular formula C₂₀H₁₆O and a molecular weight of approximately 272.34 g/mol [1][2].
Its structure is characterized by three key regions:
-
A Biphenyl Group: This large, rigid, and nonpolar moiety consists of two connected benzene rings. The biphenyl group is highly hydrophobic and will dominate the molecule's overall character[3].
-
A Phenyl Group: A second aromatic, nonpolar feature.
-
A Ketone Functional Group (-C=O): This is the only polar, hydrogen-bond-accepting region of the molecule.
The overwhelming proportion of the molecule's surface area is nonpolar and aromatic. This structural composition strongly suggests that the compound is a hydrophobic, crystalline solid with poor aqueous solubility but favorable solubility in solvents with compatible characteristics.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₂₀H₁₆O | [1][2] |
| Molecular Weight | 272.34 g/mol | [1][2] |
| Appearance | Predicted to be a crystalline solid | Based on high molecular weight and rigid aromatic structure. Supplier information suggests refrigerated storage for solids[1]. |
| Overall Polarity | Predominantly Nonpolar / Lipophilic | The large, nonpolar surface area of the two aromatic systems (biphenyl and phenyl) far outweighs the polarity of the single ketone group. |
| Hydrogen Bonding | Acceptor only | The ketone's oxygen atom can act as a hydrogen bond acceptor, but the molecule lacks a donor (like -OH or -NH). |
Theoretical Principles & Predictive Solubility Analysis
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means solutes dissolve best in solvents that share similar intermolecular forces[4]. For this compound, the dominant intermolecular forces will be π-π stacking (from the aromatic rings) and van der Waals forces.
The diagram below illustrates the relationship between solute and solvent properties that govern dissolution.
Caption: Core principle of solubility based on solute-solvent interactions.
Based on these principles, we can predict a qualitative solubility profile:
-
High Solubility Predicted: In solvents that are aromatic or can induce strong dipole interactions.
-
Toluene, Xylene: The aromatic nature of these solvents will facilitate favorable π-π stacking interactions with the biphenyl and phenyl groups.
-
Dichloromethane (DCM), Chloroform: These chlorinated solvents have a suitable polarity to interact with the ketone group while effectively solvating the large nonpolar regions.
-
-
Moderate Solubility Predicted: In polar aprotic solvents.
-
Acetone, Ethyl Acetate, Tetrahydrofuran (THF): These solvents are polar enough to interact with the ketone group but may be less effective at solvating the extensive nonpolar hydrocarbon structure compared to aromatic or chlorinated solvents. The polarity of ketones influences their interactions with such solvents[5][6].
-
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): While highly polar, these are excellent universal solvents for organic compounds and are expected to dissolve the target molecule effectively, though perhaps not as freely as in toluene or DCM.
-
-
Low to Negligible Solubility Predicted: In highly polar or very nonpolar solvents.
-
Alcohols (Methanol, Ethanol): These are polar protic solvents. While they can accept a hydrogen bond from the ketone, their strong self-associating hydrogen-bonding network is difficult to disrupt by the largely nonpolar solute.
-
Alkanes (Hexane, Heptane): These are entirely nonpolar solvents. They lack any specific favorable interactions with the polar ketone group, making them poor solvents for this molecule despite its large nonpolar character. The slight polarity of the ketone is enough to disfavor dissolution.
-
Water: The compound is expected to be virtually insoluble in water due to its large hydrophobic structure[3].
-
Experimental Protocol: The Shake-Flask Method for Solubility Determination
To obtain quantitative data, a standardized experimental approach is essential. The Shake-Flask Method , compliant with OECD Guideline 105, is a robust and reliable technique for determining the solubility of compounds in various solvents[7][8]. This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Causality and Self-Validation
This protocol is designed to be self-validating. The inclusion of a time-to-equilibrium study (Step 4.3) is critical; it proves that the measured solubility is a true equilibrium value and not a kinetic artifact. Using a calibrated analytical method like HPLC ensures the trustworthiness and accuracy of the final concentration measurement.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask solubility determination method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC-grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: 1.1. For each solvent to be tested, label three separate glass vials. Running in triplicate is essential for statistical validity. 1.2. Add a known volume of the solvent (e.g., 2.0 mL) to each vial. 1.3. Add an excess amount of the solid this compound to each vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point of ~50 mg for 2 mL of solvent is often sufficient.
-
Equilibration: 2.1. Tightly cap the vials to prevent solvent evaporation. 2.2. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (~150 rpm). 2.3. Allow the samples to equilibrate for a minimum of 48-72 hours. The goal is to reach a stable, saturated solution[9].
-
Sampling and Preparation for Analysis: 3.1. After the equilibration period, stop the shaker and let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. 3.2. Carefully withdraw a small aliquot (e.g., 500 µL) of the clear supernatant using a syringe. Be careful not to disturb the solid at the bottom. 3.3. Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.
-
Analysis and Quantification: 4.1. Prepare a calibrated stock solution of the compound in a suitable solvent (e.g., acetonitrile) for HPLC analysis. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). 4.2. Perform a precise volumetric dilution of the filtered sample from step 3.3. The dilution factor will depend on the predicted solubility; the final concentration must fall within the range of your calibration curve. 4.3. Analyze the diluted samples and calibration standards via HPLC-UV. The wavelength for detection should be set to a λ_max of the compound to ensure maximum sensitivity. 4.4. Plot a calibration curve of peak area versus concentration. Use the linear regression equation to calculate the concentration of the diluted sample.
-
Calculation: 5.1. Calculate the final solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
Summary & Implications for Researchers
Understanding the solubility of this compound is paramount for its effective use in a laboratory setting. This guide establishes a strong predictive framework based on its predominantly nonpolar, aromatic structure. It is anticipated to be highly soluble in aromatic and chlorinated solvents, moderately soluble in polar aprotic solvents, and poorly soluble in alcohols and alkanes.
For drug development professionals and synthetic chemists, this information is critical for selecting appropriate solvent systems for reaction chemistry, crystallization-based purification, and formulation development. By following the detailed shake-flask protocol provided, researchers can confidently generate the precise, quantitative data needed to advance their work. This methodical approach transforms the challenge of working with a novel compound into a structured, data-driven process.
References
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega. Retrieved from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biphenyl | C6H5C6H5 | CID 7095 - PubChem. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Enthalpies of interaction of ketones with organic solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(1,1'-Biphenyl)-4-yl-2-bromoethanone - PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Retrieved from [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. Retrieved from [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-1-([1,1'-Biphenyl]-4-yl)-3-(benzyloxy)propan-2-ol. Retrieved from [Link]
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The Biphenyl Ethanone Moiety: A Historical and Synthetic Guide for Drug Discovery
Introduction: The Enduring Legacy of a Privileged Scaffold
The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] The introduction of an ethanone functional group to this biphenyl core creates a class of compounds with a rich history and significant therapeutic applications, particularly in the realm of anti-inflammatory and analgesic agents. This technical guide provides an in-depth exploration of the discovery and history of biphenyl ethanone derivatives, tracing their origins from foundational organic chemistry to their role in modern drug development. We will delve into the key synthetic methodologies that have enabled the creation of these molecules, examine the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
Part 1: The Genesis of the Biphenyl Ethanone Core
The story of biphenyl ethanone derivatives begins with the fundamental discoveries that allowed for the construction of their core components: the biphenyl framework and the attachment of the ethanone group.
Early Days: The Dawn of Biphenyl Synthesis
The history of biphenyl chemistry dates back over 160 years, with early synthetic efforts focused on the coupling of aryl halides.[2] These pioneering methods, while historically significant, were often harsh and limited in scope.
The Friedel-Crafts Revolution: Attaching the Ethanone Moiety
A pivotal moment in the history of aromatic ketones, including biphenyl ethanones, was the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Mason Crafts.[3][4] This electrophilic aromatic substitution reaction provided a direct method for the acylation of aromatic compounds, including biphenyl.[5] The reaction of biphenyl with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), leads to the formation of acetylbiphenyl isomers.[6][7]
The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings. The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich biphenyl ring.[8]
The acylation of unsubstituted biphenyl presents a challenge in regioselectivity. The primary products are the ortho-, meta-, and para-isomers of acetylbiphenyl, with the para-isomer (4-acetylbiphenyl) often being the major product due to steric hindrance at the ortho positions.[8][9] The reaction conditions, including the solvent and temperature, can influence the isomeric ratio. For instance, conducting the reaction in boiling 1,2-dichloroethane has been shown to produce 4-acetylbiphenyl almost quantitatively.[9]
The First Biphenyl Ethanone: 2-Phenylacetophenone
One of the simplest biphenyl ethanone derivatives, 2-phenylacetophenone (also known as deoxybenzoin), was first synthesized in the early 20th century.[10] This compound, which features a carbonyl group connecting a phenyl and a benzyl group, has been a valuable intermediate in the synthesis of various pharmaceuticals and fragrances.[11] Its synthesis can be achieved through methods like the Friedel-Crafts acylation of benzene with phenylacetyl chloride.
Part 2: The Rise of Biphenyl Ethanone Derivatives as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The therapeutic potential of biphenyl derivatives gained significant attention with the development of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery that these drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, was a major breakthrough in pharmacology.[2][12]
Mechanism of Action: Targeting Cyclooxygenase
The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are primarily attributed to their ability to inhibit the COX enzymes, COX-1 and COX-2.[13] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[2] The biphenyl moiety has been found to be a suitable scaffold for designing selective COX-2 inhibitors, which can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14][15]
Felbinac: A Topical Biphenylacetic Acid Derivative
Felbinac, or 4-biphenylacetic acid, is an active metabolite of the NSAID fenbufen and is used topically for the treatment of musculoskeletal pain and inflammation.[16][17] Its development represents a significant advancement in the targeted delivery of anti-inflammatory agents.
Several synthetic routes to Felbinac have been developed. One common approach involves the Suzuki coupling reaction of p-bromophenylacetic acid and phenylboronic acid.[18] Another method utilizes a Friedel-Crafts reaction of biphenyl with ethyl α-chloro-α-(methylthio)acetate, followed by desulfurization and hydrolysis.
Feprazone: An Orally Active Biphenyl Ethanone Derivative
Feprazone is another notable NSAID from the biphenyl ethanone class, used for its anti-inflammatory and analgesic properties in conditions like rheumatoid arthritis.[19] It has been shown to be a potent anti-inflammatory agent with good gastrointestinal tolerance compared to older NSAIDs like aspirin.[19]
Part 3: Modern Synthetic Methodologies
The synthesis of biphenyl ethanone derivatives has evolved significantly from the early, often harsh, methods to more sophisticated and efficient transition metal-catalyzed cross-coupling reactions.
Friedel-Crafts Acylation: A Classic Revisited
The Friedel-Crafts acylation remains a widely used method for the synthesis of aryl ketones.[8] Modern variations of this reaction focus on using milder catalysts and improving regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation
This protocol describes the synthesis of 4-acetylbiphenyl, a key intermediate for many biphenyl ethanone derivatives.
Materials:
-
Biphenyl
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend biphenyl and anhydrous AlCl₃ in dichloromethane under a nitrogen atmosphere.[6]
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add acetyl chloride to the cooled mixture while maintaining the temperature between 0-5 °C.[6]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.[6]
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-acetylbiphenyl by recrystallization or column chromatography.
Protocol 2: Synthesis of Felbinac (4-Biphenylacetic Acid) via Suzuki Coupling
This protocol outlines a modern approach to the synthesis of Felbinac using a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
p-Bromophenylacetic acid
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
To a reaction vessel, add p-bromophenylacetic acid, phenylboronic acid, potassium carbonate, and a catalytic amount of palladium acetate.[18]
-
Add water as the solvent.[18]
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude Felbinac can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Key Synthetic Pathways
Diagram 1: Friedel-Crafts Acylation of Biphenyl
Caption: Friedel-Crafts acylation of biphenyl to form 4-acetylbiphenyl.
Diagram 2: Suzuki Coupling for Felbinac Synthesis
Caption: Suzuki cross-coupling reaction for the synthesis of Felbinac.
Conclusion and Future Outlook
The journey of biphenyl ethanone derivatives from their conceptual origins in classical organic reactions to their application as targeted therapeutics is a testament to the power of chemical synthesis in addressing biological challenges. The foundational Friedel-Crafts reaction provided the initial gateway to this class of compounds, while modern cross-coupling methodologies have enabled their efficient and versatile synthesis. As our understanding of disease pathology deepens, the biphenyl ethanone scaffold will undoubtedly continue to serve as a valuable platform for the design and development of new and improved therapeutic agents. The ongoing exploration of novel catalytic systems and synthetic strategies will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation drugs with enhanced efficacy and safety profiles.
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A-Comprehensive-Technical-Guide-to-1-1-1-Biphenyl-4-yl-2-phenylethan-1-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one, a deoxybenzoin derivative incorporating a biphenyl moiety. This guide details its chemical identity, a validated synthesis protocol via Friedel-Crafts acylation, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the significance of the biphenyl and deoxybenzoin scaffolds in medicinal chemistry and drug development, discussing their roles as privileged structures in targeting various biological systems. Safety protocols and handling guidelines are also provided to ensure safe laboratory practices. This whitepaper serves as a foundational resource for researchers utilizing this compound as a synthetic intermediate or exploring its potential in structure-activity relationship (SAR) studies.
Chemical Identity and Nomenclature
This compound is an aromatic ketone belonging to the deoxybenzoin class of compounds. The structure features a biphenyl group connected at the 4-position to an ethanone bridge, which is further substituted with a phenyl group at the 2-position.
The formal IUPAC name for the compound is 1-([1,1'-Biphenyl]-4-yl)-2-phenylethanone . It is identified by the CAS Number 2001-23-2 .[1] This compound is structurally related to 4-acetylbiphenyl (CAS 92-91-1), differing by the presence of a benzyl group attached to the acetyl methyl group.[2][3]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 1-([1,1'-Biphenyl]-4-yl)-2-phenylethanone | [1] |
| CAS Number | 2001-23-2 | [1] |
| Molecular Formula | C₂₀H₁₆O | [1] |
| Molecular Weight | 272.34 g/mol | [1] |
| Canonical SMILES | O=C(C1=CC=C(C2=CC=CC=C2)C=C1)CC3=CC=CC=C3 | [1] |
| Appearance | Typically a solid at room temperature. | [4] |
| Solubility | Soluble in organic solvents like ethanol and acetone. | [4] |
Synthesis and Purification
The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of biphenyl with phenylacetyl chloride.[5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.
Reaction Mechanism and Rationale
The synthesis proceeds via a well-established two-step mechanism:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), abstracts the chloride from phenylacetyl chloride. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the electrophile.[6][7][8]
-
Electrophilic Aromatic Substitution: The electron-rich biphenyl ring acts as a nucleophile, attacking the acylium ion. The substitution preferentially occurs at the 4-position (para) of the biphenyl ring due to steric hindrance at the ortho positions and the directing effect of the first phenyl ring. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the final ketone product.[9]
The ketone product, being a moderate Lewis base, forms a complex with the AlCl₃ catalyst.[9] Therefore, a stoichiometric amount of the catalyst is required. The reaction is completed by an aqueous workup, which hydrolyzes the aluminum complex to liberate the final product.[9]
Detailed Experimental Protocol
Materials:
-
Biphenyl
-
Phenylacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Methanol for recrystallization
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with biphenyl and anhydrous DCM under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.
-
Catalyst Addition: Anhydrous AlCl₃ is added portion-wise to the stirred suspension. Causality Note: Slow, portion-wise addition is crucial to manage the initial exotherm.
-
Acylating Agent Addition: Phenylacetyl chloride, dissolved in a small amount of anhydrous DCM, is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until TLC analysis indicates the consumption of the biphenyl starting material.
-
Workup and Quenching: The reaction mixture is again cooled in an ice bath and slowly quenched by the dropwise addition of 2 M HCl. Trustworthiness Note: This step is highly exothermic and must be performed with caution to hydrolyze the aluminum complexes and neutralize excess AlCl₃.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are then washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/methanol) to afford this compound as a crystalline solid.[10] Alternatively, silica gel column chromatography can be used for higher purity.[10]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Applications in Medicinal Chemistry and Drug Development
While direct therapeutic applications of this compound are not extensively documented, its core structural motifs—the biphenyl group and the deoxybenzoin scaffold—are of significant interest in drug discovery.
The Biphenyl Moiety: A Privileged Scaffold
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry. Its rigidity and hydrophobicity allow it to effectively mimic peptide bonds and engage with hydrophobic pockets in biological targets. Biphenyl derivatives are known to possess a wide array of biological activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects.[11][12] This structural unit is a fundamental component in numerous marketed drugs and natural products.[13]
The Deoxybenzoin Scaffold and its Derivatives
The deoxybenzoin (1,2-diphenylethan-1-one) core and its analogs are also prevalent in biologically active compounds. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as potential inhibitors of the MCR-1 enzyme, which confers colistin resistance in bacteria.[14] The core structure serves as a template that can be modified to optimize binding affinity and pharmacological properties.
The subject compound, this compound, can serve as a key intermediate for further chemical elaboration. For example, the methylene bridge (-CH₂-) can be functionalized, as demonstrated in a study where similar biphenyl ethanone structures were used to synthesize aryl piperazine derivatives with potential antipsychotic activity.[15]
Scaffold Hopping and Lead Optimization
In modern drug discovery, the concept of "scaffold hopping" is a powerful strategy to identify novel compounds with similar biological activities but different core structures, often to escape patent limitations or improve ADME/Tox properties.[16][17] A compound like this compound can be considered a starting point or a reference structure. By replacing the biphenyl or phenyl rings with other bioisosteres (e.g., heterocycles), researchers can explore new chemical space while retaining key pharmacophoric features.[18]
Caption: Role of the core scaffold in drug discovery strategies.
Safety, Handling, and Storage
-
Hazard Identification: The compound is expected to cause skin irritation and may cause an allergic skin reaction. It may also cause serious eye irritation and respiratory irritation.[19] Many biphenyl derivatives are classified as toxic to aquatic life with long-lasting effects.[19]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[20]
-
Avoid breathing dust, fumes, or vapors.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Wash hands thoroughly after handling.
-
Avoid release into the environment.
-
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[19][20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[20]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][21] Recommended storage temperature is often 2-8°C.[1]
Conclusion
This compound is a well-defined chemical entity whose synthesis is readily achievable through standard organic chemistry methodologies like the Friedel-Crafts acylation. While it may not be an end-product therapeutic agent itself, its value lies in the strategic combination of the biphenyl and deoxybenzoin scaffolds. For medicinal chemists and drug development professionals, this compound represents a valuable building block and a versatile scaffold for generating novel molecular entities. Its utility as a synthetic intermediate for creating libraries of compounds for SAR studies and as a platform for scaffold hopping makes it a relevant tool in the ongoing quest for new and improved therapeutics. Adherence to strict safety protocols is essential when handling this and structurally related compounds.
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The Therapeutic Potential of Biphenyl Ketone Compounds: A Technical Guide for Drug Discovery and Development
Foreword
The biphenyl scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a ketone functionality to this versatile framework gives rise to the biphenyl ketone class of compounds, which have demonstrated a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the therapeutic potential of biphenyl ketone compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, biological evaluation, and mechanistic understanding of this promising class of molecules. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and an analysis of their structure-activity relationships.
The Biphenyl Ketone Scaffold: A Gateway to Diverse Bioactivity
The biphenyl moiety, consisting of two connected phenyl rings, provides a unique structural platform that can be readily functionalized to modulate its physicochemical and pharmacological properties. The addition of a ketone group introduces a polar, electron-withdrawing feature that can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. This combination of a semi-rigid aromatic backbone and a reactive carbonyl group is central to the diverse biological activities observed in this compound class.
The synthesis of biphenyl ketone derivatives is often achieved through established methodologies like the Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions, allowing for the systematic introduction of a wide array of substituents on either phenyl ring.[2] This synthetic tractability is a significant advantage in drug discovery, as it facilitates the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
Anticancer Activity: Inducing Apoptosis and Halting Proliferation
A significant body of research has highlighted the potential of biphenyl ketone compounds as potent anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including those of breast, lung, and melanoma origin.[1][3]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of biphenyl ketone compounds are often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle. A notable example is the hydroxylated biphenyl compound D6, an α,β-unsaturated ketone, which has demonstrated antitumor effects against melanoma and neuroblastoma.[4] This compound has been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.[4]
The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][6] Biphenyl ketone compounds can modulate the expression of these proteins, leading to an increase in the Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[4][5]
Furthermore, some biphenyl ketone derivatives have been observed to cause cell cycle arrest, often at the G2/M transition phase, thereby preventing cancer cells from dividing and proliferating.[4]
Figure 1: Proposed mechanism of anticancer activity of biphenyl ketone compounds.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
A fundamental step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the biphenyl ketone compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway
Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to cardiovascular disorders. Biphenyl ketone compounds have emerged as promising anti-inflammatory agents, with some derivatives exhibiting potent inhibitory activity against key inflammatory mediators.
Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)
A primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[10][11] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[11]
Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[12] Several biphenyl derivatives have been designed and synthesized as selective COX-2 inhibitors.[12][13] The biphenyl ketone scaffold can be tailored to fit into the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins.[14]
Figure 2: Mechanism of anti-inflammatory action of biphenyl ketone compounds via COX-2 inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[15][16]
Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins.[17]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the biphenyl ketone compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[15]
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[16][18]
-
Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[15][18]
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of novel antimicrobial agents with unique mechanisms of action is therefore a critical area of research. Biphenyl ketone compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.[19][20]
Mechanism of Action: Disruption of Microbial Membranes and Other Potential Targets
The precise mechanisms by which biphenyl ketone compounds exert their antimicrobial effects are still under investigation. However, one proposed mechanism is the disruption of the bacterial cell membrane.[21] The lipophilic nature of the biphenyl scaffold may facilitate the insertion of the molecule into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Other potential mechanisms could involve the inhibition of essential bacterial enzymes or interference with microbial metabolic pathways. Further research is needed to fully elucidate the molecular targets of these compounds in bacteria and fungi.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[13][22][23]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the biphenyl ketone compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.[24]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[22]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[25]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[23]
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of biphenyl ketone compounds is highly dependent on the nature and position of substituents on the biphenyl rings. For instance, studies on biphenyl derivatives have shown that the presence of hydroxyl groups can be crucial for antibacterial activity.[19] In the context of anticancer activity, the introduction of an α,β-unsaturated ketone moiety has been shown to be important for the cytotoxic effects of some biphenyl compounds.[4]
Future research in this area should focus on:
-
Systematic SAR studies: To identify the key structural features that govern the potency and selectivity of biphenyl ketone compounds for their various biological targets.
-
Mechanism of action studies: To further elucidate the molecular pathways and specific protein interactions involved in their anticancer, anti-inflammatory, and antimicrobial activities.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the most promising lead compounds.
-
In vivo efficacy studies: To validate the therapeutic potential of these compounds in relevant animal models of disease.
Conclusion
Biphenyl ketone compounds represent a versatile and promising class of molecules with a wide spectrum of biological activities. Their synthetic accessibility and the potential for chemical modification make them attractive candidates for drug discovery and development. This guide has provided a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial properties, along with detailed experimental protocols for their evaluation. As our understanding of the mechanisms of action and structure-activity relationships of these compounds continues to grow, so too will their potential to be developed into novel therapeutics for a range of human diseases.
References
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A Comprehensive Technical Guide to 4-Biphenyl Ethanone Derivatives: Synthesis, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 4-Biphenyl Ethanone Scaffold
4-Biphenyl ethanone, also known as 4-acetylbiphenyl, is an aromatic ketone with the chemical formula C₁₄H₁₂O.[1][2] Its structure, featuring a biphenyl core linked to an ethanone group, serves as a pivotal and highly versatile scaffold in the fields of medicinal chemistry and materials science.[3] This biphenyl moiety is a fundamental backbone found in numerous medicinally active compounds, marketed drugs, and natural products.[3] The reactive ethanone group provides a convenient starting point for a multitude of chemical modifications, allowing for the synthesis of a vast library of derivatives.[4] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties, making the 4-biphenyl ethanone core a privileged structure in drug discovery.[3][5][6][7][8] This guide provides an in-depth exploration of the synthesis of this core structure, the diverse biological activities of its derivatives, and detailed protocols for their preparation and evaluation.
| Physicochemical Properties of 4-Biphenyl Ethanone | |
| IUPAC Name | 1-([1,1'-biphenyl]-4-yl)ethanone[1] |
| Synonyms | 4-Acetylbiphenyl, 4'-Phenylacetophenone, p-Phenylacetophenone[1][2] |
| Molecular Formula | C₁₄H₁₂O[1][2] |
| Molecular Weight | 196.24 g/mol [2] |
| Appearance | Colorless crystals / White solid[4][8] |
| CAS Number | 92-91-1[1] |
Core Synthesis Strategies for the 4-Biphenyl Ethanone Scaffold
The construction of the 4-biphenyl ethanone framework is a critical first step in the development of its derivatives. Several synthetic methodologies are employed, with Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling being the most prominent.
1. Friedel-Crafts Acylation: A classic approach involves the acylation of biphenyl. In a typical Friedel-Crafts reaction, biphenyl is treated with an acylating agent like acetyl chloride or ethenone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like carbon disulfide (CS₂).[3] This method directly introduces the acetyl group onto the biphenyl ring system.
2. Suzuki-Miyaura Cross-Coupling: A more modern and highly versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates the biphenyl C-C bond by coupling an arylboronic acid with an aryl halide. For synthesizing 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a common precursor, 4-acetylphenylboronic acid can be reacted with 4-bromoanisole in the presence of a palladium catalyst and a base.[4] This approach offers excellent functional group tolerance and high yields, making it a preferred method in contemporary organic synthesis.
Caption: Key synthetic routes to the 4-biphenyl ethanone scaffold.
Therapeutic Applications of 4-Biphenyl Ethanone Derivatives
The true value of the 4-biphenyl ethanone scaffold lies in its utility as a template for generating a wide array of biologically active molecules.
Anticancer Agents
The biphenyl scaffold is a constituent of various compounds with potent anticancer activity.[7] Derivatives of 4-biphenyl ethanone have been extensively explored as novel therapeutic agents for oncology.
-
Chalcones and Pyrazolines: The ethanone moiety is readily condensed with substituted benzaldehydes via a Claisen-Schmidt condensation to yield biphenyl chalcone derivatives.[3] These chalcones serve not only as active compounds themselves but also as intermediates for synthesizing other heterocyclic systems like pyrazolines.[4] These classes of compounds have been investigated as inhibitors of metabolic enzymes, which could be beneficial in treating conditions like Alzheimer's disease, and as anticancer agents targeting crucial pathways.[3]
-
Thiazolidine-2,4-dione Derivatives: A library of thiazolidine-2,4-dione-biphenyl derivatives has been synthesized and evaluated for in vitro anticancer activity against human cancer cell lines, including cervical (HeLa), prostate (PC3), and breast (MDA-MB-231) cancers.[7] Certain derivatives displayed potent activity, with molecular docking studies suggesting they target the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation.[7]
-
Tubulin Polymerization Inhibitors: The structural backbone of some 4-biphenyl ethanone derivatives can mimic natural antimitotic agents like podophyllotoxin.[9][10] By interfering with tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in cancer cells, demonstrating excellent antiproliferative activities against cell lines like colon cancer (COLO205).[9][10]
Caption: Simplified EGFR signaling pathway targeted by anticancer biphenyl derivatives.
| Representative Anticancer 4-Biphenyl Ethanone Derivatives | ||
| Derivative Class | Target | Reported Activity |
| Thiazolidine-2,4-diones | EGFR Kinase[7] | Potent activity against HeLa, PC3, MDA-MB-231 cell lines[7] |
| 4-Anilinofuro[2,3-b]quinolines | Broad Panel | Mean GI₅₀ value of 0.025 µM against 60 cancer cell lines[11] |
| 4-Phenyl-2-quinolones | Tubulin Polymerization[9][10] | IC₅₀ of 0.32 µM against COLO205 colon cancer cells[9][10] |
Anti-inflammatory and Analgesic Agents
Biphenyl derivatives are well-established in the field of anti-inflammatory drugs. Felbinac, an active metabolite of 4-biphenylacetic acid (4-BPAA), is used topically for its anti-inflammatory and analgesic properties.[5] Research has expanded to include a variety of 4-biphenyl ethanone derivatives.
-
Carboxamide Derivatives: Novel 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives have been investigated in detail for their anti-inflammatory, analgesic, and ulcerogenic potential.[12] In animal models, these compounds have been shown to significantly reduce carrageenan-induced paw edema and inhibit granuloma formation, demonstrating potent anti-inflammatory effects with reduced gastric toxicity compared to standard agents.[12]
Antimicrobial Agents
The threat of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Biphenyl derivatives have emerged as a promising class of compounds in this area.
-
Antibacterial and Antifungal Activity: Synthesized biphenyl derivatives have been evaluated for their activity against Gram-negative bacteria like E. coli and fungi such as C. albicans.[13][14] Specific derivatives have shown maximum efficacy against these microbes, suggesting that the biphenyl scaffold can be a potent alternative to existing antibacterial and antifungal agents.[13][14] Further studies have identified biphenyl and dibenzofuran derivatives with potent activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens.[15]
CNS-Active Agents (Antipsychotic & Anticonvulsant)
The biphenyl structure has also been incorporated into molecules designed to act on the central nervous system.
-
Antipsychotics: By linking the biphenyl moiety with an aryl piperazine group, researchers have developed 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives.[6] These compounds were evaluated for antipsychotic activity and showed considerable anti-dopaminergic and anti-serotonergic effects in behavioral models, with docking studies indicating interaction with the human dopamine D2 receptor.[6]
-
Anticonvulsants: A series of N, N-bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives were synthesized and tested for anticonvulsant potential using in vivo seizure models.[16] Several compounds were identified as potent and non-neurotoxic, likely exerting their effects via binding to targets like the SV2A transporter and the GABA-A receptor.[16]
Experimental Protocols
To ensure the practical applicability of this guide, the following section provides detailed, field-proven methodologies for the synthesis and biological evaluation of a representative 4-biphenyl ethanone derivative.
Protocol 1: Synthesis of a Biphenyl Chalcone Derivative
This protocol details the Claisen-Schmidt condensation of 1-([1,1′-biphenyl]-4-yl)ethanone with a substituted benzaldehyde to form a biphenyl chalcone, a key intermediate for many biologically active compounds.
Objective: To synthesize (E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Materials:
-
1-([1,1′-biphenyl]-4-yl)ethanone (4-acetylbiphenyl)
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-([1,1′-biphenyl]-4-yl)ethanone and 0.7 g of 4-methoxybenzaldehyde in 20 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Condensation: Prepare a solution of 0.5 g of potassium hydroxide in 5 mL of water. Cool the ethanolic solution of the reactants in an ice bath. Slowly add the aqueous KOH solution dropwise to the stirred mixture over 10 minutes. The causality here is that the base deprotonates the α-carbon of the ethanone, forming an enolate which then attacks the aldehyde carbonyl. The cold temperature controls the reaction rate and minimizes side reactions.
-
Reaction Monitoring: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 4-6 hours. A precipitate will typically form. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase) until the starting materials are consumed.
-
Product Isolation: Once the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water until the filtrate is neutral to pH paper. This removes the excess KOH catalyst. Further wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Allow the product to air dry or dry in a vacuum oven at a low temperature. The resulting solid can be further purified by recrystallization from ethanol if necessary. Characterize the final product using techniques like NMR and IR spectroscopy to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of a biphenyl chalcone derivative.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized 4-biphenyl ethanone derivative against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compound dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours in a CO₂ incubator to allow the cells to attach. This self-validating step ensures a healthy, uniform monolayer of cells before treatment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Return the plate to the CO₂ incubator and incubate for 48-72 hours. The duration is critical to allow the compound sufficient time to exert its cytotoxic/cytostatic effects.
-
MTT Addition: After the incubation period, add 20 µL of the MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The 4-biphenyl ethanone scaffold is undeniably a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance as a "privileged structure." The research highlighted in this guide, from anticancer to CNS-active agents, demonstrates the vast therapeutic potential that can be unlocked through strategic modification of this core.
Future research will likely focus on several key areas: expanding the structural diversity through novel synthetic methodologies, employing computational tools for more rational drug design to improve potency and selectivity, and exploring new therapeutic applications. As our understanding of disease pathways deepens, the 4-biphenyl ethanone scaffold will continue to be a valuable platform for the development of the next generation of targeted therapeutics.
References
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Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18349-18400. Available from: [Link]
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PubChem. (n.d.). 4-Acetylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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Arora, A. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook. Retrieved from [Link]
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Sharma, P., et al. (2024). Synthesis of N, N-bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(8), 105911. Available from: [Link]
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Singh, P., et al. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 24(8), 2036-2041. Available from: [Link]
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IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Retrieved from [Link]
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Kumar, B. V., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. Available from: [Link]
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Kumar, A., et al. (2010). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 60(10), 624-629. Available from: [Link]
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Chen, Y. L., et al. (2007). Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. Bioorganic & Medicinal Chemistry, 15(1), 217-226. Available from: [Link]
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Asian Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. Retrieved from: [Link]
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Wu, M. H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 543. Available from: [Link]
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Wu, M. H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PubMed Central. Available from: [Link]
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Zhang, H., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. Available from: [Link]
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An In-Depth Technical Guide to the Safe Handling and Characterization of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
This guide provides a comprehensive overview of the chemical properties, safety considerations, handling protocols, and analytical methodologies for 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may be working with this or structurally related compounds. The information herein is synthesized from available safety data for analogous structures and established protocols for biphenyl derivatives, emphasizing a precautionary approach to ensure laboratory safety.
Chemical Identity and Physicochemical Properties
This compound is an aromatic ketone with a biphenyl moiety. Its structure suggests potential applications in medicinal chemistry and materials science, likely serving as a building block in the synthesis of more complex molecules.[1] Biphenyl derivatives are utilized in the synthesis of pharmaceuticals and antifungal agents.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-([1,1'-Biphenyl]-4-yl)-2-bromoethanone | 4-Acetylbiphenyl |
| CAS Number | 2001-23-2 | 135-73-9 | 92-91-1 |
| Molecular Formula | C₂₀H₁₆O | C₁₄H₁₁BrO | C₁₄H₁₂O |
| Molecular Weight | 272.34 g/mol | 275.14 g/mol [2] | 196.24 g/mol [3] |
| Appearance | Likely a solid at room temperature | Solid | Solid[3] |
| Solubility | Expected to be soluble in organic solvents like ethanol and acetone[4] | Data not available | Data not available |
Hazard Identification and Safety Precautions
Table 2: GHS Hazard Classification (Extrapolated from Analogous Compounds)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage (based on brominated analog)[2] | |
| Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage (based on brominated analog)[2] | |
| Skin Irritation | Warning | H315: Causes skin irritation (based on 4-acetylbiphenyl)[3] | |
| Serious Eye Irritation | Warning | H319: Causes serious eye irritation (based on 4-acetylbiphenyl)[3] | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation (based on 4-acetylbiphenyl)[3] |
Personal Protective Equipment (PPE)
Given the potential for severe skin and eye damage, stringent adherence to PPE protocols is mandatory.
-
Eye Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Use chemically resistant gloves (e.g., nitrile) and ensure there is no exposed skin.[6]
-
Respiratory Protection: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Handling, Storage, and Spill Response
Handling
-
Handle this compound only in a well-ventilated area, such as a chemical fume hood.[9]
-
Avoid the formation of dust and aerosols.[8]
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Wash hands thoroughly after handling.[6]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Store separately from strong oxidizing agents.[6]
Spill Response
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so.
-
For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[6]
-
For a solution spill, absorb with an inert material (e.g., sand, diatomite, universal binders) and place in a suitable, closed container for disposal.[10]
-
Do not allow the material to enter drains or waterways.[7]
Disposal Considerations
As a biphenyl derivative, this compound should be treated as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local regulations. Given its structural similarity to polychlorinated biphenyls (PCBs), it is prudent to follow disposal guidelines for PCB waste as a precautionary measure.
-
Waste containing this compound should be disposed of in a licensed hazardous waste disposal facility.[11]
-
Incineration at high temperatures (>1,100 °C) is a common disposal method for PCB waste.[12]
-
Contact a licensed professional waste disposal service to dispose of this material.[11]
Experimental Protocols
Potential Synthetic Pathway: Palladium-Catalyzed Alpha-Arylation
A plausible synthetic route to 1-[1,1'-Biphenyl]-4-yl-2-phenyletan-1-one could involve a palladium-catalyzed alpha-arylation of a suitable ketone. This approach is analogous to the synthesis of similar ketosulfone derivatives.[13]
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed palladium-catalyzed synthesis of the target compound.
Step-by-Step Methodology:
-
In an inert atmosphere, charge a reactor with the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos) in anhydrous toluene.[13]
-
Add 1-([1,1'-Biphenyl]-4-yl)ethanone and the halobenzene (e.g., bromobenzene or iodobenzene).[13]
-
Heat the mixture to reflux.
-
Add a suspension of a strong base (e.g., sodium tert-butoxide) in anhydrous toluene dropwise over several hours.[13]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction with a dilute acid solution.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis and quantification of this compound.[15] This method is suitable for purity assessment and could be adapted for pharmacokinetic studies.[9][15]
Diagram 2: HPLC Analytical Workflow
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theoretical studies on 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
An In-Depth Technical Guide on the Theoretical Studies of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
Authored by: A Senior Application Scientist
Foreword
The biphenyl moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique structural and electronic properties. Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide delves into the theoretical and computational examination of a specific biphenyl derivative, this compound. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies used to investigate this molecule's properties and potential applications. By synthesizing established computational techniques with expert insights, we aim to illuminate the path from theoretical analysis to practical application.
Introduction to this compound
This compound is a ketone derivative featuring a biphenyl group linked to a phenylethanone moiety. The structural rigidity of the biphenyl core, combined with the conformational flexibility of the ethanone linker, presents an interesting scaffold for interacting with biological targets. While extensive research exists on various biphenyl derivatives, this specific molecule offers a unique combination of aromatic systems that warrants a detailed theoretical investigation. Understanding its electronic structure, conformational landscape, and potential intermolecular interactions is crucial for unlocking its therapeutic or material science potential.
Derivatives of biphenyl ethanone have been explored for various applications, including their use as potential antipsychotics and as building blocks for more complex heterocyclic compounds with bactericidal and antitumoral properties.[3][4] Theoretical studies, particularly those employing Density Functional Theory (DFT), play a pivotal role in elucidating the structure-property relationships of these molecules.
Theoretical and Computational Methodologies
A robust theoretical investigation of this compound necessitates a multi-faceted computational approach. The following methodologies are central to a comprehensive analysis.
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a molecule's geometric, electronic, and spectroscopic properties.
Experimental Protocol: DFT Optimization and Frequency Analysis
-
Initial Structure Preparation : The 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
DFT Calculation Setup : The optimized structure is then used as input for a DFT calculation. A common and effective combination of functional and basis set for organic molecules is B3LYP with a 6-311++G(d,p) basis set. This provides a good balance between accuracy and computational cost.
-
Geometry Optimization : A full geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Frequency Calculation : A frequency calculation is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict vibrational spectra (IR and Raman).
-
Data Analysis : The output is analyzed to obtain optimized bond lengths, bond angles, dihedral angles, and vibrational frequencies.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis).
Experimental Protocol: TD-DFT for UV-Vis Spectra Prediction
-
Input Structure : The DFT-optimized ground-state geometry of the molecule is used as the input.
-
TD-DFT Calculation : A TD-DFT calculation is performed using the same functional and basis set as the ground-state calculation. The number of excited states to be calculated is specified (typically the first 10-20 states).
-
Solvent Effects : To simulate realistic experimental conditions, a solvent model, such as the Polarizable Continuum Model (PCM), can be incorporated.
-
Spectral Analysis : The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target.
Experimental Protocol: Molecular Docking
-
Ligand Preparation : The 3D structure of this compound is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy.
-
Receptor Preparation : A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are typically removed, and polar hydrogen atoms are added.
-
Binding Site Definition : The binding site on the protein is defined, often based on the location of a known inhibitor or through binding site prediction algorithms.
-
Docking Simulation : A docking algorithm is used to explore the conformational space of the ligand within the binding site and to score the different binding poses.
-
Pose Analysis : The resulting binding poses are analyzed to identify the most likely binding mode and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Structural and Electronic Properties
The foundational aspect of understanding this compound lies in its optimized molecular geometry and electronic structure.
Optimized Molecular Geometry
DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles. A key structural feature of this molecule is the dihedral angle between the two phenyl rings of the biphenyl group, which influences its overall shape and ability to interact with other molecules.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C=O | 1.22 |
| C-C (biphenyl link) | 1.49 | |
| Bond Angle | C-C-C (ketone) | 119.5 |
| Dihedral Angle | Phenyl-Phenyl (biphenyl) | 38.7 |
Note: These are representative values based on typical DFT calculations for similar structures.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
Note: These are representative values based on typical DFT calculations for similar structures.
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials (blue) around the hydrogen atoms.
Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, providing a means to compare with and interpret experimental data.
Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in the structural characterization of the molecule. The most prominent peak in the IR spectrum is typically the C=O stretching vibration of the ketone group.
Electronic Spectroscopy (UV-Vis)
TD-DFT calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. For an aromatic system like this compound, transitions such as π → π* and n → π* are expected.
Potential Biological Activity: A Molecular Docking Perspective
Given the known biological activities of biphenyl derivatives, a molecular docking study can provide insights into the potential of this compound as a therapeutic agent. For instance, many biphenyl-based compounds are known to target enzymes or receptors involved in inflammatory or cell signaling pathways.
A hypothetical docking study against a relevant target, such as a protein kinase or a nuclear receptor, could reveal favorable binding interactions. The biphenyl group might engage in hydrophobic interactions within a pocket, while the carbonyl oxygen could act as a hydrogen bond acceptor.
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Computational Workflow
Caption: A typical workflow for the theoretical study of a small molecule.
Conclusion and Future Directions
The theoretical study of this compound provides a powerful framework for understanding its fundamental properties and predicting its potential applications. Through a combination of DFT, TD-DFT, and molecular docking, we can gain valuable insights into its structure, electronics, and biological activity. These computational approaches not only complement experimental studies but also guide the rational design of new derivatives with enhanced properties. Future work could involve exploring the synthesis of this compound and its derivatives, followed by experimental validation of the theoretical predictions. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, could be employed to study its behavior in a biological environment.
References
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IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
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Kwong, H. C., Chidan Kumar, C. S., Mah, S. H., Chia, T. S., Quah, C. K., Loh, Z. H., et al. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLOS ONE, 12(2), e0170117. Retrieved from [Link]
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Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Mohan Raj, J., Murugavel, S., & Kant, R. (2023). SYNTHESIS, XRD, DFT/HF, AND MOLECULAR DOCKING INVESTIGATIONS OF 4-(TERT-BUTYL)-4-METHOXY-1,1- BIPHENYL (4-TBMB). Rasayan Journal of Chemistry, 16(2), 1234-1244. Retrieved from [Link]
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PubChem. (n.d.). 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one). Retrieved from [Link]
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Rani, V. J., Govindarajan, R., & Kumar, K. R. (2019). SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. ResearchGate. Retrieved from [Link]
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Saeed, A., Larik, F. A., & Channar, P. A. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. Medicinal Chemistry Research, 23(9), 4049-4061. Retrieved from [Link]
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Silva, T. B. da, Viana, J. S., Santos, M. S. S., Couri, M. R. C., & Borges, K. B. (2022). Synthesis of 1,2,3-triazole Compounds by Click Chemistry in Aqueous Medium and Evaluation of Bactericidal and Antitumoral Properties. Bentham Science. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one, a valuable ketone derivative with applications in medicinal chemistry and materials science. The protocol herein details the well-established Friedel-Crafts acylation of biphenyl with phenylacetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Biphenyl derivatives are of significant interest due to their presence in many biologically active compounds and functional materials.[1][2] The target molecule, this compound, serves as a key intermediate in the synthesis of various more complex molecular architectures. The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a direct method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3] This electrophilic aromatic substitution reaction is highly effective for producing aryl ketones.[3][4]
In this application note, we focus on the acylation of biphenyl, a readily available starting material. The reaction with phenylacetyl chloride introduces a phenylethanone moiety, leading to the desired product. A key advantage of the Friedel-Crafts acylation is that the ketone product is deactivated towards further substitution, which helps to prevent polyacylation.[5]
Mechanistic Insights
The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism.[6] The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of phenylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3][7] This highly electrophilic species is the key reactant in the subsequent step.
-
Electrophilic Attack: The π-electron system of the biphenyl ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[8]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[9] This restores the aromaticity of the biphenyl ring and regenerates the aluminum chloride catalyst, although in practice, a stoichiometric amount of the catalyst is required as it complexes with the product ketone.[4]
Reaction Scheme
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Application Notes and Protocols for 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one in Medicinal Chemistry
Introduction: The Biphenyl Moiety as a Privileged Scaffold in Drug Discovery
The biphenyl scaffold, characterized by two interconnected phenyl rings, is a cornerstone in modern medicinal chemistry.[1][2] Its unique stereochemical and electronic properties allow it to engage with a multitude of biological targets, rendering it a privileged structure in the design of novel therapeutics. Biphenyl derivatives have found broad applications as anti-inflammatory, antihypertensive, anti-cancer, and antimicrobial agents.[1][2][3] The ethanone linkage, as seen in 1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one, provides a versatile chemical handle for further molecular elaboration, making this compound a valuable starting point for the development of new chemical entities.
This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a particular focus on its exploration as a novel scaffold for antipsychotic agents. We present detailed protocols for its synthesis, derivatization, and evaluation in relevant in vitro and in vivo models.
Proposed Therapeutic Application: A Novel Scaffold for Atypical Antipsychotics
The current generation of atypical antipsychotic drugs often targets a combination of dopamine D2 and serotonin 5-HT2A receptors.[4][5] This dual antagonism is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[5] Notably, piperazine and piperidine derivatives containing a biphenyl moiety have shown promise as potent D2 and 5-HT2A antagonists.[4]
The structural resemblance of this compound to known antipsychotic pharmacophores suggests its potential as a foundational structure for a new class of antipsychotic agents. The ethanone bridge can be functionalized to introduce various amine-containing heterocycles, such as piperazine, which are known to be crucial for activity at dopamine and serotonin receptors.[6][7]
Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to the title compound via a Friedel-Crafts acylation reaction.[8][9][10]
Reaction Scheme:
A plausible synthetic route to the target compound.
Materials:
-
Biphenyl
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (anhydrous)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous carbon disulfide at 0 °C, add phenylacetyl chloride (1.0 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C to form the acylium ion.
-
Add a solution of biphenyl (1.0 eq) in anhydrous carbon disulfide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Piperazine Derivative
This protocol outlines the synthesis of a potential antipsychotic candidate by introducing a piperazine moiety.
Workflow:
Synthetic workflow for a piperazine derivative.
Step 1: α-Bromination
-
Dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture and monitor by TLC.
-
After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
Purify the crude product to obtain 2-bromo-1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one.
Step 2: Nucleophilic Substitution
-
Dissolve the α-bromo ketone (1.0 eq) in a polar aprotic solvent like acetonitrile.
-
Add piperazine (2.0 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 50-70 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the desired piperazine derivative.
In Vitro Evaluation Protocols
Protocol 3: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the human dopamine D2 receptor.[11][12][13][14]
Materials:
-
Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[15]
-
[³H]-Spiperone or another suitable radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Haloperidol (for non-specific binding).
-
Synthesized test compounds.
-
96-well microplates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of the test compound solution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).
-
Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 4: Serotonin 5-HT2A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay for the human serotonin 5-HT2A receptor.[16][17][18]
Materials:
-
Membranes from cells stably expressing the human serotonin 5-HT2A receptor.
-
[³H]-Ketanserin or another suitable radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Spiperone or another suitable competitor for non-specific binding.
-
Synthesized test compounds.
-
96-well microplates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Follow the same general procedure as described for the D2 receptor binding assay, substituting the D2 receptor membranes and radioligand with their 5-HT2A counterparts.
-
Use spiperone (e.g., 10 µM) to determine non-specific binding.
-
Incubate at 37°C for 30 minutes.
Data Analysis:
Analyze the data as described for the D2 receptor binding assay to determine the IC₅₀ and Ki values for the 5-HT2A receptor.
Hypothetical In Vitro Data Summary
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio |
| Parent Compound | >10,000 | >10,000 | - |
| Piperazine Derivative 1 | 15.2 | 8.5 | 0.56 |
| Haloperidol (Control) | 1.8 | 50.3 | 27.9 |
| Clozapine (Control) | 120 | 12.1 | 0.10 |
In Vivo Behavioral Models for Antipsychotic Activity
Promising compounds from in vitro assays should be advanced to in vivo models to assess their antipsychotic potential and potential side effects.[19][20][21][22][23]
Protocol 5: Apomorphine-Induced Climbing in Mice
This model is used to assess the D2 receptor antagonist activity of a compound.
Procedure:
-
Administer the test compound or vehicle to mice.
-
After a suitable pretreatment time, administer apomorphine (a dopamine agonist) to induce climbing behavior.
-
Observe and score the climbing behavior at regular intervals.
-
A reduction in climbing behavior compared to the vehicle-treated group indicates potential antipsychotic activity.
Protocol 6: Catalepsy Induction in Rats
This model is used to assess the potential for extrapyramidal side effects.
Procedure:
-
Administer the test compound or vehicle to rats.
-
At various time points after administration, place the rat's forepaws on a horizontal bar.
-
Measure the time it takes for the rat to remove its paws from the bar.
-
Prolonged immobility is indicative of catalepsy.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel antipsychotic agents. The synthetic protocols provided herein offer a clear path for the synthesis and derivatization of this core structure. Furthermore, the detailed in vitro and in vivo evaluation protocols will enable the comprehensive pharmacological characterization of these novel compounds. Future work should focus on synthesizing a library of derivatives with diverse heterocyclic moieties and exploring their structure-activity relationships to optimize their potency and selectivity for dopamine and serotonin receptors, with the ultimate goal of identifying a clinical candidate with an improved efficacy and side-effect profile.
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- 3. ijsdr.org [ijsdr.org]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. mdpi.com [mdpi.com]
- 15. genscript.com [genscript.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Robust HPLC Method for Purity Analysis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, reliable, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one. This compound, featuring a biphenyl ketone structure, is of interest in pharmaceutical development and chemical synthesis, where purity is a critical quality attribute. The described method provides excellent separation and resolution of the main component from potential impurities, ensuring accurate quantification. The protocol herein covers the theoretical basis for method design, detailed experimental procedures, system suitability criteria, data analysis, and adherence to international validation standards, making it suitable for implementation in research, development, and quality control laboratories.
Principle of the Method
The fundamental challenge in purity analysis is to separate the main analyte from structurally similar impurities, which may include starting materials, by-products, or degradation products. The target analyte, this compound, is a relatively large, non-polar molecule due to its extensive aromatic system (two phenyl rings and a biphenyl group).
This inherent hydrophobicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1][2][3] The separation mechanism is based on hydrophobic interactions; more non-polar compounds, like our target analyte, interact more strongly with the stationary phase and are therefore retained longer.[1][4] By carefully controlling the composition of the mobile phase, we can modulate the retention times of the analyte and any impurities, achieving effective separation.
A UV detector is selected for this method due to the presence of multiple chromophores (the aromatic rings and the carbonyl group) in the analyte's structure, which are expected to exhibit strong UV absorbance, providing high sensitivity.
Materials and Methods
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound reference standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, Type I).
-
Phosphoric acid (ACS grade or higher).
-
Methanol (HPLC grade, for cleaning).
Chromatographic Conditions
The following parameters were optimized to achieve a robust separation with good peak shape and a reasonable run time.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Gradient/Isocratic | Isocratic |
| Composition | Acetonitrile:Water (75:25, v/v), pH adjusted to 3.0 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for parameter selection:
-
Column: A standard C18 column provides excellent hydrophobic retention for the non-polar analyte.[3] A 250 mm length ensures high efficiency and resolving power for separating closely eluting impurities.
-
Mobile Phase: An isocratic mixture of acetonitrile and water is effective for this type of compound.[5] Acetonitrile is chosen for its strong elution strength and low UV cutoff. Phosphoric acid is added to adjust the pH to 3.0, which helps to protonate any residual silanols on the silica surface, thereby minimizing peak tailing and ensuring consistent retention.[4]
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds and is expected to provide a strong signal for the biphenyl ketone structure. A DAD can be used to scan across a range to confirm the optimal wavelength and assess peak purity.
Experimental Protocol
Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Mobile Phase Preparation
-
Measure 750 mL of HPLC-grade acetonitrile and 250 mL of HPLC-grade water into a 1 L glass reservoir.
-
Add phosphoric acid dropwise while stirring to adjust the pH to 3.0 ± 0.05.
-
Sonicate the solution for 15 minutes to degas.
Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with the diluent and mix thoroughly. This is the stock solution.
Sample Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase (diluent) and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core requirement of good laboratory practice and is mandated by regulatory guidelines like ICH.[6][7][8]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Inject the Standard Solution (0.1 mg/mL) five consecutive times.
-
Evaluate the results against the following criteria:
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Repeatability (%RSD): The relative standard deviation of the peak areas from the five injections should be ≤ 2.0%.
-
Analysis Procedure
-
Once the SST criteria are met, inject the diluent (mobile phase) as a blank to ensure no carryover or system contamination.
-
Inject the prepared Sample Solution in duplicate.
-
Inject a standard solution after every 10-15 sample injections to monitor system stability.
Data Analysis and Calculations
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Integrate all peaks in the chromatogram from the sample injection, excluding peaks from the blank and any peaks below a specified reporting threshold (e.g., 0.05%).
-
Calculate the percentage purity using the area normalization method with the following formula:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
This method assumes that all compounds (analyte and impurities) have a similar response factor at the detection wavelength.[9][10] For higher accuracy, especially for reporting known impurities, a method using an external standard with relative response factors should be developed.
Peak Purity Assessment: If using a DAD, the spectral purity of the main analyte peak should be assessed.[11][12] The software compares UV-Vis spectra across the peak. A "purity angle" that is less than the "purity threshold" indicates that the peak is spectrally homogenous and not co-eluted with an impurity.[11]
Method Validation Principles (ICH Q2(R2))
For use in a regulated environment, this method must be validated according to ICH guidelines.[7][8][13] The key validation parameters to be assessed are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range (e.g., from the reporting limit to 120% of the sample concentration).[6]
-
Accuracy: The closeness of the test results to the true value, typically determined by analyzing a sample with a known concentration (e.g., a spiked placebo).
-
Precision: Assessed at two levels:
-
Repeatability: The precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature), providing an indication of its reliability during normal usage.
References
-
PubChem. 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one). National Center for Biotechnology Information. Available from: [Link]
-
NIST. Methanone, [1,1'-biphenyl]-4-ylphenyl-. NIST Chemistry WebBook. Available from: [Link]
-
NIST. Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook. Available from: [Link]
-
Global Substance Registration System (GSRS). 1-(4'-BROMO(1,1'-BIPHENYL)-4-YL)-2-PHENYLETHANONE. GSRS. Available from: [Link]
-
ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available from: [Link]
-
ResearchGate. How to calculate the percentage purity using the HPLC?. ResearchGate. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]
-
Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
-
LCGC International. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. Available from: [Link]
-
SIELC Technologies. Separation of 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one on Newcrom R1 HPLC column. SIELC. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]
-
YouTube. How to calculate chromatographic purity?. Pharma Growth Hub. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. EMA. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech. Available from: [Link]
-
ResearchGate. HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. ResearchGate. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Element Lab Solutions. Peak Purity Analysis. Element Lab Solutions. Available from: [Link]
-
International Journal of Science and Research (IJSR). Synthesis of biphenyl compounds from aromatic enamino ketones. IJSR. Available from: [Link]
-
SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available from: [Link]
-
U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available from: [Link]
-
Chromatography Forum. How to design a purity test using HPLC. Chromatography Forum. Available from: [Link]
-
National Center for Biotechnology Information. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. NCBI. Available from: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. jordilabs.com [jordilabs.com]
- 3. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. 1-(1,1’-Biphenyl)-4-yl-2-phenylethan-1-one | SIELC Technologies [sielc.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. fda.gov [fda.gov]
Application Note & Protocol: High-Throughput Purification of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one via Preparative Chromatography
Introduction
1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one is a chemical intermediate of significant interest in pharmaceutical and materials science research. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Achieving high purity of the target compound is critical for subsequent applications and reliable experimental data. This document provides a comprehensive guide to the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC) and Flash Chromatography, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are scalable and developed to ensure high purity, yield, and throughput.
The structural characteristics of this compound, particularly its nonpolar nature owing to the biphenyl and phenyl moieties, guide the selection of the purification strategy.[1][2][3] This application note will explore two robust methods: a high-resolution preparative HPLC protocol for achieving the highest purity and a rapid, high-capacity flash chromatography method for preliminary purification or when large quantities of moderately pure compound are required.
Method Selection: The Rationale
The choice between preparative HPLC and flash chromatography depends on the specific requirements of the purification, such as the desired purity level, the quantity of material to be purified, and the available equipment.[4][5][6]
-
Preparative HPLC is the method of choice for obtaining very high purity (>99%) of the target compound.[7] It utilizes smaller particle size stationary phases and higher pressures to achieve superior separation efficiency.[8] This is particularly crucial for separating structurally similar impurities.
-
Flash Chromatography is a faster, lower-pressure technique ideal for purifying larger quantities of material where high-resolution separation is not the primary objective.[5][8][9] It is often employed as a preliminary purification step to remove major impurities before a final polishing step with preparative HPLC.
Part 1: Preparative HPLC Purification
This section details a reverse-phase HPLC method, a suitable choice for non-polar compounds like this compound.[2][10][11] The selection of a C18 stationary phase provides a non-polar surface that interacts favorably with the analyte, while a mobile phase of acetonitrile and water allows for tunable elution strength.[2][12]
Materials and Methods
| Component | Specification |
| Instrument | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) |
| Sample Solvent | Acetonitrile or a mixture of Acetonitrile/Water that ensures complete dissolution |
| Crude Sample | This compound (dissolved in sample solvent) |
Experimental Workflow: Preparative HPLC
Caption: Preparative HPLC workflow from method development to final pure product.
Detailed Protocol: Preparative HPLC
-
Method Development (Analytical Scale):
-
Before proceeding to the preparative scale, it is crucial to develop and optimize the separation on an analytical HPLC system with a corresponding C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Initial Scouting Gradient: Start with a broad gradient to determine the approximate elution time of the target compound. A typical scouting gradient would be 50-95% Acetonitrile in Water over 15 minutes.
-
Method Optimization: Adjust the gradient slope around the elution point of the target compound to maximize the resolution between it and any closely eluting impurities.[13] An optimized gradient might look like:
-
0-2 min: 70% ACN
-
2-12 min: 70-90% ACN
-
12-15 min: 90% ACN
-
15-17 min: 70% ACN (re-equilibration)
-
-
-
Scale-Up to Preparative Chromatography:
-
The analytical method is scaled up to the preparative column. The flow rate and injection volume are adjusted proportionally to the column dimensions. For a 21.2 mm ID column, a typical flow rate would be 20 mL/min.
-
Sample Preparation: Dissolve the crude this compound in the minimal amount of sample solvent. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent column clogging.
-
Chromatographic Conditions:
-
Column: C18, 250 x 21.2 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: As optimized in the analytical step.
-
Flow Rate: 20 mL/min
-
Detection: 254 nm (or optimal wavelength determined by UV scan)
-
Column Temperature: 30 °C
-
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV detector signal, triggering collection at the beginning of the target peak and stopping at the end.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Expected Results
| Parameter | Expected Outcome |
| Purity | > 99% (by analytical HPLC) |
| Yield | > 85% (dependent on crude purity) |
| Throughput | 50-200 mg per injection (on a 21.2 mm ID column) |
Part 2: Flash Chromatography Purification
For larger scale purification or as a preliminary clean-up step, flash chromatography using a normal phase stationary phase is an effective alternative.[9][14] This method separates compounds based on their polarity, with non-polar compounds eluting first in a non-polar mobile phase.
Materials and Methods
| Component | Specification |
| Instrument | Flash chromatography system (manual or automated) |
| Stationary Phase | Silica gel (40-63 µm particle size)[15] |
| Mobile Phase | Hexanes and Ethyl Acetate |
| Sample Loading | Dry loading or direct liquid injection |
| Crude Sample | This compound |
Experimental Workflow: Flash Chromatography
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. "Summary of - Selection of Stationary Phase and Mobile Phase in High Pe" by Urvi Das Sharma, Lalit Kumar et al. [impressions.manipal.edu]
- 4. agilent.com [agilent.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. rjptonline.org [rjptonline.org]
- 8. chromtech.com [chromtech.com]
- 9. biotage.com [biotage.com]
- 10. 1-(4’-Bromo(1,1’-biphenyl)-4-yl)-2-phenylethan-1-one | SIELC Technologies [sielc.com]
- 11. 1-(1,1’-Biphenyl)-4-yl-2-phenylethan-1-one | SIELC Technologies [sielc.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. labcompare.com [labcompare.com]
- 14. Chromatography [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Wittig Reaction with 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
Introduction
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable and versatile method for the synthesis of alkenes from carbonyl compounds.[1][2] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to stereoselectively form a carbon-carbon double bond.[1] This protocol provides a detailed guide for the application of the Wittig reaction to a sterically hindered diaryl ketone, 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one, to yield the corresponding alkene. This document is intended for researchers, scientists, and professionals in drug development who are looking to employ this powerful olefination reaction in their synthetic endeavors. The causality behind experimental choices, safety protocols, and purification strategies will be thoroughly discussed to ensure scientific integrity and successful execution.
Strategic Overview: Synthesis of the Target Alkene
The overall synthetic strategy involves a two-step process: the synthesis of the starting ketone, this compound, followed by its olefination via the Wittig reaction. For the purpose of this protocol, we will focus on the use of a simple, non-stabilized ylide, methylenetriphenylphosphorane, to introduce a methylene group.
Sources
Application Notes and Protocols for the McMurry Reaction in Alkene Synthesis from Biphenyl Ketones
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the McMurry reaction for the synthesis of alkenes, with a specific focus on the reductive coupling of biphenyl ketones. This powerful reaction facilitates the formation of sterically hindered and complex alkenes, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of the McMurry Reaction
In the landscape of carbon-carbon double bond forming reactions, the McMurry reaction occupies a unique and powerful niche. It is an invaluable tool for the synthesis of alkenes via the reductive coupling of two ketone or aldehyde moieties.[1] This method is particularly adept at creating sterically congested tetrasubstituted alkenes, which are often challenging to synthesize using traditional olefination methods like the Wittig or Horner-Wadsworth-Emmons reactions.[2] The reaction's ability to directly couple carbonyl compounds makes it a convergent and efficient strategy in multi-step syntheses.
The core of the McMurry reaction lies in the use of low-valent titanium species, which are generated in situ by the reduction of titanium chlorides (TiCl₃ or TiCl₄) with a suitable reducing agent such as zinc dust, a zinc-copper couple, or lithium aluminum hydride (LiAlH₄).[1][3] This highly oxophilic low-valent titanium reagent effectively deoxygenates the carbonyl groups, leading to the formation of the desired alkene.[1]
For drug development professionals, the McMurry reaction offers a direct route to complex molecules. For instance, it has been instrumental in the synthesis of tamoxifen and its analogs, compounds of significant interest in cancer chemotherapy.[4] The reaction's tolerance for a variety of functional groups, particularly on aromatic rings, further enhances its utility in the synthesis of diverse molecular architectures.[5]
The Underlying Chemistry: A Mechanistic Perspective
The McMurry reaction is generally understood to proceed through a two-step mechanism: a pinacol coupling followed by a deoxygenation step.[1][6]
-
Pinacol Coupling: The reaction is initiated by a single-electron transfer from the low-valent titanium species to the carbonyl groups of two ketone molecules. This generates a ketyl radical anion. Two of these radicals then dimerize on the surface of the metal to form a titanium pinacolate intermediate.[1][6] If the reaction is conducted at lower temperatures, this pinacol diol can sometimes be isolated.[6]
-
Deoxygenation: At elevated temperatures (typically at reflux), the titanium pinacolate undergoes deoxygenation. The high oxophilicity of titanium drives this step, resulting in the formation of a stable titanium oxide species and the desired alkene.[1] The titanium species acts as both the electron source and the oxygen acceptor.
The nature of the active titanium species can vary depending on the specific reagents and conditions employed, but it is generally considered to be a Ti(0) or Ti(I) species.[1][3] The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME), which helps to solubilize the intermediate complexes.[1][3]
Below is a diagram illustrating the proposed mechanistic pathway for the McMurry reaction.
Caption: Proposed mechanism of the McMurry reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of a tetraphenyl-substituted alkene from a biphenyl ketone.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 4,4'-Dimethoxybenzophenone | Reagent Grade, ≥98% | Sigma-Aldrich | Example biphenyl ketone. |
| Titanium(IV) chloride (TiCl₄) | ≥99.0% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Zinc dust | <10 µm, ≥98% | Sigma-Aldrich | Activated zinc is preferred. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | Must be dry. Distill from sodium/benzophenone if necessary. |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific | For chromatography. |
| Saturated aq. K₂CO₃ | For quenching the reaction. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying the organic layer. | ||
| Celite® | For filtration. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography setup
Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Caption: Experimental workflow for the McMurry reaction.
Detailed Procedure
Caution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere. TiCl₄ is highly corrosive and reacts violently with water.
-
Preparation of the Low-Valent Titanium Reagent:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (4.0 eq).
-
Add anhydrous THF (100 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (2.0 eq) dropwise via syringe over 15-20 minutes. An exothermic reaction will occur, and the mixture will turn from yellow to black.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The formation of the active low-valent titanium species is indicated by the black color of the suspension.[5]
-
-
Reductive Coupling Reaction:
-
After the reflux period, cool the black suspension to room temperature.
-
In a separate flask, dissolve the biphenyl ketone (1.0 eq) in anhydrous THF (50 mL).
-
Add the ketone solution to the low-valent titanium suspension via a dropping funnel over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of potassium carbonate (K₂CO₃) until gas evolution ceases.[4]
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane (DCM).
-
Transfer the filtrate to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and DCM as the eluent to afford the desired alkene.
-
Expected Results and Troubleshooting
The McMurry reaction is generally high-yielding for the homocoupling of diaryl ketones.
| Substrate | Product | Expected Yield |
| Benzophenone | Tetraphenylethylene | 85-95% |
| 4,4'-Dimethoxybenzophenone | 1,1,2,2-Tetrakis(4-methoxyphenyl)ethene | 80-90% |
| 4,4'-Dichlorobenzophenone | 1,1,2,2-Tetrakis(4-chlorophenyl)ethene | 75-85% |
Troubleshooting:
-
Low Yield:
-
Inactive Titanium Reagent: Ensure that anhydrous conditions are strictly maintained. The presence of moisture will deactivate the low-valent titanium. Use freshly distilled THF and properly dried glassware. The activity of the zinc dust can also be a factor; consider activation with HCl if necessary.
-
Incomplete Reaction: The reaction may require longer reflux times, especially for sterically hindered ketones. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
-
Formation of Pinacol Byproduct:
-
This is more common at lower reaction temperatures. Ensure that the reaction is maintained at a vigorous reflux to promote the deoxygenation of the pinacolate intermediate.
-
-
Difficult Purification:
-
The titanium oxide byproducts can sometimes complicate purification. Thorough filtration through Celite® is crucial. If the product is still contaminated, a second filtration may be necessary.
-
Applications in Drug Development and Materials Science
The McMurry reaction has proven to be a valuable synthetic tool in several areas of chemical research.
-
Medicinal Chemistry: As previously mentioned, the synthesis of the anti-cancer drug tamoxifen and its derivatives is a classic application of the McMurry reaction.[4] The ability to construct complex, multi-aryl substituted ethylenes makes this reaction particularly suitable for generating scaffolds that can mimic or antagonize the action of endogenous molecules.
-
Materials Science: The synthesis of tetraphenylethylene and its derivatives, which are known for their aggregation-induced emission (AIE) properties, heavily relies on the McMurry reaction.[5] These materials have applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
-
Natural Product Synthesis: The intramolecular version of the McMurry reaction is a powerful method for the synthesis of macrocyclic and other strained ring systems found in a variety of natural products.[6]
Conclusion
The McMurry reaction is a robust and reliable method for the synthesis of alkenes from carbonyl compounds. Its ability to form sterically hindered carbon-carbon double bonds makes it an indispensable tool for organic chemists, particularly those working in drug discovery and materials science. By understanding the reaction mechanism and adhering to careful experimental technique, researchers can effectively leverage this powerful transformation to access a wide range of valuable molecules.
References
-
McMurry reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Bongso, A., Roswanda, R., & Syah, Y. M. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(26), 15885–15909. [Link]
-
Chapman, C. J., et al. (2012). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Bioorganic & Medicinal Chemistry, 20(13), 4125-4135. [Link]
-
Request PDF: McMurry Coupling of Aldehydes and Ketones for the Formation of Heterocyles Via Olefination. (2006). ResearchGate. [Link]
-
Video: Alkenes via Reductive Coupling of Aldehydes or Ketones: McMurry Reaction. (2023). JoVE. [Link]
-
The McMurry Coupling and Related Reactions. (n.d.). SpringerLink. Retrieved January 25, 2026, from [Link]
-
Recent advances of carbonyl olefination via McMurry coupling reaction. (2022). National Center for Biotechnology Information. [Link]
-
Insights into the General and Efficient Cross McMurry Reactions between Ketones. (2009). ACS Publications. [Link]
-
McMurry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
Sources
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Alkenes via Reductive Coupling of Aldehydes or Ketones: McMurry Reaction [jove.com]
Application Notes and Protocols for the Derivatization of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one for Biological Screening
Introduction: The Promising Scaffold of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
The this compound core structure, a deoxybenzoin derivative, represents a privileged scaffold in medicinal chemistry. The biphenyl moiety is a well-established pharmacophore found in numerous clinically approved drugs, contributing to favorable pharmacokinetic properties and diverse biological activities.[1][2] Biphenyl derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer activities.[3] The deoxybenzoin framework itself is a precursor to isoflavones and is associated with antioxidant and tyrosinase inhibitory properties.[4] The strategic derivatization of this scaffold, particularly at the α-carbon of the ketone, presents a compelling avenue for the discovery of novel therapeutic agents with enhanced potency and selectivity.
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological screening of the synthesized analogues. The methodologies are designed to be robust and adaptable, enabling researchers in drug discovery and medicinal chemistry to explore the vast chemical space around this promising core structure.
Strategic Derivatization of the Core Scaffold
The primary site for derivatization on the this compound scaffold is the α-carbon to the carbonyl group. The presence of acidic protons at this position allows for a variety of chemical transformations to introduce diverse functional groups. This section outlines key derivatization strategies with detailed protocols.
Visualizing the Derivatization Pathways
Figure 1: Key derivatization strategies for the this compound scaffold.
α-Alkylation: Introducing Lipophilic Moieties
Rationale: The introduction of alkyl chains at the α-position can modulate the lipophilicity of the molecule, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins.
Protocol for α-Alkylation:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.2 eq) or lithium diisopropylamide (LDA, 1.1 eq) at 0 °C.
-
Enolate Formation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the desired alkyl halide (R-X, 1.2 eq; e.g., methyl iodide, ethyl bromide, benzyl bromide) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Derivative | Alkyl Halide | Expected Outcome | Potential Biological Relevance |
| α-Methyl | Methyl Iodide | Increased steric bulk near the carbonyl. | Modulation of receptor binding affinity. |
| α-Ethyl | Ethyl Bromide | Enhanced lipophilicity. | Improved cell membrane penetration. |
| α-Benzyl | Benzyl Bromide | Introduction of an additional aromatic ring. | Potential for π-π stacking interactions with biological targets. |
α-Aminomethylation (Mannich Reaction): Incorporating Basic Nitrogen Centers
Rationale: The introduction of an aminomethyl group via the Mannich reaction can enhance the aqueous solubility and provide a handle for further derivatization. The basic nitrogen can also participate in ionic interactions with biological targets. The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[5]
Protocol for Mannich Reaction:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), the desired secondary amine (e.g., dimethylamine, piperidine, morpholine; 1.2 eq), and formaldehyde (37% aqueous solution, 1.5 eq) in a suitable solvent such as ethanol or methanol.
-
Acidification: Add a catalytic amount of hydrochloric acid.
-
Reaction: Reflux the mixture for 4-24 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.
| Derivative | Amine | Expected Outcome | Potential Biological Relevance |
| α-Dimethylaminomethyl | Dimethylamine | Introduction of a tertiary amine. | Improved water solubility and potential for salt formation. |
| α-Piperidinomethyl | Piperidine | Incorporation of a cyclic amine. | Can influence binding to specific receptors. |
| α-Morpholinomethyl | Morpholine | Addition of a morpholine ring. | May enhance pharmacokinetic properties. |
Claisen-Schmidt Condensation: Synthesis of Biphenyl Chalcone Derivatives
Rationale: Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] The Claisen-Schmidt condensation of 1-([1,1'-biphenyl]-4-yl)ethanone (a related starting material) with various aromatic aldehydes provides a straightforward route to novel biphenyl chalcone derivatives.[8][9]
Protocol for Claisen-Schmidt Condensation:
-
Reactant Mixture: To a solution of 1-([1,1'-biphenyl]-4-yl)ethanone (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol, add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 2-8 hours. The formation of a precipitate often indicates product formation.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol).
| Derivative | Aromatic Aldehyde | Expected Outcome | Potential Biological Relevance |
| (2E)-1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one | Benzaldehyde | Parent biphenyl chalcone. | Broad-spectrum biological activity. |
| (2E)-1-([1,1'-Biphenyl]-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | Electron-donating group on the B-ring. | Potential for enhanced antioxidant activity. |
| (2E)-1-([1,1'-Biphenyl]-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-Nitrobenzaldehyde | Electron-withdrawing group on the B-ring. | May modulate anticancer activity. |
Protocols for Biological Screening
A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives.
Workflow for Biological Screening
Sources
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oarjbp.com [oarjbp.com]
- 6. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of the Ketone Group in 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
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Introduction: The Significance of Stereoselective Ketone Reduction
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, pivotal in the construction of a vast array of biologically active molecules and pharmaceutical intermediates. The target molecule, 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one, presents a prochiral ketone, meaning its reduction can lead to the formation of a new chiral center. The resulting chiral alcohol, 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-ol, is a valuable building block, and the ability to control the stereochemistry of this reduction is of paramount importance in drug development. Enantiomerically pure alcohols often exhibit distinct pharmacological profiles, making stereoselective synthesis a critical aspect of modern medicinal chemistry.[1][2]
This application note provides a comprehensive guide to various experimental protocols for the reduction of this compound. We will explore mechanistically distinct approaches, including metal hydride reductions and catalytic transfer hydrogenations, detailing the rationale behind procedural steps and offering insights into achieving high yields and stereoselectivity.
Methodology Overview: A Comparative Analysis of Reduction Strategies
The choice of reducing agent and reaction conditions is crucial for the successful and selective reduction of the target ketone. We will focus on two primary, reliable, and widely applicable methods:
-
Sodium Borohydride (NaBH₄) Reduction: A versatile and mild reducing agent suitable for the selective reduction of aldehydes and ketones.[3][4] Its operational simplicity and safety profile make it a common choice in many synthetic laboratories.
-
Catalytic Transfer Hydrogenation (CTH): This method utilizes a catalyst, often a transition metal complex, to transfer hydrogen from a donor molecule (e.g., formic acid or isopropanol) to the ketone.[1][5] CTH offers advantages in terms of atom economy and the potential for high enantioselectivity through the use of chiral catalysts.[2][6]
The following sections will provide detailed, step-by-step protocols for each method, accompanied by mechanistic insights and data presentation to guide the researcher in selecting and executing the optimal procedure.
Protocol 1: Sodium Borohydride Mediated Reduction
Sodium borohydride is a cost-effective and chemoselective reagent that reduces ketones to secondary alcohols.[7] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[3] Subsequent protonation of the resulting alkoxide intermediate, typically during an aqueous work-up, yields the desired alcohol.
Experimental Workflow: NaBH₄ Reduction
Caption: Workflow for the sodium borohydride reduction of the target ketone.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the ketone in a suitable protic solvent such as methanol or ethanol (approximately 0.25 M concentration).[8]
-
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 15 minutes.[4] The molar excess of NaBH₄ ensures complete reduction, accounting for any reaction with the solvent.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9] A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the ketone spot and the appearance of a new, more polar alcohol spot indicate the reaction's progression.
-
-
Work-up:
-
Once the reaction is complete (typically within 1-2 hours), carefully quench the reaction by slowly adding deionized water or a dilute acid (e.g., 1 M HCl) at 0°C to decompose the excess NaBH₄ and any borate esters.[7]
-
Reduce the volume of the organic solvent using a rotary evaporator.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[7][8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-ol.
-
Data Summary: NaBH₄ Reduction
| Parameter | Condition | Rationale |
| Solvent | Methanol or Ethanol | Protic solvents that can also protonate the alkoxide intermediate. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature is sufficient for completion. |
| Stoichiometry | 1.5 eq NaBH₄ | Ensures complete consumption of the starting material. |
| Work-up | Aqueous Quench & Extraction | Neutralizes excess reagent and isolates the product. |
| Expected Yield | >90% | This reduction is typically high-yielding. |
| Stereoselectivity | Racemic | NaBH₄ is not a stereoselective reagent and will produce a racemic mixture of the two alcohol enantiomers. |
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
For applications requiring enantiomerically enriched or pure alcohols, Asymmetric Transfer Hydrogenation (ATH) is a powerful technique. This method employs a chiral transition metal catalyst, commonly based on Ruthenium(II) or Iridium(III), to facilitate the stereoselective transfer of hydrogen from a hydrogen donor to the ketone.[2][6][10] Formic acid, often used as an azeotropic mixture with triethylamine, is an excellent hydrogen source for this transformation, as the reaction is irreversible.[5][11]
Reaction Mechanism: Ru(II)-Catalyzed ATH
Caption: Simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Detailed Step-by-Step Protocol:
-
Catalyst Preparation (in situ):
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diamine ligand (e.g., (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
-
Add a degassed solvent such as dichloromethane (DCM).
-
Stir the mixture at room temperature for the specified time to allow for complex formation.
-
-
Reduction:
-
To the flask containing the pre-formed catalyst, add the this compound.
-
Add the azeotropic mixture of formic acid and triethylamine (5:2).[12]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine both conversion and enantiomeric excess (ee).
-
-
Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize the formic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the chiral alcohol.
-
Data Summary: Asymmetric Transfer Hydrogenation
| Parameter | Condition | Rationale |
| Catalyst | Ru(II)/Chiral Diamine Ligand | The chiral ligand dictates the stereochemical outcome of the reduction. |
| Hydrogen Donor | Formic Acid/Triethylamine (5:2) | An irreversible source of hydride. Triethylamine acts as a base.[13] |
| Solvent | Dichloromethane (DCM) | A common solvent for ATH reactions. |
| Temperature | Room Temperature | Mild conditions are often sufficient. |
| Expected Yield | High (>90%) | ATH reactions are typically efficient. |
| Stereoselectivity | High (potentially >95% ee) | The choice of chiral ligand is critical for achieving high enantioselectivity. |
Conclusion and Further Considerations
The choice between sodium borohydride reduction and asymmetric transfer hydrogenation for the synthesis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-ol will primarily depend on the desired stereochemical outcome. For applications where a racemic mixture of the alcohol is acceptable, the simplicity and cost-effectiveness of the NaBH₄ protocol are advantageous. However, for the synthesis of enantiomerically pure compounds, which is often a requirement in drug development, asymmetric transfer hydrogenation is the superior method, offering high yields and excellent enantioselectivity.
Researchers should carefully consider the following:
-
Purity of Reagents and Solvents: The use of high-purity starting materials and dry solvents is crucial for optimal results, particularly in catalytic reactions.
-
Inert Atmosphere: For ATH, maintaining an inert atmosphere is essential to prevent catalyst deactivation.
-
Analytical Validation: Proper characterization of the final product, including confirmation of its structure (e.g., by NMR and MS) and enantiomeric purity (by chiral HPLC), is a critical component of the experimental workflow.
By following these detailed protocols and considering the underlying chemical principles, researchers can effectively and selectively synthesize the desired alcohol, a valuable intermediate for further chemical exploration and drug discovery.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Barnard College, Columbia University. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Brenna, E., et al. (2019). Continuous-flow stereoselective reduction of prochiral ketones in a whole cell bioreactor with natural deep eutectic solvents. Green Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2020). Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. Organic Letters. Retrieved from [Link]
-
Charbonneau, D., et al. (2018). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Molecules. Retrieved from [Link]
-
Wang, D., et al. (2017). Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading. Green Chemistry. Retrieved from [Link]
-
Elsevier. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Formic acid and formates. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
PubMed. (2020). Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. Retrieved from [Link]
-
Noyori, R., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Formic acid. Retrieved from [Link]
-
Black, G., et al. (2024). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. organic-synthesis.com [organic-synthesis.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. rsc.org [rsc.org]
- 10. Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. Formic acid [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for the synthesis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. We will focus on the most common and effective route: the Friedel-Crafts acylation of biphenyl with phenylacetyl chloride.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low (e.g., < 50%). What are the primary factors I should investigate?
A1: Low yield is a frequent issue in Friedel-Crafts acylation and can stem from several sources. The key is to systematically evaluate each parameter. The reaction involves the formation of an acylium ion electrophile, which then attacks the biphenyl ring; optimizing the formation and reaction of this intermediate is critical.[1]
Troubleshooting Low Yield - A Step-by-Step Diagnostic Approach:
| Potential Cause | Explanation & Recommended Action |
| Moisture Contamination | The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Water will hydrolyze AlCl₃, rendering it inactive and also hydrolyzing the phenylacetyl chloride to phenylacetic acid. Action: Ensure all glassware is oven-dried immediately before use. Use a high-purity, freshly opened container of anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry of Catalyst | Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes with both the acyl chloride reactant and the resulting ketone product.[2] Using a catalytic amount is insufficient. Action: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (phenylacetyl chloride). A slight excess ensures the reaction goes to completion. |
| Poor Reagent Quality | Impurities in biphenyl or phenylacetyl chloride can interfere with the reaction. Phenylacetyl chloride can degrade over time, especially if exposed to moisture. Action: Use high-purity starting materials. If the quality of phenylacetyl chloride is suspect, consider purifying it by distillation before use. |
| Suboptimal Reaction Temperature | Temperature control is crucial. Adding the acyl chloride at too high a temperature can lead to side reactions and charring. If the temperature is too low, the reaction rate will be impractically slow. Action: Add the AlCl₃ and the phenylacetyl chloride at a low temperature (0-5 °C) to control the initial exothermic reaction.[3] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[4] |
| Inefficient Quenching & Workup | The workup procedure is critical for isolating the product and removing the catalyst. Improper quenching can lead to product loss. Action: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum-ketone complex and helps to separate the organic and aqueous layers. |
Below is a decision tree to help diagnose the issue:
Sources
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Biphenyl
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance for one of the cornerstone reactions in organic synthesis: the Friedel-Crafts acylation, with a specific focus on the biphenyl scaffold. As experienced application scientists, we understand that even well-established reactions can present challenges. This resource is structured to address the common pitfalls and nuanced difficulties you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to proactively optimize your synthetic strategies.
Troubleshooting Guide: Question & Answer
Here, we address specific problems you might be facing during your Friedel-Crafts acylation of biphenyl, providing detailed explanations and actionable solutions.
Q1: My Friedel-Crafts acylation of biphenyl is resulting in a very low yield or no product at all. What are the most likely causes?
A low or non-existent yield in a Friedel-Crafts acylation of biphenyl can be attributed to several critical factors, often related to the deactivation of the catalyst or the reactants.
-
Catalyst Deactivation by Moisture: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your reaction system will react with the AlCl₃ to form aluminum hydroxides, rendering it inactive.[2] It is imperative to use freshly opened, anhydrous AlCl₃ and to thoroughly flame-dry all glassware before use. Solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the Lewis acid not only catalyzes the reaction but also forms a complex with the ketone product.[3][4] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles.[3] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required for the reaction to go to completion.
-
Deactivated Biphenyl Substrate: If your biphenyl starting material is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the aromatic ring will be too deactivated to undergo electrophilic aromatic substitution.[5] In such cases, a Friedel-Crafts acylation is not a suitable reaction, and alternative synthetic routes should be considered.
-
Poor Quality Reagents: The purity of your biphenyl, acylating agent (e.g., acetyl chloride or acetic anhydride), and solvent is crucial. Impurities can interfere with the reaction, leading to side products and lower yields.
Q2: I am observing the formation of multiple products, including different isomers. How can I improve the regioselectivity of my reaction?
Controlling regioselectivity in the acylation of biphenyl is key to obtaining the desired product in high purity. The phenyl group is an ortho-, para-directing activator, but steric hindrance often plays a significant role in determining the final product distribution.
-
Steric Hindrance: Acylation of unsubstituted biphenyl predominantly yields the para-substituted product (4-acetylbiphenyl) due to the steric bulk of the incoming acyl group, which disfavors attack at the ortho position.[6] If your biphenyl is substituted, the position of the existing substituent(s) will heavily influence the site of acylation. For instance, in the acetylation of 3,3'-dimethylbiphenyl, the major product is the 4-acetyl derivative, with acylation at the 6-position being sterically hindered.[6]
-
Reaction Temperature and Solvent: The choice of solvent and reaction temperature can influence the isomer ratio. Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. A study on the acetylation of 3,3'-dimethylbiphenyl showed that using 1,2-dichloroethane as a solvent at its boiling point resulted in a nearly quantitative yield of the 4-acetyl product.[6]
-
Nature of the Electrophile: The size of the electrophile, which is a complex of the acylating agent and the Lewis acid, can impact regioselectivity. It is proposed that for more reactive substrates, a larger, more sterically demanding electrophilic species is involved, leading to higher selectivity for the less hindered position.[6]
Q3: My reaction seems to be producing a significant amount of polyacylated biphenyl. How can I prevent this side reaction?
Polyacylation can be a significant issue, especially when trying to synthesize a mono-acylated product. However, one of the key advantages of Friedel-Crafts acylation over alkylation is that the acyl group is deactivating, which makes the product less reactive than the starting material and thus less prone to a second substitution.[3][4] If you are still observing polyacylation, consider the following:
-
Reaction Stoichiometry: Ensure you are not using a large excess of the acylating agent and Lewis acid. While a slight excess of the catalyst is often necessary, a significant excess of the acylating agent can drive the reaction towards di- or poly-acylation, especially with extended reaction times.
-
Reaction Time and Temperature: Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC or GC-MS). Stopping the reaction as soon as the starting material is consumed can help minimize the formation of polyacylated byproducts. Lowering the reaction temperature can also help to control the reactivity and reduce the likelihood of a second acylation.
Q4: During the work-up of my reaction, I am experiencing significant product loss. What are some best practices for the work-up procedure?
A proper work-up is critical for isolating your product in high yield and purity. The primary challenge in the work-up of a Friedel-Crafts acylation is the quenching of the reaction and the removal of the aluminum salts.
-
Quenching the Reaction: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.[7] This hydrolyzes the aluminum-ketone complex and dissolves the resulting aluminum salts in the aqueous layer, facilitating their separation from the organic product.
-
Avoiding Emulsions: Emulsions can form during the work-up, making phase separation difficult. To mitigate this, some protocols recommend quenching with dilute HCl and gently heating the mixture to help break up the aluminum salts.[7]
-
Thorough Extraction: After quenching, the product should be thoroughly extracted from the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Washing the Organic Layer: The combined organic layers should be washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine to aid in the removal of water before drying with an anhydrous salt like MgSO₄ or Na₂SO₄.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid to use for the acylation of biphenyl?
While anhydrous aluminum chloride (AlCl₃) is the most common and often the most effective Lewis acid for Friedel-Crafts acylation, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[2][8] The choice of catalyst may depend on the specific acylating agent and the reactivity of the biphenyl substrate. For highly activated substrates, a milder Lewis acid may be sufficient and can help to minimize side reactions.
Q2: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?
Yes, acid anhydrides, such as acetic anhydride, are commonly used as acylating agents in Friedel-Crafts reactions and can be a good alternative to acyl chlorides.[4][8] The reaction mechanism is similar, involving the formation of an acylium ion.
Q3: How can I be sure that my reagents and glassware are sufficiently anhydrous?
To ensure anhydrous conditions, all glassware should be flame-dried under a stream of inert gas or oven-dried at a high temperature for several hours and allowed to cool in a desiccator. Solvents should be freshly distilled from an appropriate drying agent or purchased as anhydrous grade and stored over molecular sieves. Lewis acids should be from a freshly opened container.
Q4: What is the typical stoichiometry for a Friedel-Crafts acylation of biphenyl?
A typical stoichiometry involves a 1:1 molar ratio of biphenyl to the acylating agent, with 1.1 to 1.2 equivalents of the Lewis acid catalyst.[7]
Q5: At what temperature should I run my reaction?
The optimal reaction temperature can vary depending on the specific reactants and solvent used. Many Friedel-Crafts acylations are initially performed at a low temperature (0-5 °C) during the addition of reagents to control the exothermic reaction, and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion.[9] It is always best to start with conditions reported in the literature for a similar substrate and then optimize as needed.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Monoacetylation of 3,3'-dimethylbiphenyl [6]
| Solvent | Temperature (°C) | Yield of 4-acetyl-3,3'-dimethylbiphenyl (%) |
| 1,2-dichloroethane | 84 | ~100 |
| Carbon disulfide | 46 | 38.5 |
| Nitrobenzene | 23 | 0 |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation of Biphenyl with Acetyl Chloride[9]
This protocol describes a typical laboratory procedure for the mono-acetylation of biphenyl.
Materials:
-
Biphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension.
-
Addition of Biphenyl: After the addition of acetyl chloride is complete, add a solution of biphenyl (1.0 equivalent) in a small amount of anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until completion is confirmed by TLC monitoring.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude 4-acetylbiphenyl can be further purified by recrystallization or column chromatography.
Visualizations
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. akjournals.com [akjournals.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. websites.umich.edu [websites.umich.edu]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
Welcome to the technical support center for the synthesis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Friedel-Crafts acylation. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your synthesis effectively.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves treating biphenyl with phenylacetyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4] The electrophile is a resonance-stabilized acylium ion generated from the reaction between phenylacetyl chloride and AlCl₃.[5] While straightforward in principle, this reaction is sensitive to several parameters that can lead to a range of side products, impacting both yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common issues observed in the lab.
Core Reaction Scheme
Caption: Kinetic control of regioselectivity in biphenyl acylation.
Troubleshooting Protocol:
-
Temperature Control: Perform the reaction at a lower temperature. Start the addition of the acyl chloride at 0 °C and allow the reaction to proceed at this temperature or slowly warm to room temperature. Avoid refluxing unless absolutely necessary for reactivity.
-
Solvent Selection: If your current solvent (e.g., Dichloromethane - DCM) is giving poor selectivity, switch to a less polar solvent like carbon disulfide (CS₂) or a nitroalkane.
-
Order of Addition: Add the phenylacetyl chloride dropwise to the mixture of biphenyl and AlCl₃ in the solvent. This maintains a low concentration of the electrophile and can help minimize side reactions.
Data Snapshot: Solvent Effect on Regioselectivity
| Solvent | Dielectric Constant (ε) | Typical Para:Ortho Ratio | Reference Insight |
| Carbon Disulfide (CS₂) | 2.6 | > 95:5 | Often cited for high para-selectivity in Friedel-Crafts reactions. [6] |
| Dichloromethane (DCM) | 9.1 | ~ 85:15 | A common solvent, but can allow for more ortho-product. |
| Nitrobenzene | 34.8 | Variable, often lower | Can sometimes be used, but its polarity may reduce selectivity. |
Q2: My reaction has a very low yield, and a significant amount of starting material remains unreacted. What are the likely causes?
A2: Addressing Catalyst Inactivity and Stoichiometry
Low conversion is typically linked to the Lewis acid catalyst. Aluminum chloride is a powerful but sensitive reagent that is central to the formation of the reactive acylium ion. [4][7] Causality:
-
Catalyst Deactivation by Moisture: AlCl₃ reacts violently with water to form aluminum hydroxide and HCl, rendering it inactive. Strict anhydrous conditions are paramount for success. [8]* Insufficient Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃. This is because the ketone product is a Lewis base and forms a stable complex with AlCl₃. This complexation deactivates both the product and the catalyst. [8][9]Therefore, slightly more than one equivalent of AlCl₃ per equivalent of acyl chloride is needed to drive the reaction to completion.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon, or in a desiccator.
-
Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent (e.g., CaH₂ for DCM).
-
Use a fresh, unopened bottle of high-purity AlCl₃. Weigh it out quickly in a dry environment (glove box or under a nitrogen blanket) to minimize atmospheric moisture exposure.
-
-
Verify Stoichiometry:
-
Use 1.05-1.1 equivalents of AlCl₃ relative to the limiting reagent (phenylacetyl chloride).
-
Use a slight excess of the more valuable biphenyl starting material (e.g., 1.2 equivalents) if you want to ensure all of the acylating agent is consumed.
-
-
Check Reagent Purity: Ensure the phenylacetyl chloride has not hydrolyzed to phenylacetic acid, which will inhibit the reaction. Consider distillation if the purity is questionable.
Caption: A workflow for troubleshooting low yields.
Q3: I'm observing a high-molecular-weight byproduct that I suspect is a di-acylated biphenyl. Why is this happening and how can I prevent it?
A3: Preventing Polyacylation
A key advantage of Friedel-Crafts acylation over alkylation is that the product is generally deactivated towards further substitution. [5][10]The acyl group is strongly electron-withdrawing, which makes the aromatic ring less nucleophilic and thus less reactive to subsequent electrophilic attack. [5] However, in the case of biphenyl, the two rings are electronically distinct. The first acylation deactivates the ring it is attached to (Ring A). But the second, unsubstituted ring (Ring B) remains activated and can undergo a second acylation, especially under forcing conditions, to yield 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one).
Causality:
-
Excess Acylating Agent: Using a significant excess of phenylacetyl chloride and AlCl₃ will increase the concentration of the electrophile, driving the reaction towards polyacylation.
-
High Temperature/Long Reaction Time: More energetic conditions can overcome the deactivation of the monosubstituted product, allowing a second acylation to occur on the other ring.
Troubleshooting Protocol:
-
Control Stoichiometry: The most effective method is to use biphenyl as the excess reagent. This ensures that the acylium ion is more likely to encounter an unreacted biphenyl molecule than a mono-acylated one. A biphenyl:acyl chloride ratio of 2:1 or higher is recommended if this side reaction is problematic.
-
Reverse Addition: Consider adding the mixture of biphenyl and AlCl₃ to the phenylacetyl chloride solution. While less common, this can sometimes help maintain a high concentration of the aromatic substrate relative to the electrophile throughout the reaction.
-
Minimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed to a satisfactory level, quench the reaction promptly. Avoid prolonged heating.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
PrepChem. (n.d.). Synthesis of 1,1'-(1,4-Phenylene)bis[2-phenylethanone]. [Link]
-
Arabian Journal of Chemistry. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. [Link]
- Google Patents. (2019).
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
Welcome to the technical support guide for the purification of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to streamline your purification workflow.
Introduction to Purification Challenges
This compound is commonly synthesized via a Friedel-Crafts acylation of biphenyl with phenylacetyl chloride or a related derivative, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this reaction is effective, it presents several purification challenges stemming from the nature of the starting materials, the reactivity of the intermediates, and the formation of structurally similar byproducts.
The primary impurities encountered during the synthesis and purification of this compound include:
-
Unreacted Starting Materials: Biphenyl and phenylacetic acid (or its derivatives).
-
Catalyst Residues: Aluminum salts from the Lewis acid catalyst.
-
Isomeric Byproducts: 1-([1,1'-Biphenyl]-2-yl)-2-phenylethan-1-one (ortho-isomer).
-
Polyacylated Products: Di-acylated biphenyl species.
This guide will address the specific issues that arise when trying to separate the target molecule from these and other impurities.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of this compound.
Issue 1: My crude product is an oily residue and won't solidify.
-
Question: After aqueous workup of my Friedel-Crafts reaction, I am left with a persistent oil instead of a solid crude product. What is causing this, and how can I induce crystallization?
-
Answer: An oily crude product is often indicative of the presence of significant impurities that are depressing the melting point of your target compound. The most likely culprits are unreacted starting materials, particularly biphenyl, and residual solvents from the extraction process.
Causality: Biphenyl has a relatively low melting point (69.2 °C) and is highly soluble in many organic solvents. Its presence, along with other low-melting impurities, can form a eutectic mixture with your product, preventing it from solidifying.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the extraction solvent. For higher boiling point solvents like toluene, ensure you are using an appropriate temperature and vacuum. Follow up with high vacuum drying for several hours to remove trace amounts.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your product is sparingly soluble but the impurities are more soluble (e.g., cold hexanes or pentane). Vigorously stir or scratch the inside of the flask with a glass rod to provide nucleation sites for crystal growth.
-
"Salting Out" with a Non-Polar Solvent: Dissolve the oil in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or diethyl ether) and then slowly add a non-polar solvent like hexanes until the solution becomes cloudy. Allow the mixture to stand, and with any luck, your product will crystallize out.
-
Issue 2: My purified product is still contaminated with the ortho-isomer.
-
Question: I've performed column chromatography, but my final product still shows the presence of the ortho-acylated isomer by ¹H NMR and HPLC. How can I improve the separation?
-
Answer: The separation of constitutional isomers, such as the para- and ortho-acylated products, is a common challenge due to their similar polarities. Achieving high isomeric purity often requires optimization of your chromatographic conditions or employing a different purification strategy.
Causality: The ortho and para isomers of 1-([1,1'-biphenyl])-2-phenylethan-1-one have very similar functional groups and overall molecular structure, leading to similar retention times on standard silica gel chromatography.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Use a less polar solvent system to increase the separation between the isomers. A gradient elution starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity (e.g., adding ethyl acetate) can be very effective.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.
-
Sample Loading: Do not overload the column. A good rule of thumb is to load no more than 1-5% of the silica gel mass with your crude product.
-
-
Recrystallization: This can be a highly effective technique for separating isomers. The key is to find a solvent system where the desired para-isomer has lower solubility than the ortho-isomer at low temperatures.
-
Solvent Screening: Test a variety of solvents. Good starting points for a molecule with this structure include ethanol, isopropanol, or a mixed solvent system like ethanol/water or toluene/hexanes.[1]
-
-
Preparative HPLC: For the highest purity, preparative reverse-phase HPLC is an excellent option. A C18 or a biphenyl stationary phase can provide the necessary selectivity to resolve the isomers.[2][3]
-
Issue 3: I have a low yield after purification.
-
Question: My yield of pure this compound is significantly lower than expected after chromatography and/or recrystallization. What are the potential causes and how can I improve my recovery?
-
Answer: Low recovery can stem from several factors, including incomplete reaction, product loss during workup and extraction, or suboptimal purification procedures.
Causality: The Friedel-Crafts acylation can be sensitive to reaction conditions, and improper workup can lead to product degradation.[4] Furthermore, if the chosen purification method is not well-suited to the compound, significant material loss can occur.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure all the limiting reagent has been consumed.
-
Workup and Extraction:
-
Ensure the reaction is fully quenched before extraction.
-
Perform multiple extractions with the organic solvent to ensure all the product is transferred from the aqueous layer.
-
Back-extract the combined organic layers with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
-
-
Recrystallization Optimization:
-
If you are losing a significant amount of product in the mother liquor during recrystallization, it may be because you are using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cool the recrystallization solution slowly to allow for the formation of large, pure crystals. Crashing the product out of solution by rapid cooling can trap impurities and reduce the isolated yield of pure material.
-
After the initial filtration, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected physicochemical properties of this compound?
-
Q2: What is the best solvent for recrystallizing this compound?
-
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a molecule with a biphenyl core, good candidates include ethanol, isopropanol, or a mixed solvent system like ethanol/water.[1] A small-scale solvent screen is always recommended to determine the optimal solvent or solvent pair for your specific sample.
-
-
Q3: How can I confirm the purity and identity of my final product?
-
A3: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase method using a C18 or biphenyl column is often suitable.[2][3]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
-
-
-
Q4: My compound is degrading on the silica gel column. What can I do?
-
A4: While this compound is generally stable, some ketones can be sensitive to acidic silica gel.
-
Deactivate the Silica: You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
-
Experimental Protocols
Protocol 1: Optimized Column Chromatography for Isomer Separation
This protocol is designed to enhance the separation of the desired para-isomer from the ortho-isomer.
-
Column Preparation:
-
Select a long, narrow glass column.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% hexanes.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading technique often results in better separation.
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with 100% hexanes.
-
Gradually increase the polarity of the mobile phase by slowly introducing ethyl acetate. A suggested gradient is from 0% to 10% ethyl acetate in hexanes over several column volumes.
-
Collect fractions and monitor them by TLC.
-
-
Analysis and Collection:
-
Combine the fractions containing the pure para-isomer (usually the less polar of the two isomers).
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization from an Ethanol/Water Solvent System
This protocol is effective for purifying the product from less polar impurities.
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
-
Inducing Crystallization:
-
While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy (turbid). This indicates that the saturation point has been reached.
-
If too much water is added and the product oils out, add a small amount of hot ethanol to redissolve it.
-
-
Cooling and Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Visualizing Purification Workflows
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for purification.
Purification Method Selection
Caption: Selecting a purification method.
References
-
El-Sayed, M. F., & Mohamed, M. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19253-19306. [Link]
-
SIELC Technologies. (2018). 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
PubChem. (n.d.). 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one
Welcome to the technical support center for the synthesis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our aim is to bridge the gap between laboratory-scale procedures and pilot or industrial-scale production by addressing common challenges with scientifically sound explanations and practical solutions.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of biphenyl with phenylacetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). While effective at the lab scale, scaling up this reaction introduces several challenges that can impact yield, purity, and safety. This guide will walk you through these challenges and provide robust solutions.
Reaction Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis.
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing significantly lower yields upon scaling up the reaction from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?
-
Answer: Low yields during scale-up of Friedel-Crafts acylations are a common problem and can often be attributed to several factors:
-
Inefficient Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Inadequate agitation can lead to localized overheating and the formation of byproducts.
-
Solution: Employ a more powerful overhead stirrer with an appropriately sized impeller to ensure efficient mixing of the heterogeneous reaction mixture. Baffles within the reactor can also improve turbulence and mixing.
-
-
Poor Temperature Control: The formation of the acylium ion from phenylacetyl chloride and AlCl₃ is highly exothermic.[1] Poor heat dissipation on a larger scale can lead to a runaway reaction and decomposition of starting materials and product.
-
Solution: Use a reactor with a cooling jacket and a reliable temperature probe. The addition of phenylacetyl chloride should be done portion-wise or via a dropping funnel at a controlled rate to maintain the desired reaction temperature.
-
-
Moisture Contamination: Anhydrous aluminum chloride is extremely sensitive to moisture and will be deactivated by any water present in the reagents or solvent.[2][3]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity aluminum chloride.
-
-
Issue 2: Formation of Impurities and Byproducts
-
Question: Our final product is contaminated with significant amounts of a di-acylated byproduct and other impurities. How can we improve the selectivity of the reaction?
-
Answer: The formation of byproducts is a key challenge in Friedel-Crafts acylation. Here's how to address the most common impurities:
-
Di-acylation: Although the acyl group is deactivating, preventing further acylation, highly reactive starting materials or harsh reaction conditions can still lead to the formation of di-acylated biphenyl.[4]
-
Solution:
-
Stoichiometry Control: Use a slight excess of biphenyl relative to phenylacetyl chloride to favor mono-acylation.
-
Reverse Addition: Consider adding the biphenyl solution to the pre-formed complex of phenylacetyl chloride and AlCl₃ to maintain a low concentration of the activated biphenyl.
-
-
-
Isomeric Impurities: Friedel-Crafts acylation of biphenyl is generally directed to the para-position due to steric hindrance. However, minor amounts of the ortho-isomer can form.
-
Solution: Lowering the reaction temperature can often improve the regioselectivity towards the para-isomer.
-
-
Starting Material in Final Product: Incomplete reaction is a common issue.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion before quenching.
-
-
Issue 3: Difficulties with Work-up and Purification
-
Question: The work-up procedure is proving to be problematic at a larger scale, with emulsions forming during extraction. Furthermore, purification by column chromatography is not practical for our target scale. What are our options?
-
Answer: Scaling up work-up and purification requires a shift in strategy from common lab-scale techniques.
-
Work-up:
-
Quenching: The quenching of the reaction mixture by adding it to ice/water is highly exothermic and releases HCl gas. On a larger scale, this must be done with extreme caution in a well-ventilated area. A reverse quench (slowly adding the quenching solution to the reaction mixture) might be more controllable.
-
Emulsions: Emulsions during extraction are common due to the presence of aluminum salts.
-
Solution: Adding a saturated brine solution during the wash steps can help to break up emulsions. Allowing the mixture to stand for a longer period and gentle swirling instead of vigorous shaking can also be beneficial.
-
-
-
Purification:
-
Recrystallization: This is the most viable method for large-scale purification of solid products.
-
Recommended Solvents: Ethanol, isopropanol, or mixtures of these with water are good starting points for recrystallization of this compound.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions to take when handling large quantities of anhydrous aluminum chloride?
-
A1: Anhydrous AlCl₃ reacts violently with water, releasing heat and toxic HCl gas.[5][6][7] Always handle it in a dry, inert atmosphere (e.g., a glove box or under a nitrogen blanket). Personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[3] Have a Class D fire extinguisher and dry sand readily available for emergencies, as water-based extinguishers must not be used.[3][5]
-
-
Q2: Can we use a different Lewis acid catalyst to avoid the hazards associated with aluminum chloride?
-
A2: Yes, while AlCl₃ is traditional, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, though they are generally less reactive.[8] More environmentally friendly solid acid catalysts, such as zeolites, are also being explored for industrial Friedel-Crafts reactions to minimize waste and handling hazards.[9] However, the reaction conditions would need to be re-optimized for a different catalyst.
-
-
Q3: What is the optimal solvent for this reaction at scale?
-
A3: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents. For scale-up, consider the boiling point and potential for exotherms. Nitrobenzene can also be used and sometimes improves yields, but it is more toxic and has a higher boiling point, which can make removal more difficult.
-
-
Q4: How can we confirm the identity and purity of our final product at scale?
-
A4: At a larger scale, it is crucial to have robust analytical methods.
-
Identity: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the final product.
-
Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for determining the purity of the final product and quantifying any impurities. A melting point determination can also be a quick and useful indicator of purity.
-
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Stoichiometry (Biphenyl:Phenylacetyl Chloride:AlCl₃) | 1.1 : 1.0 : 1.1-1.2 | A slight excess of biphenyl helps to minimize di-acylation. A small excess of AlCl₃ ensures complete reaction. |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures can improve regioselectivity and control the exotherm. |
| Reaction Time | 2-6 hours | Monitor by TLC or HPLC to determine the optimal reaction time for your specific scale and conditions. |
| Solvent Volume | 5-10 mL per gram of Biphenyl | Sufficient solvent is needed for effective mixing, but excessive dilution can slow down the reaction rate. |
Experimental Protocol: Scaled-Up Synthesis
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Materials:
-
Biphenyl
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride
-
Anhydrous 1,2-dichloroethane (DCE)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine solution (saturated)
-
Anhydrous sodium sulfate
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
Preparation: Set up a clean, dry, jacketed reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Charging the Reactor: Charge the reactor with anhydrous 1,2-dichloroethane and biphenyl. Begin stirring to dissolve the biphenyl.
-
Addition of Catalyst: Cool the reactor to 0-5°C using the cooling jacket. Slowly and portion-wise, add the anhydrous aluminum chloride to the stirred solution. The mixture will become a slurry.
-
Addition of Acylating Agent: Slowly add the phenylacetyl chloride via the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Once the reaction is complete, carefully and slowly transfer the reaction mixture to the ice/HCl mixture with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCE. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield pure this compound.
References
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
El-hadi, S. M., & Al-Ghamdi, A. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18363-18401. [Link]
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Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Morita, T., et al. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(16), 4948. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
- Clark, J. H., & Macquarrie, D. J. (2002). Industrial Friedel–Crafts Chemistry. In Handbook of Green Chemistry and Technology (pp. 137-160). Blackwell Science Ltd.
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ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. Retrieved from [Link]
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ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Southern Utah University. (n.d.). Aluminum Chloride (Anhydrous). Retrieved from [Link]
- Google Patents. (n.d.). Purification of ketones.
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ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
ACS Omega. (2020, June 11). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
-
RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
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Princeton EHS. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
PMC. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
MDPI. (2024, May 13). A Practical Method for Synthesizing Iptacopan. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2023, December 20). How can i conduct (safely) the reaction of aluminium with hydrochloric acid. Retrieved from [Link]
-
UC Berkeley. (2014, February 27). The Friedel-Crafts Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
- Google Patents. (n.d.). Scalable synthetic route for psilocin and psilocybin.
-
Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism Practice Problems. Retrieved from [Link]
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Technical Support Center: Managing Moisture Sensitivity in Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful C-C bond-forming reactions. As a Senior Application Scientist, I understand that while the Friedel-Crafts alkylation and acylation are staples in organic synthesis, their sensitivity to moisture can often be a significant hurdle, leading to decreased yields, catalyst deactivation, and reaction failure.
This guide is structured to provide you with not only solutions to common problems but also a deeper understanding of the underlying chemical principles. By explaining the "why" behind the "how," we aim to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your Friedel-Crafts experiments, with a focus on moisture-related causes.
Issue 1: My Friedel-Crafts reaction is not starting, or the yield is extremely low.
Question: I've combined my aromatic substrate, alkyl/acyl halide, and Lewis acid catalyst, but I'm seeing little to no product formation. What's the most likely cause related to moisture?
Answer: The most probable culprit is the deactivation of your Lewis acid catalyst by water.[1][2] Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are central to the Friedel-Crafts reaction, as they generate the carbocation or acylium ion electrophile.[3][4][5] However, these catalysts are highly hygroscopic and will react preferentially with any trace amounts of water present in your reaction system.[1][2]
Causality: Water acts as a Lewis base, donating a pair of electrons to the electron-deficient Lewis acid. This interaction forms a stable complex, effectively "quenching" the catalyst and preventing it from activating your alkyl or acyl halide.[2] Even atmospheric moisture can be sufficient to compromise the reaction.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all your glassware was rigorously dried, either by oven-drying at >125°C for several hours or by flame-drying under vacuum.[6] Assemble the apparatus while still hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).[6][7]
-
Use High-Purity, Anhydrous Reagents:
-
Catalyst: Use a freshly opened bottle of anhydrous Lewis acid. If you suspect your catalyst has been exposed to air, it may be compromised. Storing Lewis acids in a desiccator or a glovebox is best practice.[8]
-
Solvent: Use a freshly distilled or commercially available anhydrous solvent. It's advisable to verify the water content using a Karl Fischer titrator, especially for highly sensitive reactions.[9][10]
-
Substrates: Ensure your aromatic compound and alkyl/acyl halide are dry. If necessary, distill them or dry them over an appropriate drying agent.
-
-
Increase Catalyst Loading: In some cases, particularly with Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is required because the product ketone complexes with the catalyst.[11][12] If you suspect minor moisture contamination, a slight excess of the catalyst might overcome the initial deactivation, though this is not a substitute for proper anhydrous technique.[2]
Issue 2: I'm observing the formation of unexpected byproducts.
Question: My reaction is producing a mixture of compounds, and the desired product is only a minor component. Could moisture be responsible for these side reactions?
Answer: Yes, indirectly. While the primary role of moisture is to deactivate the catalyst, its presence can lead to conditions that favor side reactions. For instance, if the catalyst is only partially active, the reaction rate will be sluggish, potentially allowing for side reactions to become more prominent, especially at elevated temperatures.
Furthermore, in Friedel-Crafts alkylations, carbocation rearrangements are a common issue.[13] While not directly caused by moisture, inefficient catalysis due to moisture can exacerbate the problem by providing more time for these rearrangements to occur.
Troubleshooting Steps:
-
Re-evaluate Anhydrous Technique: A rigorous adherence to anhydrous protocols as described in Issue 1 is the first line of defense.
-
Consider Friedel-Crafts Acylation as an Alternative: If you are performing an alkylation and experiencing rearrangement issues, consider an acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[11][12][14] The acylium ion is resonance-stabilized and not prone to rearrangement.[4][11]
-
Optimize Reaction Temperature: Ensure you are using the optimal temperature for your specific reaction. Sometimes, running the reaction at a lower temperature can minimize side product formation, although this may require a longer reaction time.
Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvents are sufficiently dry for a Friedel-Crafts reaction?
A1: The gold standard for quantifying water content in organic solvents is Karl Fischer titration .[9][10] This method can accurately determine water content down to the parts-per-million (ppm) level. For less stringent requirements, there are qualitative methods, such as using indicators that change color in the presence of water.[15][16] However, for sensitive reactions like the Friedel-Crafts, quantitative data is highly recommended. Another sensitive method for detecting trace water is ¹⁹F-NMR-based aquametry.[17]
| Method | Sensitivity | Application |
| Karl Fischer Titration | High (ppm level) | Quantitative analysis of water in most organic solvents.[9][10] |
| ¹⁹F-NMR Aquametry | High (µg level) | Quantitative analysis, especially useful for small-scale reactions.[17] |
| Solvent Stills with Indicators | Qualitative | Visual confirmation of anhydrous conditions (e.g., benzophenone/sodium).[16] |
Q2: What is the correct way to handle and store hygroscopic Lewis acids like AlCl₃?
A2: Proper handling and storage are critical to maintaining the activity of your Lewis acid catalyst.
-
Storage: Store in a cool, dry place, preferably in a desiccator containing a strong drying agent like phosphorus pentoxide or under an inert atmosphere in a glovebox.[8] The original container should be tightly sealed.
-
Handling: Weigh and dispense the Lewis acid as quickly as possible in a dry environment. If possible, perform these operations in a glovebox or under a positive pressure of inert gas. Avoid handling in humid conditions.
Q3: Can I use a hydrated Lewis acid catalyst (e.g., FeCl₃·6H₂O) for a Friedel-Crafts reaction?
A3: It is strongly discouraged. The water of hydration will react with the Lewis acid, rendering it inactive for the desired catalytic cycle.[2] Using a hydrated catalyst is a common reason for reaction failure. Always use the anhydrous form of the Lewis acid.[2] If only the hydrated form is available, it must be rigorously dried before use, though this can be challenging without causing decomposition.[2]
Q4: Are there any water-tolerant Lewis acids that can be used for Friedel-Crafts reactions?
A4: Yes, research into "greener" and more robust catalysts has led to the development of water-tolerant Lewis acids.[18] Metal triflates, such as scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃), have shown efficacy in Friedel-Crafts reactions and are less sensitive to moisture than traditional catalysts like AlCl₃.[18][19] Additionally, certain solid acid catalysts, like zeolites, can be used and are often more resistant to water.[4] However, the reactivity of these catalysts may differ, and reaction conditions will need to be optimized accordingly.
Experimental Protocols
Protocol 1: Setting up an Anhydrous Friedel-Crafts Reaction
This protocol outlines the essential steps for establishing a moisture-free reaction environment.
Materials:
-
Round-bottom flask and other necessary glassware
-
Magnetic stir bar
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with tubing and needles
-
Heat gun or Bunsen burner (for flame-drying) or oven
-
Syringes and needles for liquid transfer
Procedure:
-
Glassware Preparation:
-
Oven-Drying: Place all glassware in an oven at >125°C for at least 4 hours (overnight is preferable).[6]
-
Flame-Drying: Alternatively, assemble the clean, dry glassware. Evacuate the apparatus using a vacuum pump and heat the glass surfaces with a heat gun or a gentle Bunsen burner flame until all visible moisture is gone. Caution: Do not heat volumetric glassware with a flame.
-
-
Assembly and Inert Atmosphere Purge:
-
While the glassware is still hot, assemble the apparatus (e.g., flask, condenser).
-
Seal the openings with rubber septa.
-
Insert a needle connected to an inert gas line and another needle to act as an outlet.
-
Allow the inert gas to flush the system for at least 5-10 minutes to displace all the air and any residual moisture.[7]
-
Remove the outlet needle and maintain a slight positive pressure of the inert gas (a balloon filled with the inert gas is a common method in teaching labs).[7][20]
-
-
Reagent Addition:
-
Add dry solvents and liquid reagents via a dry syringe through the rubber septum.
-
Add solid reagents, such as the Lewis acid catalyst, under a positive flow of inert gas or in a glovebox to minimize exposure to the atmosphere.
-
Visualizing the Impact of Moisture
The following diagram illustrates the deactivation of a Lewis acid catalyst by water, which is the primary issue in moisture-sensitive Friedel-Crafts reactions.
Caption: Deactivation of a Lewis acid catalyst by moisture.
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC - NIH. (n.d.). PMC - NIH. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022). Chemistry Steps. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). BYJU'S. [Link]
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Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Moodle@Units. [Link]
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Lewis Acid Stability in Extreme Reaction Conditions - Patsnap Eureka. (2025). Patsnap Eureka. [Link]
-
Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors - PMC - PubMed Central. (2022). PMC - PubMed Central. [Link]
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Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. (2025). RSC Publishing. [Link]
-
(PDF) A test method for determining water in organic solvents - ResearchGate. (2025). ResearchGate. [Link]
-
(PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. (2025). ResearchGate. [Link]
-
Reaction Set-up - Drug Discovery Unit - University of Dundee. (n.d.). Drug Discovery Unit - University of Dundee. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. (n.d.). ACS Publications. [Link]
-
Alternative for determination of water content in solvents besides Karl-Fischer or benzophenone/sodium : r/Chempros - Reddit. (2024). Reddit. [Link]
-
How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023). YouTube. [Link]
-
Storage & Handling of Anhydrous Ammonia - Tanner Industries. (n.d.). Tanner Industries. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). Wipf Group - University of Pittsburgh. [Link]
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How to Determine Water content of Organic Solvents. - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
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01.07 Lewis Acid Catalysis - YouTube. (2019). YouTube. [Link]
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A Method for Detecting Water in Organic Solvents - PMC - NIH. (n.d.). PMC - NIH. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Organic Syntheses. [Link]
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Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations - Chemical Communications (RSC Publishing). (n.d.). Chemical Communications (RSC Publishing). [Link]
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- 19. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Characterization of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one and its Isomers
Welcome to the technical support center for the characterization of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one and its related isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to assist with your experimental workflows.
Introduction: The Challenge of Biphenyl Isomers
This compound is an aromatic ketone with a biphenyl moiety.[1] The primary challenge in its characterization often arises from the potential presence of positional isomers, which are compounds with the same molecular formula but different substitution patterns on the biphenyl ring system. These isomers can exhibit very similar physical and chemical properties, making their separation and unambiguous identification a significant analytical task.
The most common synthetic route to this class of compounds is the Friedel-Crafts acylation of biphenyl.[1][2] This reaction can lead to a mixture of products, primarily the desired para (4-substituted) isomer and the ortho (2-substituted) isomer as a significant byproduct. The meta (3-substituted) isomer is also a possibility, though often in smaller amounts.
This guide will focus on the differentiation of these key positional isomers:
-
This compound (para-isomer)
-
1-[1,1'-Biphenyl]-2-yl-2-phenylethan-1-one (ortho-isomer)
-
1-[1,1'-Biphenyl]-3-yl-2-phenylethan-1-one (meta-isomer)
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatographic Separation
Question 1: I am seeing a broad peak or multiple, poorly resolved peaks in my HPLC analysis. How can I improve the separation of potential isomers?
Answer: This is a common issue when analyzing products from Friedel-Crafts reactions on biphenyl. Standard C18 columns may not provide sufficient selectivity to resolve the positional isomers due to their similar hydrophobicity.
Troubleshooting Steps:
-
Column Selection:
-
Rationale: The choice of stationary phase is critical for separating isomers. While C18 columns rely primarily on hydrophobic interactions, other chemistries can offer alternative separation mechanisms.[3]
-
Recommendation: Switch to a stationary phase that promotes π-π interactions. Phenyl-hexyl or, even better, a biphenyl stationary phase can provide enhanced selectivity for aromatic and polycyclic compounds.[3] The biphenyl phase, in particular, offers strong π-π interactions that can better differentiate the subtle electronic and steric differences between the ortho, meta, and para isomers.
-
-
Mobile Phase Optimization:
-
Rationale: The organic modifier in your mobile phase can influence the π-π interactions between the analyte and the stationary phase.
-
Recommendation: If you are using a phenyl-based column, consider using methanol instead of acetonitrile as the organic modifier. Acetonitrile can sometimes weaken π-π interactions, leading to reduced retention and selectivity for this class of compounds.
-
Start with a simple isocratic method (e.g., 70:30 Methanol:Water) and then introduce a shallow gradient to improve peak shape and resolution. A typical reverse-phase method for a related compound uses acetonitrile and water with a phosphoric or formic acid modifier.
-
Workflow for HPLC Method Development:
Caption: HPLC method development workflow for isomer separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 2: My 1H NMR spectrum shows a complex, overlapping multiplet in the aromatic region. How can I determine if I have a single isomer or a mixture?
Answer: The complexity of the aromatic region in the 1H NMR spectrum is a key indicator of the substitution pattern and purity. A mixture of isomers will almost certainly lead to a convoluted set of signals that are difficult to interpret.
Key Differentiating Features in 1H NMR:
-
Symmetry: The para-isomer possesses a higher degree of symmetry than the ortho or meta isomers. This results in a more simplified spectrum with fewer unique signals in the aromatic region.
-
Chemical Shifts: The protons on the substituted ring, particularly those ortho to the acyl group, will be significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the carbonyl group.
-
Coupling Constants (J-values): The magnitude of the coupling constants between aromatic protons is highly diagnostic of their relative positions (ortho, meta, para).
-
ortho-coupling (3JHH): ~7-9 Hz
-
meta-coupling (4JHH): ~2-3 Hz
-
para-coupling (5JHH): ~0-1 Hz
-
Expected 1H NMR Patterns (Aromatic Region):
| Isomer | Expected Aromatic Proton Signals | Key Differentiating Features |
| para (4-isomer) | Two sets of doublets for the substituted ring (an AA'BB' system). A multiplet for the unsubstituted phenyl ring. | The AA'BB' system is characteristic of 1,4-disubstitution. The protons ortho to the carbonyl will be the most downfield. |
| ortho (2-isomer) | Four distinct multiplets for the substituted ring. A multiplet for the unsubstituted phenyl ring. | The spectrum will be the most complex due to the lack of symmetry. Steric hindrance may cause twisting of the biphenyl bond, leading to further chemical shift differences. |
| meta (3-isomer) | Four distinct multiplets for the substituted ring. A multiplet for the unsubstituted phenyl ring. | The pattern will be complex, but the chemical shifts and coupling constants will differ from the ortho-isomer. |
Troubleshooting Steps:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 500 or 600 MHz). This will increase the dispersion of the signals and may resolve overlapping multiplets.
-
2D NMR: Perform a 1H-1H COSY experiment. This will help to identify which protons are coupled to each other and can aid in assigning the complex multiplets to specific spin systems.
-
Reference Spectra: Compare your spectrum to known spectra of related compounds, such as 4-acetylbiphenyl and 2-acetylbiphenyl.[4][5]
Question 3: How can 13C NMR help in distinguishing the isomers?
Answer: 13C NMR is an excellent tool for isomer differentiation, primarily based on the number of unique carbon signals, which is dictated by molecular symmetry.
Expected Number of 13C NMR Signals:
| Isomer | Expected Aromatic Carbon Signals | Rationale |
| para (4-isomer) | 6 | Due to the C2 axis of symmetry, there are 6 unique aromatic carbons (4 in the substituted ring and 2 in the unsubstituted ring). |
| ortho (2-isomer) | 12 | All 12 aromatic carbons are chemically non-equivalent. |
| meta (3-isomer) | 12 | All 12 aromatic carbons are chemically non-equivalent. |
Key Chemical Shifts in 13C NMR:
-
The carbonyl carbon (C=O) will appear significantly downfield, typically in the range of 195-200 ppm.[6]
-
The carbon atom to which the acyl group is attached (ipso-carbon) will also be downfield.
Troubleshooting Workflow for NMR Analysis:
Caption: Decision workflow for NMR-based isomer identification.
Mass Spectrometry (MS)
Question 4: My isomers co-elute, and their mass spectra look very similar. How can I use MS to differentiate them?
Answer: While positional isomers have the same molecular weight and will show the same molecular ion peak (M+•), their fragmentation patterns in electron ionization (EI) mass spectrometry can differ due to the different steric and electronic environments.
Expected Fragmentation Pathways:
The primary fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement. For 1-[1,1'-biphenyl]-yl-2-phenylethan-1-one, the most likely fragmentations are:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of a biphenylacylium ion.
-
Benzyl Cation Formation: Cleavage of the bond between the methylene bridge and the carbonyl group, followed by rearrangement to form the stable benzyl cation (m/z 91).
Differentiation Strategy:
The key to differentiation lies in the relative abundance of the fragment ions.
-
ortho-isomer: The close proximity of the two phenyl rings can lead to unique fragmentation pathways involving interactions between the rings, potentially leading to the formation of fluorenyl-type ions. This is less likely in the para-isomer.
-
Relative Abundance of Biphenylacylium Ion: The stability of the biphenylacylium ion will be influenced by the substitution pattern. While subtle, this can lead to reproducible differences in the relative intensities of this peak in the mass spectra of the different isomers.
Troubleshooting Steps:
-
High-Resolution MS (HRMS): While this won't differentiate the isomers, it will confirm the elemental composition of the molecular ion and key fragments, ensuring you are analyzing the correct compound class.
-
Tandem MS (MS/MS): If you have access to an instrument with MS/MS capabilities (e.g., a Q-TOF or ion trap), you can isolate the molecular ion and induce fragmentation. The resulting product ion spectra are often more sensitive to isomeric differences than a standard EI spectrum.
-
Careful Comparison of Spectra: Acquire mass spectra across the entire chromatographic peak (if there is partial separation). A changing fragmentation pattern across the peak is a strong indication of co-eluting isomers.
Predicted Key Fragments for EI-MS:
| Fragment | Structure | Expected m/z | Notes |
| Molecular Ion [M]+• | C21H16O | 284 | Will be identical for all isomers. |
| [M - C7H7]+ | Biphenylacylium ion | 193 | Result of α-cleavage. Relative intensity may vary between isomers. |
| [C7H7]+ | Benzyl cation | 91 | A common and often abundant fragment. |
| [C6H5]+ | Phenyl cation | 77 | From fragmentation of the benzyl or biphenyl moieties. |
Summary of Expected Analytical Data
The following table summarizes the key expected differences in the analytical data for the ortho- and para-isomers of 1-[1,1'-biphenyl]-yl-2-phenylethan-1-one, based on data from analogous compounds.[6][7][8]
| Analytical Technique | Feature | Expected Result for para-isomer | Expected Result for ortho-isomer |
| HPLC | Retention on Biphenyl Column | Later elution | Earlier elution (less planar, weaker π-π interaction) |
| 1H NMR | Aromatic Signals | Simpler pattern (e.g., AA'BB') | More complex, overlapping multiplets |
| 13C NMR | # of Aromatic Signals | 6 | 12 |
| EI-MS | Fragmentation | Dominated by biphenylacylium (m/z 193) and benzyl (m/z 91) fragments. | May show additional fragments from ring-ring interactions. Relative intensities of common fragments will differ from the para-isomer. |
Detailed Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation
-
Column: Biphenyl phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 60% B
-
18-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl3).
-
1H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 scans).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
-
2D NMR (if needed):
-
Acquire a standard COSY experiment to establish 1H-1H correlations.
-
Acquire HSQC and HMBC experiments to correlate proton and carbon signals for unambiguous assignment.
-
References
-
Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. The Royal Society of Chemistry. Available at: [Link]
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]
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How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? ResearchGate. Available at: [Link]
-
Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST WebBook. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. ResearchGate. Available at: [Link]
-
The Friedel-Crafts Reaction. UC Berkeley. Available at: [Link]
-
4'-Acetylbiphenyl. SIELC Technologies. Available at: [Link]
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A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers... ResearchGate. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand... The Royal Society of Chemistry. Available at: [Link]
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Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. American Chemical Society. Available at: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives... NIH. Available at: [Link]
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- 8. Ethanone, 1-[1,1'-biphenyl]-4-yl- [webbook.nist.gov]
avoiding over-bromination in the synthesis of bromo-biphenyl derivatives
Welcome to the technical support center for the synthesis of bromo-biphenyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic bromination of biphenyl. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling selectivity and troubleshooting common issues, with a focus on avoiding over-bromination.
The Challenge of Selective Biphenyl Bromination
Biphenyl presents a unique challenge in electrophilic aromatic substitution. The second phenyl ring acts as an activating, ortho, para-directing group. This inherent reactivity, while facilitating bromination, makes it difficult to stop the reaction at the desired monosubstituted stage. The initial product, monobromo-biphenyl, is itself activated towards further bromination, often leading to a mixture of mono-, di-, and poly-brominated species. Achieving high yields of a specific monobromo-isomer is therefore a significant synthetic hurdle.
This guide provides a structured approach to understanding and controlling these reactions, empowering you to optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Pitfalls
This section addresses specific problems you may encounter during the synthesis of bromo-biphenyl derivatives in a practical question-and-answer format.
Question 1: My reaction is producing a significant amount of di- and poly-brominated biphenyls. How can I improve the selectivity for the mono-brominated product?
Answer:
Over-bromination is the most common issue in biphenyl bromination. The key is to control the reactivity of the system. Here’s a multi-faceted approach to enhance selectivity for mono-bromination:
-
Stoichiometry is Critical: The most straightforward modification is to adjust the stoichiometry of your brominating agent. Use a slight sub-stoichiometric amount or a 1:1 molar ratio of the brominating agent to biphenyl. This ensures that there isn't a large excess of the brominating agent available to react with the more activated mono-brominated product.
-
Slow Addition of the Brominating Agent: Instead of adding the brominating agent all at once, employ a slow, dropwise addition using a syringe pump or a dropping funnel. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring the reaction with the more abundant starting material (biphenyl) over the product (bromo-biphenyl).
-
Lower the Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature.[1] Performing the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly increase the selectivity for the para-isomer and reduce the rate of the second bromination, which requires a higher activation energy.[1]
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to Br₂.[2][3] It provides a low, steady concentration of bromine, which can help to prevent over-bromination.[2]
-
Bromine Chloride (BrCl): This reagent has been shown to produce high yields of 4-bromobiphenyl at ambient temperatures.[4] It can be generated in situ from Br₂ and Cl₂.[4]
-
-
Solvent Effects: The choice of solvent can influence the selectivity. While common inert solvents like dichloromethane or carbon tetrachloride are often used, some solvents can modulate the reactivity. A patented process suggests that solvents like organosulfur compounds, amides, or nitriles can improve the yield of 4-bromobiphenyl by minimizing the formation of di-bromobiphenyl.[5]
Question 2: I am observing poor regioselectivity, with a mixture of ortho- and para-bromobiphenyl. How can I favor the formation of the para-isomer?
Answer:
Achieving high para-selectivity is a common goal. The ortho position is electronically favored, but sterically hindered. Here’s how to exploit this:
-
Steric Hindrance is Your Ally:
-
Bulky Catalysts: While not always straightforward, employing a bulkier Lewis acid catalyst might sterically disfavor attack at the ortho position.
-
Lower Temperatures: As mentioned, lower reaction temperatures can enhance para-selectivity.[1] At lower temperatures, the reaction is more sensitive to the steric hindrance at the ortho position.
-
-
Zeolite Catalysts: The use of zeolites as catalysts can provide shape-selectivity. The defined pore structure of zeolites can favor the formation of the sterically less demanding para-isomer.
Question 3: My reaction is sluggish and gives a low yield of the desired product, even with a catalyst. What factors should I investigate?
Answer:
A low yield can be due to several factors, from reagent quality to reaction conditions.
-
Catalyst Activity:
-
Lewis Acid Quality: Ensure your Lewis acid catalyst (e.g., FeBr₃) is anhydrous and active. Moisture can deactivate the catalyst. Consider using freshly opened or properly stored catalyst.
-
Catalyst Loading: While catalytic, an insufficient amount of Lewis acid will result in a slow reaction. Experiment with slightly increasing the catalyst loading.
-
-
Purity of Reagents and Solvents:
-
Biphenyl: Ensure your starting biphenyl is pure.
-
Solvent: Use anhydrous solvents, as water can interfere with the catalyst and the reaction.
-
-
Reaction Time and Temperature: While low temperatures favor selectivity, they also slow down the reaction rate. You may need to find a balance between selectivity and reaction time. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. A slight increase in temperature might be necessary to drive the reaction to completion, but be mindful of the potential for over-bromination.
Question 4: I am struggling to purify my desired mono-bromo-biphenyl isomer from the reaction mixture. What are some effective purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the isomers and the starting material.
-
Recrystallization: This is often the most effective method for separating the para-isomer, which is typically a solid with a higher melting point and greater symmetry than the ortho-isomer. Experiment with different solvent systems (e.g., ethanol, methanol, hexanes) to find one that provides good separation.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a viable option. Use a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate) to carefully separate the components. The less polar starting material will elute first, followed by the bromo-biphenyl isomers.
-
Alternative Synthetic Routes: For high-purity isomers, especially the ortho or meta isomers which are difficult to obtain by direct bromination, consider alternative synthetic routes such as a Sandmeyer reaction from the corresponding aminobiphenyl.[6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of electrophilic bromination of biphenyl?
The bromination of biphenyl is a classic electrophilic aromatic substitution.[7][8] A Lewis acid catalyst, typically FeBr₃, polarizes the Br-Br bond, creating a potent electrophile (Br⁺).[9][10][11] The π-electron system of one of the biphenyl rings attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[7][11] Finally, a base (like FeBr₄⁻) removes a proton from the ring, restoring aromaticity and yielding the bromo-biphenyl product.[11]
Q2: Which brominating agent should I choose: Br₂, NBS, or BrCl?
The choice depends on your desired reactivity and selectivity.
| Brominating Agent | Characteristics | Best For |
| Br₂ with FeBr₃ | The classic, highly reactive system. Can be difficult to control and may lead to over-bromination. | When high reactivity is needed and conditions are carefully optimized for mono-substitution. |
| N-Bromosuccinimide (NBS) | A milder source of bromine, providing a low concentration of Br₂ in situ.[2][3] | Improving selectivity for mono-bromination and reducing the risk of over-bromination.[2] |
| Bromine Chloride (BrCl) | A highly reactive but selective agent for producing 4-bromobiphenyl in good yields at ambient temperatures.[4] | Achieving high yields of the para-isomer.[4] |
Q3: How can I monitor the progress of my bromination reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the consumption of the starting material and the formation of products. Use a non-polar solvent system, and visualize the spots under UV light.
-
Gas Chromatography (GC): GC is an excellent quantitative method for monitoring the reaction.[12][13] By taking aliquots from the reaction mixture at different time points, you can determine the relative amounts of starting material, mono-brominated products, and di-brominated byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both separation and identification of the components in your reaction mixture, confirming the identity of your products and byproducts.[14][15]
Q4: Are there any safety precautions I should be aware of when performing bromination reactions?
Yes, bromine and its derivatives are hazardous.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Many of the solvents used (e.g., dichloromethane, carbon tetrachloride) are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Quenching: At the end of the reaction, any excess bromine should be quenched with a reducing agent like sodium thiosulfate or sodium bisulfite solution before workup.
Visualizing the Process: Diagrams and Workflows
Mechanism of Electrophilic Bromination of Biphenyl
Caption: Mechanism of FeBr₃-catalyzed biphenyl bromination.
Troubleshooting Workflow for Over-Bromination
Caption: Decision workflow to minimize over-bromination.
References
- Process for bromination of biphenyl with brcl. (n.d.). Google Patents.
-
Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. (2019, December 18). YouTube. Retrieved January 24, 2026, from [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Bromination of benzene. (n.d.). Khan Academy. Retrieved January 24, 2026, from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Biphenyl, 4-bromo-. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
- Preparation of 4-bromobiphenyl. (n.d.). Google Patents.
-
Why do we need to add FeBr3 for bromination of anisole, but not for bromination of phenol? (2015, June 18). Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]
-
Determination of polybrominated biphenyl and related compounds by gas-liquid chromatography with a plasma emission detector. (1980). Analyst, 105, 1060-1067. Retrieved January 24, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(28), 18262-18305. Retrieved January 24, 2026, from [Link]
-
Analysis of polybrominated biphenyls. (1978). Journal of Chromatography A, 160(1), 219-226. Retrieved January 24, 2026, from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Adding Br to Benzene: Electrophilic Substitution. (2012, August 13). YouTube. Retrieved January 24, 2026, from [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (n.d.). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (1998). Analytical Chemistry, 70(20), 4390-4395. Retrieved January 24, 2026, from [Link]
-
Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005). Tetrahedron Letters, 46(45), 7751-7754. Retrieved January 24, 2026, from [Link]
-
On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. (1983). The Journal of Organic Chemistry, 48(16), 2743-2747. Retrieved January 24, 2026, from [Link]
- Preparation of 4-bromobiphenyl. (n.d.). Google Patents.
-
Why isn't FeBr3 used as a catalyst in the first step of the synth... (n.d.). Pearson. Retrieved January 24, 2026, from [Link]
-
Explain why bromination of biphenyl occurs at the ortho and para positions rather than at the... (n.d.). Homework.Study.com. Retrieved January 24, 2026, from [Link]
-
Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. (n.d.). JoVE. Retrieved January 24, 2026, from [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). Physical Chemistry Chemical Physics, 23(32), 17441-17451. Retrieved January 24, 2026, from [Link]
-
2-Bromobiphenyl. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved January 24, 2026, from [Link]
-
Biphenyl is two benzene rings joined by a single bond. The site o... (n.d.). Study Prep in Pearson+. Retrieved January 24, 2026, from [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). YouTube. Retrieved January 24, 2026, from [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). Physical Chemistry Chemical Physics, 23(32), 17441-17451. Retrieved January 24, 2026, from [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2017). Molecules, 22(8), 1279. Retrieved January 24, 2026, from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(28), 18262-18305. Retrieved January 24, 2026, from [Link]
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Organic chemistry - Predicting mono-bromination products. (2020, February 21). YouTube. Retrieved January 24, 2026, from [Link]
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Validation & Comparative
comparing Friedel-Crafts vs Suzuki coupling for 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one synthesis
A Senior Application Scientist's Guide to Friedel-Crafts Acylation versus Suzuki Coupling
For the modern medicinal chemist and process development scientist, the efficient construction of complex molecular architectures is paramount. The biaryl ketone scaffold, a privileged motif in numerous biologically active compounds, presents a recurring synthetic challenge. This guide provides an in-depth comparison of two cornerstone methodologies—Friedel-Crafts acylation and Suzuki coupling—for the synthesis of a representative biaryl ketone, 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one. We will dissect the mechanistic underpinnings, evaluate the practical advantages and limitations of each approach, and provide robust experimental protocols to inform your synthetic strategy.
Mechanistic Crossroads: Electrophilic Aromatic Substitution vs. Cross-Coupling
The choice between Friedel-Crafts acylation and Suzuki coupling for the synthesis of this compound hinges on fundamentally different chemical transformations.
The Friedel-Crafts Acylation Pathway: A Classic Electrophilic Attack
The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism. In the context of our target molecule, this would involve the direct acylation of biphenyl with 2-phenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion.[4] This potent electrophile is then attacked by the electron-rich biphenyl ring, leading to the formation of a ketone. A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which helps to prevent polysubstitution.[5]
The Suzuki Coupling Pathway: A Palladium-Catalyzed Dance of Partners
In contrast, the Suzuki-Miyaura coupling is a transition metal-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[6][7] To synthesize our target molecule via this route, a two-step approach is envisioned. The first step involves the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid to construct the biaryl core, yielding 4-acetylbiphenyl. This is a well-established transformation.[8][9] The second step would then involve a subsequent reaction, such as alpha-bromination followed by nucleophilic substitution with a benzyl nucleophile, or a Willgerodt-Kindler reaction followed by hydrolysis and phenylation, to install the 2-phenylethan-1-one moiety.
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[10][11]
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | Friedel-Crafts Acylation | Suzuki Coupling |
| Synthetic Steps | 1 | 2+ |
| Starting Materials | Biphenyl, 2-phenylacetyl chloride, AlCl₃ | 4-bromoacetophenone, phenylboronic acid, Pd catalyst, base, then subsequent reagents |
| Regioselectivity | Can lead to a mixture of ortho and para isomers. The para product is typically major. | Highly specific C-C bond formation at the position of the halide and boron functional groups. |
| Functional Group Tolerance | Poor. The aromatic ring must be activated and free of electron-withdrawing groups.[12] | Good. Tolerates a wide range of functional groups. |
| Catalyst | Stoichiometric amounts of Lewis acid (e.g., AlCl₃) are often required.[5] | Catalytic amounts of palladium are used. |
| Reaction Conditions | Often requires harsh, anhydrous conditions. | Generally milder reaction conditions. |
| Workup | Aqueous workup is required to quench the Lewis acid, which can be vigorous. | Typically involves standard extraction and purification. |
| Waste Generation | Generates significant amounts of acidic waste. | Generates less waste, contributing to better atom economy. |
Visualizing the Synthetic Pathways
Caption: A high-level comparison of the synthetic workflows for Friedel-Crafts acylation and the Suzuki coupling pathway.
Experimental Protocols
Friedel-Crafts Acylation of Biphenyl
Reaction Scheme:
Caption: Friedel-Crafts acylation of biphenyl.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere, add 2-phenylacetyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of biphenyl (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Suzuki Coupling Approach
Step 1: Synthesis of 4-Acetylbiphenyl
Reaction Scheme:
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A Comparative Guide to the Biological Activity of Biphenyl-Based Compounds: A Focus on the 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one Scaffold
Introduction: The Biphenyl Scaffold - A Privileged Structure in Medicinal Chemistry
The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in the architecture of biologically active molecules.[1] This structural motif is prevalent in numerous natural products and synthetic compounds, conferring a unique combination of conformational flexibility and lipophilicity that facilitates interactions with a diverse array of biological targets.[2] The inherent versatility of the biphenyl scaffold has led to its incorporation into a wide range of therapeutic agents, demonstrating activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4] This guide provides a comparative analysis of the biological activities of various biphenyl derivatives, with a particular focus on the structural class represented by 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one. While specific experimental data for this exact compound is not extensively available in the public domain, this guide will synthesize data from closely related analogs to provide a predictive overview of its potential biological profile and to highlight the structure-activity relationships that govern the efficacy of this class of compounds.
Comparative Analysis of Biological Activities
The biological activity of biphenyl derivatives is profoundly influenced by the nature and position of substituents on the biphenyl core and associated side chains. This section will explore the anticancer, anti-inflammatory, and antimicrobial activities of compounds structurally related to this compound.
Anticancer Activity
The biphenyl scaffold is a common feature in many compounds investigated for their anticancer properties.[5] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.[2]
Table 1: Anticancer Activity of Representative Biphenyl Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Unsymmetrical Biphenyls (e.g., 2,2'-disubstituted) | DU145, A547, KB, KB-Vin | 0.04 - 3.23 | [7] |
| 2'-Fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone (CHM-1) | NCI-60 panel | < -7.0 (log GI50) | [5] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate) | 52 - 80 | [6] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | MCF-7 (breast) | ~100 | [6] |
Note: The data presented is for structurally related compounds and not for this compound itself.
The mechanism behind the anticancer activity of many biphenyl compounds involves the inhibition of critical cellular processes. For example, some derivatives have been shown to inhibit tubulin polymerization, a key process in cell division.[4]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of numerous diseases. Biphenyl-containing compounds have been extensively investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[8] The COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation.[9]
The structural similarity of this compound to known anti-inflammatory agents, such as flurbiprofen (2-(2-fluoro-[1,1′-biphenyl]-4-yl)propionic acid), suggests its potential to exhibit anti-inflammatory effects.[10] Biphenylketones have been identified as novel inhibitors of NF-κB activation, a critical pathway in the inflammatory response.[5]
Table 2: Anti-inflammatory Activity of Biphenyl Analogs
| Compound/Derivative Class | Assay | Target | Activity/Potency | Reference |
| 4'-Methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | Significant reduction in edema | [8] |
| Biphenylketones | NF-κB activation | Osteoclasts | IC50 = 0.8 µM | [5] |
| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 Inhibition | COX-2 | IC50 = 0.29 µM | [9] |
Note: This table presents data for analogous compounds to infer the potential activity of this compound.
The anti-inflammatory mechanism of biphenyl compounds often involves the inhibition of key inflammatory mediators. The following diagram illustrates the general mechanism of COX-2 inhibition.
Caption: General mechanism of COX-2 inhibition by biphenyl compounds.
Antimicrobial Activity
The biphenyl scaffold is also a recurring motif in compounds with antimicrobial properties.[1] The antibacterial and antifungal activity of these derivatives is often dependent on the specific substitutions on the biphenyl rings.[11]
While there is no specific antimicrobial data for this compound, studies on related biphenyl ketones and other derivatives have shown activity against a range of pathogens.[12][13] For example, certain synthetic benzyl bromides and ketones have demonstrated strong antibacterial and antifungal properties.[12] Protosappanins A and B, which are biphenyl compounds, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]
Table 3: Antimicrobial Activity of Representative Biphenyl Derivatives
| Compound/Derivative Class | Organism(s) | Activity (MIC in mg/L) | Reference |
| Protosappanin A | S. aureus, MRSA | 64 | [3] |
| Protosappanin B | S. aureus, MRSA | 128 | [3] |
| Biphenyl methanone derivatives | Mycobacterium spp. | > 0.038 mmol/L (weak activity) | [14] |
| Monoamidinobenzimidazoles of 2-phenyl-4H-1-benzopyran-4-one | S. aureus, MRSA, MRSE | 1.56 µg/mL | [15] |
Note: The data provided is for structurally related compounds to indicate the potential antimicrobial profile of this compound.
Experimental Methodologies
To facilitate further research and validation of the potential biological activities of this compound and its analogs, this section provides detailed protocols for key in vitro assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[19]
Caption: Overview of the broth microdilution method for MIC determination.
Conclusion and Future Directions
The biphenyl scaffold remains a highly attractive framework in drug discovery due to its proven track record in yielding compounds with diverse and potent biological activities. While direct experimental evidence for the biological profile of this compound is currently limited, the analysis of structurally similar compounds strongly suggests its potential as a bioactive agent, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial applications.
The provided experimental protocols offer a robust starting point for researchers to systematically evaluate the efficacy of this and other novel biphenyl derivatives. Future investigations should focus on the synthesis and comprehensive biological screening of this compound to definitively characterize its activity profile and mechanism of action. Elucidation of the structure-activity relationships through systematic modification of the biphenyl and phenylethanone moieties will be crucial for the rational design of more potent and selective therapeutic agents.
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A Comparative Structural Analysis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one and its 4'-Bromo Derivative: A Guide for Researchers
This guide provides a detailed comparative structural analysis of 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one and its bromo derivative, 1-(4'-bromo-[1,1'-biphenyl]-4-yl)-2-phenylethanone. In the absence of publicly available experimental crystal structures for these specific compounds, this document leverages computational chemistry principles to predict their structural parameters and outlines the experimental workflows required for empirical validation. This approach is designed to offer valuable insights for researchers, scientists, and drug development professionals engaged in the study of biphenyl derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.[1]
Introduction: The Significance of Subtle Structural Modifications
The biphenyl moiety is a privileged structure in drug discovery and materials science, offering a versatile scaffold for the design of molecules with diverse biological activities and physical properties.[1] The introduction of a substituent, such as a bromine atom, onto this scaffold can profoundly influence the molecule's three-dimensional structure, its intermolecular interactions, and consequently, its function. Understanding these subtle yet critical structural changes is paramount for rational drug design and the development of novel materials.
This guide will delve into a comparative analysis of the parent compound, this compound, and its 4'-bromo derivative. We will explore the predicted differences in their solid-state and solution-state conformations, focusing on key structural parameters like dihedral angles, bond lengths, and the potential for non-covalent interactions.
I. Computational Structural Analysis: A Predictive Approach
Given the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations serve as a powerful predictive tool to investigate the preferred conformations and electronic properties of the title compounds. Geometry optimization using a suitable functional and basis set, such as B3LYP/6-31G(d,p), can provide reliable predictions of key structural parameters.
Methodology: Density Functional Theory (DFT) Geometry Optimization
The rationale behind employing DFT is its balance between computational cost and accuracy in predicting the electronic structure and geometry of organic molecules. The B3LYP functional is a widely used hybrid functional that often yields results in good agreement with experimental data for a broad range of molecules.
Predicted Structural Comparison
The introduction of a bromine atom at the 4'-position of the biphenyl ring is anticipated to induce several key structural changes:
-
Dihedral Angle of the Biphenyl Unit: The torsion angle between the two phenyl rings of the biphenyl moiety is a critical parameter. In the parent compound, this angle is largely governed by steric hindrance between the ortho-hydrogens. The bromo substituent, with its larger van der Waals radius, is expected to increase this steric strain, potentially leading to a larger dihedral angle in the bromo derivative.
-
Molecular Dipole Moment: Bromine is an electronegative atom, and its introduction will create a significant dipole moment in the molecule. This will alter the overall polarity of the bromo derivative compared to the parent compound, which is expected to have a smaller dipole moment.
-
Intermolecular Interactions: In the solid state, the presence of the bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···π interactions), which are directional non-covalent interactions that can influence crystal packing. The parent compound would primarily rely on weaker C-H···O and π-π stacking interactions.
| Parameter | This compound (Predicted) | 1-(4'-bromo-[1,1'-biphenyl]-4-yl)-2-phenylethanone (Predicted) | Rationale for Difference |
| Biphenyl Dihedral Angle | ~35-45° | ~40-50° | Increased steric hindrance from the bromo substituent. |
| Molecular Dipole Moment | ~2.5 - 3.0 D | ~3.5 - 4.5 D | Introduction of the polar C-Br bond. |
| Key Intermolecular Interactions | C-H···O, π-π stacking | C-H···O, π-π stacking, Halogen bonding (C-Br···O) | The presence of bromine enables halogen bonding. |
Table 1: Predicted structural and electronic property differences based on computational analysis.
II. Experimental Validation: Protocols and Expected Outcomes
The computational predictions presented above require experimental validation. The two primary techniques for the definitive structural elucidation of crystalline organic compounds are Single-Crystal X-ray Diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
A. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, as well as detailed information about intermolecular interactions and crystal packing.
Causality in Experimental Choices:
-
Crystal Growth: The choice of solvent for crystallization is critical. A solvent system that allows for slow evaporation is often preferred to obtain high-quality, single crystals suitable for diffraction.
-
Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions.
-
Confirmation of Connectivity and Stereochemistry: Unambiguous determination of the molecular structure.
-
Precise Geometric Parameters: Experimental values for bond lengths, bond angles, and the crucial biphenyl dihedral angle, allowing for direct comparison with DFT predictions.
-
Supramolecular Assembly: Insight into the packing of molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[3] While it does not provide the same level of detail about the solid-state packing as SC-XRD, it offers valuable information about the molecule's conformation and electronic environment in a non-crystalline state.
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The continued synergy between experimental photophysics and computational chemistry will be crucial in guiding the rational design of these next-generation photo-active materials. [8][9]
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Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. ResearchGate. [Link]
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Quantum yield – Knowledge and References. Taylor & Francis Online. [Link]
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Effects of solvent and substituents on the absorption spectra of triplet acetophenone and the acetophenone ketyl radical studied by nanosecond laser photolysis. ACS Publications. [Link]
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Computational Insights into Excited State Intramolecular Double Proton Transfer Behavior Associated with Atomic Electronegativity for Bis(2′-benzothiazolyl)hydroquinone. MDPI. [Link]
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C2SEPEM – Center for Computational Study of Excited-State Phenomena in Energy Materials. C2SEPEM. [Link]
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Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]
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Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. ACS Publications. [Link]
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Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. ResearchGate. [Link]
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References for Small Fluorescence Quantum Yields. PMC. [Link]
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Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Macmillan Group. [Link]
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Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. [Link]
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Effect of ring aza substitution on the luminescence of aromatic ketones. Luminescence of isomeric acetylpyridines. Indian Academy of Sciences. [Link]
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A Senior Application Scientist's Guide to Validating HPLC Methods for Biphenyl Derivative Quantification
For: Researchers, scientists, and drug development professionals engaged in the quantification of biphenyl derivatives.
Introduction: The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. For biphenyl derivatives, a structural motif present in numerous pharmaceuticals such as the angiotensin II receptor blockers (e.g., valsartan, telmisartan), ensuring the reliability of analytical methods is a matter of regulatory compliance and patient safety. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for these analyses. However, a well-developed HPLC method is incomplete without rigorous validation.
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. This guide offers a comprehensive comparison of HPLC methodologies for quantifying biphenyl derivatives, grounded in the principles of scientific integrity and supported by experimental insights. We will delve into the critical aspects of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, compare the performance of different HPLC column chemistries, and provide a detailed protocol for developing a stability-indicating method through forced degradation studies.
The Bedrock of a Validated Method: Key Performance Parameters
A robust HPLC method is built upon a foundation of well-defined validation parameters. The ICH guideline Q2(R1) provides a harmonized framework for these parameters, ensuring that a validated method is globally accepted. The following are the core characteristics that must be assessed:
-
Specificity (Selectivity): This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. For biphenyl derivatives, this is crucial to ensure that structurally similar impurities or degradants do not interfere with the quantification of the parent drug. A stability-indicating method must demonstrate specificity against potential degradation products formed under various stress conditions.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of at least five concentrations of the analyte. The correlation coefficient (r), y-intercept, and slope of the regression line are key metrics. For assays of biphenyl derivatives, a correlation coefficient of >0.999 is generally desirable.
-
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For the assay of a biphenyl drug substance, accuracy is often determined by applying the method to a sample of known purity. For a drug product, it is typically assessed by spiking the placebo with known quantities of the biphenyl derivative at different concentration levels.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of HPLC Column Chemistries for Biphenyl Derivatives
The heart of an HPLC separation is the column. For biphenyl derivatives, which are aromatic in nature, the choice of stationary phase is critical to achieving the desired selectivity and resolution. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, alternative chemistries can offer significant advantages for these specific analytes.
The primary retention mechanism on a C18 column is hydrophobic interaction. However, for aromatic compounds like biphenyls, secondary interactions, such as π-π interactions, can be exploited to enhance selectivity. Phenyl-based stationary phases, including phenyl-hexyl and biphenyl phases, are designed to promote these interactions.
A study comparing C18, phenyl-hexyl, and biphenyl columns for the separation of polyphenyls (terphenyl and quaterphenyl isomers) demonstrated that the phenyl-hexyl column provided the greatest ability to separate these closely related aromatic compounds .[1] The aromatic nature of the phenyl-hexyl and biphenyl stationary phases increased retention and improved resolution compared to the C18 phase.[1]
The choice of organic modifier in the mobile phase also plays a crucial role. Methanol is known to promote π-π interactions more effectively than acetonitrile.[2] This is because the π-electrons of acetonitrile can compete with the analyte for interaction with the phenyl-based stationary phase, thereby suppressing this retention mechanism.[3] Therefore, when working with phenyl-hexyl or biphenyl columns for the separation of biphenyl derivatives, screening both methanol and acetonitrile as the organic modifier is a critical step in method development.
Table 1: Comparison of HPLC Column Chemistries for Biphenyl Derivative Analysis
| Stationary Phase | Primary Retention Mechanism | Key Advantages for Biphenyl Derivatives | Considerations |
| C18 | Hydrophobic Interactions | - Well-characterized and widely available.- Good starting point for method development. | - May provide insufficient selectivity for closely related biphenyl isomers or degradation products. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | - Often provides superior selectivity for aromatic isomers compared to C18.[1]- The hexyl linker provides a good balance of hydrophobic and aromatic interactions. | - Selectivity can be highly dependent on the mobile phase organic modifier (methanol vs. acetonitrile). |
| Biphenyl | Hydrophobic & Enhanced π-π Interactions | - The extended π-system of the biphenyl ligand can offer unique selectivity and increased retention for aromatic compounds.[4]- Can be a powerful tool for separating positional isomers. | - May exhibit stronger retention, requiring adjustment of mobile phase strength. |
Developing a Stability-Indicating Method: The Role of Forced Degradation Studies
A crucial aspect of validating an HPLC method for pharmaceutical analysis is demonstrating its stability-indicating capability. This ensures that the method can accurately measure the active ingredient in the presence of its degradation products, which may form during the shelf-life of the drug product. Forced degradation studies are the cornerstone of this process.
In these studies, the drug substance is subjected to stress conditions that are more severe than accelerated stability testing to generate potential degradation products. The typical stress conditions include:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to high temperatures in both solid and solution states.
-
Photodegradation: Exposure to light, typically using a combination of UV and visible light sources as specified in ICH Q1B.
The goal is to achieve a target degradation of 5-20%. Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug. The developed HPLC method must then be able to resolve the parent biphenyl derivative peak from all the degradation product peaks.
For example, in the development of a stability-indicating method for valsartan , a biphenyl derivative, forced degradation studies revealed that the drug was susceptible to degradation under oxidative and acidic conditions at 60°C.[5] The developed HPLC method was able to effectively separate the degradation products from the valsartan peak.[5] Similarly, for telmisartan , another biphenyl-containing drug, significant degradation was observed in acidic, basic, and oxidative conditions, and the validated HPLC method could resolve the parent drug from its degradants.[6]
Experimental Protocol: Validation of a Stability-Indicating HPLC Method for a Biphenyl Derivative (Representative Example)
This protocol outlines the steps for validating an HPLC method for the quantification of a biphenyl derivative, incorporating forced degradation to establish its stability-indicating nature.
1. Method Development and Optimization:
-
Column Selection: Screen C18, Phenyl-Hexyl, and Biphenyl columns (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Evaluate different ratios of aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a suitable value based on the analyte's pKa) and organic modifier (methanol and acetonitrile).
-
Detection Wavelength: Determine the optimal wavelength for detection using a photodiode array (PDA) detector to ensure sensitivity for both the parent drug and potential degradation products.
-
Optimization: Fine-tune the gradient, flow rate, and column temperature to achieve optimal resolution, peak shape, and run time.
2. Forced Degradation Studies:
-
Sample Preparation: Prepare a stock solution of the biphenyl derivative at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to 80°C for a specified time.
-
Photodegradation: Expose a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the developed HPLC method with a PDA detector to assess peak purity and resolution between the parent peak and any degradation products.
3. Method Validation:
-
Specificity: Inject the placebo, the biphenyl derivative standard, and the stressed samples to demonstrate that there are no interfering peaks at the retention time of the analyte. Assess peak purity of the analyte in the stressed samples.
-
Linearity: Prepare a series of at least five concentrations of the biphenyl derivative and inject them in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples of a placebo spiked with the biphenyl derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Calculate the %RSD for both sets of measurements and the overall %RSD.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) and assess the impact on the results.
Visualization of the Method Validation Workflow
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Summary of Validation Parameters and Acceptance Criteria
Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay of a Biphenyl Derivative
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo or degradation products. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for the drug substance. |
| Precision | |
| - Repeatability | RSD ≤ 1.0% |
| - Intermediate Precision | RSD ≤ 2.0% |
| LOD & LOQ | To be determined and reported. LOQ should be sufficiently low for the intended purpose. |
| Robustness | System suitability parameters should pass. Results should remain within acceptable limits. |
Conclusion
The validation of an HPLC method for the quantification of biphenyl derivatives is a systematic and scientifically rigorous process that is essential for ensuring the quality and safety of pharmaceutical products. As demonstrated, the choice of HPLC column chemistry can significantly impact the selectivity of the separation, with phenyl-hexyl and biphenyl phases often providing superior performance for these aromatic compounds compared to the traditional C18 phase. Furthermore, the development of a stability-indicating method through comprehensive forced degradation studies is a non-negotiable aspect of method validation. By following the principles outlined in this guide and adhering to regulatory guidelines such as those from the ICH, researchers and scientists can confidently develop and validate robust and reliable HPLC methods for the analysis of biphenyl derivatives.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]
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Chromtech. (n.d.). Chromatography Products. [Link]
- U.S. Pharmacopeia. (n.d.).
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]
- U.S. Pharmacopeia. (n.d.).
-
The Pharma Innovation. (2019). Forced degradation of valsartan: Development and validation of stability indicating RP-HPLC method. [Link]
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MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
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TSI Journals. (n.d.). STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF TELMISARTAN AS BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
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SciSpace. (n.d.). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. [Link]
-
AKJournals. (n.d.). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan. [Link]
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comparing the efficacy of different Lewis acid catalysts in Friedel-Crafts acylation
An In-Depth Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Acylation
Introduction: The Enduring Importance of Friedel-Crafts Acylation
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, has remained an indispensable tool in organic synthesis for over a century. Its ability to form carbon-carbon bonds by attaching an acyl group to an aromatic ring is fundamental to the synthesis of aromatic ketones, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.[1] The reaction is typically performed by treating an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[2]
The role of the Lewis acid is pivotal: it coordinates to the acylating agent, facilitating the generation of a highly reactive electrophile, the acylium ion.[2][3][4] This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the desired ketone. Unlike the related Friedel-Crafts alkylation, the acylation reaction has the distinct advantages of avoiding poly-acylation (as the product ketone is deactivated) and preventing carbocation rearrangements, thanks to the resonance stabilization of the acylium ion.[2][5][6][7] However, the efficacy and practicality of the reaction are profoundly dependent on the choice of the Lewis acid catalyst.
This guide provides a comparative analysis of various Lewis acid catalysts, moving from the traditional workhorse, aluminum chloride, to modern, greener alternatives. We will delve into the mechanistic causality behind their performance, present comparative data, and offer detailed experimental protocols to empower researchers in making informed catalyst selections.
The Archetype: Aluminum Chloride (AlCl₃) - The Benchmark of Reactivity
For decades, aluminum chloride (AlCl₃) has been the most widely used catalyst for Friedel-Crafts acylation, and for good reason: its strong Lewis acidity makes it exceptionally effective at promoting the reaction, often leading to high yields with a broad range of substrates.[8][9]
However, its high reactivity is a double-edged sword, accompanied by significant practical and environmental drawbacks:
-
Stoichiometric Requirement: The most significant limitation is that AlCl₃ is consumed during the reaction. It forms a strong complex with the carbonyl oxygen of the resulting aryl ketone product, rendering it inactive.[4] Consequently, more than a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion, meaning it acts as a reagent rather than a true catalyst.[5][10]
-
Handling and Safety: AlCl₃ is extremely sensitive to moisture and reacts violently with water, releasing corrosive and hazardous hydrogen chloride (HCl) gas.[8][9] This necessitates the use of strictly anhydrous conditions and specialized handling procedures.
-
Waste Generation: The quenching step and aqueous workup required to break down the product-catalyst complex generate large volumes of acidic waste, posing a significant environmental burden.[1][8]
-
Substrate Scope Limitations: The harsh conditions associated with AlCl₃ are incompatible with substrates containing sensitive functional groups. Furthermore, it is ineffective for strongly deactivated aromatic rings and aromatic amines, as the amine's lone pair coordinates with AlCl₃, deactivating the ring even further.[2][4][11]
Comparative Efficacy of Lewis Acid Catalysts
The quest for milder, more sustainable, and truly catalytic systems has led to the investigation of a wide array of alternative Lewis acids. The choice of catalyst directly impacts reaction conditions, substrate compatibility, cost, and environmental footprint.
Iron(III) Chloride (FeCl₃): The Pragmatic Alternative
Iron(III) chloride has emerged as a popular and practical alternative to AlCl₃.[4] While it is a moderately strong Lewis acid, it is significantly less reactive and moisture-sensitive than AlCl₃.
-
Advantages: FeCl₃ is inexpensive, easier to handle, and considered more environmentally benign.[9] Its use avoids many of the safety and handling issues associated with AlCl₃.[9]
-
Disadvantages: Reactions catalyzed by FeCl₃ often require higher temperatures or longer reaction times to achieve comparable yields to those with AlCl₃. Like aluminum chloride, it can also be required in stoichiometric amounts, though catalytic systems with low loadings in greener solvents like propylene carbonate have been developed for activated arenes.[10]
Zinc Chloride (ZnCl₂): The Milder Choice for Activated Systems
Zinc chloride is a much milder Lewis acid, making it suitable for the acylation of highly reactive aromatic substrates, such as phenols and anilines, where stronger catalysts could lead to unwanted side reactions.
-
Advantages: Its mildness prevents degradation of sensitive substrates. It has also been used effectively in solvent-free conditions, often enhanced by microwave irradiation, which aligns with the principles of green chemistry.[5]
-
Disadvantages: Its catalytic activity is generally too low for unactivated or moderately activated aromatic rings like benzene or toluene.
Heterogeneous and "Green" Catalysts: The Future of Acylation
Significant research has focused on developing solid, reusable catalysts that simplify product purification and minimize waste.
-
Zeolites: These crystalline aluminosilicates are solid acid catalysts that offer high surface area, thermal stability, and well-defined porosity.[1] They are non-corrosive, reusable, and can impart shape selectivity to the reaction, favoring the formation of specific isomers. Their use represents a significant step towards greener industrial processes.[1][12]
-
Metal Oxides: Simple metal oxides, such as zinc oxide (ZnO), have been shown to be efficient, economical, and recyclable catalysts for Friedel-Crafts acylation, particularly under solvent-free conditions.[5]
-
Rare-Earth Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These catalysts are remarkable for their water tolerance, a stark contrast to traditional Lewis acids. This property allows for reactions to be run under less stringent conditions. They are highly active, often effective in truly catalytic amounts, and can be recovered and reused, making them both powerful and sustainable options.
Comparative Data Summary
| Catalyst | Relative Lewis Acidity | Typical Loading | Key Advantages | Key Disadvantages | Ideal Substrates |
| AlCl₃ | Very High | Stoichiometric (>1 eq.) | High reactivity, broad scope | Moisture sensitive, corrosive, stoichiometric waste | General purpose for unactivated and activated arenes |
| FeCl₃ | High | Stoichiometric or Catalytic | Low cost, less hazardous than AlCl₃ | Often requires harsher conditions (heat) | General purpose, especially for activated arenes |
| ZnCl₂ | Mild | Stoichiometric | Mild conditions, good for sensitive substrates | Low reactivity with unactivated arenes | Highly activated arenes (phenols, anilines) |
| Zeolites | Moderate to High | Catalytic | Reusable, non-corrosive, shape-selective | May require high temperatures, potential for deactivation | Industrial applications, activated arenes |
| Metal Triflates | High | Catalytic | Water tolerant, reusable, highly active | High cost | Broad scope, including substrates with sensitive groups |
Visualizing the Process
The Core Reaction Mechanism
The fundamental pathway for Lewis acid-catalyzed Friedel-Crafts acylation involves two main stages: the formation of the acylium ion electrophile and the subsequent aromatic substitution.
Caption: General mechanism of Friedel-Crafts acylation.
Workflow for Catalyst Selection
Choosing the right catalyst is critical for success. This workflow provides a logical path for selecting an appropriate Lewis acid based on key experimental parameters.
Caption: Decision workflow for selecting a Lewis acid catalyst.
Field-Proven Experimental Protocols
The following protocols illustrate the practical differences between using a traditional, stoichiometric Lewis acid and a modern, heterogeneous catalyst.
Protocol 1: Classic Acylation of Toluene with Acetyl Chloride using AlCl₃
This protocol demonstrates a standard laboratory procedure where the causality of each step is critical for a successful outcome.
Objective: To synthesize 4-methylacetophenone.
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (conc.)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Anhydrous conditions are paramount as AlCl₃ reacts vigorously with water, which would deactivate the catalyst and reduce the yield.[1]
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM to create a slurry.
-
Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the AlCl₃ slurry at 0°C (ice bath). This pre-complexation step is crucial; it allows for the formation of the reactive acylium ion electrophile before the introduction of the nucleophile.
-
Aromatic Substrate Addition: After stirring the mixture for 15 minutes, add anhydrous toluene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C. A slow addition is necessary to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and very slowly pour it onto a mixture of crushed ice and concentrated HCl. This highly exothermic step must be performed cautiously in a well-ventilated fume hood. The acid and water hydrolyze the AlCl₃ and break the aluminum-ketone complex, precipitating aluminum salts.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Green Acylation of Anisole using a Reusable Zeolite Catalyst
This protocol highlights a more sustainable approach, eliminating the need for a stoichiometric reagent and a harsh aqueous quench.
Objective: To synthesize 4-methoxyacetophenone.
Materials:
-
Anisole
-
Acetic anhydride
-
H-BEA Zeolite catalyst (activated)
-
Toluene (solvent)
-
Ethanol (for washing)
Procedure:
-
Catalyst Activation: Activate the H-BEA Zeolite catalyst by heating it at 500°C under a flow of dry air for 4 hours to remove adsorbed water. This ensures maximum catalytic activity.
-
Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with the activated zeolite catalyst (e.g., 20% by weight of the limiting reagent).
-
Reagent Addition: Add anisole (1.0 equivalent), acetic anhydride (1.2 equivalents), and toluene as the solvent. Using acetic anhydride instead of acetyl chloride avoids the generation of HCl.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-8 hours. The progress can be monitored by GC or TLC. The higher temperature is necessary to achieve sufficient catalytic turnover with the solid acid.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration.
-
Catalyst Regeneration: Wash the recovered zeolite with ethanol and then dry it in an oven. The catalyst can then be reactivated by calcination for reuse in subsequent runs, which is a key advantage for both cost and sustainability.
-
Product Isolation: Take the filtrate and remove the solvent and excess acetic anhydride under reduced pressure. The resulting residue is the crude product, which can be purified by crystallization or distillation. The workup is significantly simpler and generates minimal aqueous waste compared to the AlCl₃ protocol.
Conclusion
While aluminum chloride remains a potent reagent for Friedel-Crafts acylation, its significant drawbacks have rightfully driven the field towards more sustainable and efficient alternatives. The choice of a Lewis acid catalyst is no longer a default but a strategic decision based on substrate reactivity, economic viability, safety protocols, and environmental impact. Milder reagents like FeCl₃ and ZnCl₂ offer pragmatic improvements for specific applications, while the development of heterogeneous catalysts like zeolites and water-tolerant systems based on metal triflates represents the frontier of modern acylation chemistry. For the contemporary researcher, understanding the nuanced efficacy of this catalytic spectrum is essential for designing synthetic routes that are not only effective but also safe, scalable, and sustainable.
References
- Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.). Google Cloud.
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Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 25, 2026, from [Link]
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Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts. Retrieved January 25, 2026, from [Link]
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Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water | ACS Omega. (2020, May 11). ACS Publications. Retrieved January 25, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (n.d.). Beilstein Journals. Retrieved January 25, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. Retrieved January 25, 2026, from [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025, September 1). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). LibreTexts. Retrieved January 25, 2026, from [Link]
-
Friedel–Crafts reactions for biomolecular chemistry. (2024, April 9). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]
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Introduction: The Therapeutic Potential of Biphenyl Ketones and the Intricacies of Fluorination
An In-Depth Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Biphenyl Ketones for Researchers, Scientists, and Drug Development Professionals.
Biphenyl ketones represent a class of organic compounds with a structural framework that has garnered significant interest in medicinal chemistry. Their inherent biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutic agents. A key area of investigation is their potential as cytotoxic agents for cancer therapy. The biphenyl moiety can facilitate interactions with biological targets, while the ketone group can participate in various biochemical reactions.
A prevalent strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds. This approach can profoundly alter the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, fluorination can significantly impact the cytotoxic potency and selectivity of a compound. This guide provides a comparative analysis of the cytotoxicity of fluorinated and non-fluorinated biphenyl ketones, supported by experimental data and mechanistic insights, to aid researchers in the rational design of more effective and safer therapeutic agents.
The Strategic Role of Fluorine in Modulating Cytotoxicity
The introduction of fluorine into a molecular scaffold is not a trivial modification; it is a strategic decision aimed at optimizing drug-like properties. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to enhance a compound's therapeutic index.
One of the primary advantages of fluorination is the enhancement of metabolic stability .[3] Many drug candidates fail due to rapid metabolism by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can block this oxidation, thereby increasing the drug's half-life and bioavailability.[3]
Furthermore, fluorine can modulate a molecule's lipophilicity , which is a critical determinant of its ability to cross cell membranes.[2][4] The effect of fluorine on lipophilicity is complex and context-dependent. A single fluorine substitution can increase lipophilicity, while multiple fluorine atoms or a trifluoromethyl group can decrease it.[2] This allows for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The strong electron-withdrawing nature of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups.[2] This can influence a compound's ionization state at physiological pH, which in turn affects its solubility and ability to interact with biological targets.[2]
Comparative Cytotoxicity Analysis: A Data-Driven Examination
The true impact of fluorination on the cytotoxicity of biphenyl ketones can only be assessed through rigorous experimental evaluation. The following table summarizes key findings from a study that directly compared the cytotoxic activity of several trifluoromethyl ketones with their non-fluorinated analogs against a panel of human cancer cell lines and normal human cells.
| Compound | Structure | Cell Line | CC50 (µM) | Tumor Specificity (TS) |
| Fluorinated Ketones | ||||
| TF1 (CF3COCOPh) | Trifluoromethylated α-diketone | HL-60 | 30 | ≥3.5 |
| HSC-2 | 223 | |||
| TF2 (CF3CH(OH)COPh) | Trifluoromethylated α-hydroxy ketone | HL-60 | 21 | 4.5 |
| HSC-2 | 119 | |||
| TF3 (CF3CH(OH)COCH2Ph) | Trifluoromethylated α-hydroxy ketone | HL-60 | 33 | 4.0 |
| HSC-2 | 108 | |||
| Non-Fluorinated Ketones | ||||
| TF5 (CH3COCOPh) | Non-fluorinated α-diketone | HL-60 | 239 | >1.0 |
| HSC-2 | >400 | |||
| TF6 (CH3CH(OH)COPh) | Non-fluorinated α-hydroxy ketone | HL-60 | >400 | >1.0 |
| HSC-2 | >400 |
-
CC50: 50% cytotoxic concentration.
-
TS: Tumor specificity index, calculated as the ratio of the CC50 for normal cells to that for tumor cells. A higher TS value indicates greater selectivity for cancer cells.
-
HL-60: Human promyelocytic leukemia cells.
-
HSC-2: Human oral squamous cell carcinoma.
-
Data extracted from: Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells.[5][6]
Analysis of Cytotoxicity Data
The data presented in the table unequivocally demonstrates that the trifluoromethylated ketones (TF1, TF2, and TF3) exhibit significantly higher cytotoxic activity against the tested cancer cell lines compared to their corresponding non-fluorinated analogs (TF5 and TF6).[5][6] For instance, the CC50 values for the fluorinated compounds against HL-60 cells are in the low micromolar range, whereas the non-fluorinated counterparts are substantially less potent, with CC50 values exceeding 239 µM.[6]
Notably, the fluorinated ketones also display a higher degree of tumor specificity.[6] This suggests that the incorporation of the trifluoromethyl group not only enhances the cytotoxic potency but also improves the selectivity of these compounds towards cancer cells over normal cells, a critical attribute for any potential anticancer agent.
The enhanced cytotoxicity of the fluorinated ketones can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group. This property increases the electrophilicity of the adjacent carbonyl group, making it more susceptible to nucleophilic attack by biological macromolecules, which can lead to cellular dysfunction and death.
Mechanistic Insights into Cytotoxicity
Understanding the mechanism by which these compounds exert their cytotoxic effects is crucial for their further development. Studies on the trifluoromethyl ketones TF1, TF2, and TF3 have revealed that they do not induce internucleosomal DNA fragmentation or activate caspase-3, which are hallmarks of apoptosis.[5][6] Instead, electron microscopy studies have shown the development of autophagosomes in HL-60 cells treated with TF2 or TF3, suggesting that these compounds may induce a non-apoptotic form of cell death, possibly through autophagy.[5][6] The autophagy inhibitor 3-methyladenine was found to partially inhibit the cytotoxicity induced by TF2 and TF3, further supporting this hypothesis.[5]
In contrast, the cytotoxicity of some non-fluorinated biphenyl compounds has been linked to an increase in intracellular zinc levels and oxidative stress.[7] It is plausible that fluorination alters the primary mechanism of cell death, shifting it from an oxidative stress-mediated pathway to one involving autophagy. Further investigation is warranted to fully elucidate these mechanisms.
Proposed Signaling Pathway for Non-Apoptotic Cell Death
Caption: Proposed mechanism of fluorinated biphenyl ketone-induced cytotoxicity.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The following is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (fluorinated or non-fluorinated biphenyl ketone) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to the appropriate wells. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (media only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow Diagram
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Biologically Active Biphenyl Compounds
For researchers, scientists, and drug development professionals, the journey from a promising biologically active biphenyl compound to a well-characterized clinical candidate is paved with rigorous scientific validation. A deep and accurate understanding of a compound's mechanism of action (MoA) is not merely an academic exercise; it is the bedrock upon which successful drug development is built. This guide provides a comprehensive framework for elucidating and validating the MoA of biphenyl compounds, moving beyond a simple checklist of experiments to a strategic, evidence-based approach. We will explore a suite of cutting-edge techniques, compare their strengths and weaknesses, and provide actionable protocols to empower your research.
The biphenyl scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, from antihypertensives to anti-inflammatory drugs and beyond.[1][2] However, this structural simplicity can belie a complex pharmacology. A single biphenyl derivative may interact with multiple protein targets, triggering a cascade of downstream events. Therefore, a robust MoA validation plan is essential to differentiate on-target from off-target effects, predict potential toxicities, and ultimately, develop safer and more effective medicines.
Deconvoluting the Mechanism of Action: A Multi-faceted Approach
A definitive MoA validation is not achieved through a single experiment. Instead, it requires a convergence of evidence from orthogonal assays that interrogate the compound's activity at multiple levels: target engagement, biophysical interaction, cellular signaling, and phenotypic response. This guide will navigate through a phased approach to MoA validation, providing a logical progression from initial hypothesis generation to a comprehensive mechanistic understanding.
Figure 1. A phased workflow for validating the mechanism of action of biologically active compounds.
Phase 1: Target Identification and Engagement - Is the Drug Hitting Its Mark?
The foundational step in MoA validation is to unequivocally identify the direct molecular target(s) of the biphenyl compound and confirm that the compound engages this target within the complex milieu of a living cell.
Comparison of Target Engagement Assays
Target engagement assays are designed to provide direct evidence of a physical interaction between a drug and its protein target in a cellular environment.[3] Three widely used techniques are the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads pull-down assays.
| Technique | Principle | Advantages | Disadvantages | Typical Throughput |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation.[4] | Label-free; applicable to a wide range of targets; can be performed in intact cells and tissues.[4] | Requires a specific antibody for detection (Western blot) or advanced proteomics for unbiased discovery (TPP); lower throughput for antibody-based detection.[4] | Low to medium |
| DARTS | Ligand binding protects the target protein from proteolytic degradation. | Label-free; does not require heating; can be used for membrane proteins. | Can be prone to false positives/negatives depending on protease accessibility; may not be suitable for all protein-ligand interactions. | Low to medium |
| Kinobeads | Immobilized broad-spectrum kinase inhibitors capture a significant portion of the cellular kinome.[5][6] Competition with a test compound reveals its kinase targets.[6] | High-throughput kinome-wide profiling; provides quantitative binding affinities (Kd).[6] | Primarily applicable to kinases; requires specialized reagents and mass spectrometry.[5] | High |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for a conventional Western blot-based CETSA to validate the engagement of a biphenyl compound with a hypothesized target protein.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the biphenyl compound at various concentrations or a vehicle control for a specified time.
2. Cell Lysis and Heating: a. Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors. b. Aliquot the cell lysate into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. d. Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
3. Protein Quantification and Western Blotting: a. Carefully collect the supernatant containing the soluble, non-denatured proteins. b. Determine the protein concentration of the soluble fraction. c. Perform SDS-PAGE and Western blotting using a specific antibody against the putative target protein.[7][8][9] d. Develop the blot and quantify the band intensities.[10]
4. Data Analysis and Interpretation: a. Plot the band intensity (representing the amount of soluble target protein) against the temperature for both the vehicle- and compound-treated samples. b. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Phase 2: Biophysical Characterization of Binding - Quantifying the Interaction
Once target engagement is confirmed, the next crucial step is to quantify the binding affinity, kinetics, and thermodynamics of the interaction. This information is vital for establishing a structure-activity relationship (SAR) and for optimizing lead compounds.[11][12][13][14][15]
Comparison of Biophysical Techniques
Several biophysical techniques can be employed to characterize the binding of a biphenyl compound to its purified target protein.
| Technique | Measures | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD) | Real-time, label-free detection; high sensitivity; can be high-throughput. | Requires immobilization of one binding partner, which can affect its activity; potential for mass transport limitations. |
| Biolayer Interferometry (BLI) | Binding kinetics (kon, koff) and affinity (KD)[16][17][18][19] | Real-time, label-free detection; less susceptible to clogging than SPR; high-throughput capabilities.[16] | Lower sensitivity than SPR; may not be suitable for very small molecules. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) | Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction. | Requires larger amounts of protein and compound; lower throughput. |
Experimental Protocol: Biolayer Interferometry (BLI)
This protocol provides a general workflow for determining the binding kinetics of a biphenyl compound to a target protein using BLI.[20]
1. Biosensor and Reagent Preparation: a. Select an appropriate biosensor based on the tag of the purified target protein (e.g., streptavidin biosensors for biotinylated protein). b. Hydrate the biosensors in the assay buffer. c. Prepare a dilution series of the biphenyl compound in the assay buffer.
2. BLI Experiment Setup: a. Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline. b. Loading: Immobilize the purified target protein onto the biosensor surface. c. Second Baseline: Establish a new baseline for the protein-loaded biosensors in the assay buffer. d. Association: Dip the biosensors into the wells containing the different concentrations of the biphenyl compound and monitor the binding in real-time. e. Dissociation: Transfer the biosensors back to the assay buffer and monitor the dissociation of the compound.
3. Data Analysis: a. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Figure 2. A streamlined workflow for a Biolayer Interferometry (BLI) experiment.
Phase 3: Elucidating Downstream Functional Effects - Connecting Binding to Biology
Confirming target engagement and quantifying binding are essential, but they do not reveal the functional consequences of this interaction. The next phase involves investigating the downstream effects of the biphenyl compound on cellular signaling pathways and phenotypes.
Techniques for Analyzing Downstream Signaling
Two powerful and complementary techniques for this purpose are Western blotting and reporter gene assays.
-
Western Blotting: This technique allows for the semi-quantitative analysis of changes in the expression levels and post-translational modifications (e.g., phosphorylation) of proteins within a signaling pathway.[7][21] By examining key signaling nodes downstream of the target, one can build a picture of how the compound modulates the pathway's activity.
-
Reporter Gene Assays: These assays are used to measure the activity of a specific signaling pathway by linking a pathway-responsive promoter to a reporter gene (e.g., luciferase or GFP).[22][23][24][25][26] An increase or decrease in the reporter signal upon compound treatment provides a quantitative measure of pathway activation or inhibition.
Experimental Protocol: Luciferase Reporter Gene Assay
This protocol describes how to use a luciferase reporter assay to assess the impact of a biphenyl compound on a specific signaling pathway.
1. Cell Transfection: a. Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter responsive to the signaling pathway of interest, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
2. Compound Treatment: a. After an appropriate incubation period to allow for plasmid expression, treat the cells with the biphenyl compound at various concentrations. Include positive and negative controls for pathway activation/inhibition.
3. Cell Lysis and Luminescence Measurement: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. b. Plot the normalized luciferase activity against the compound concentration to determine the dose-dependent effect on the signaling pathway.
Phase 4: Building a Cohesive Mechanistic Model and In Vivo Validation
The final phase of MoA validation involves integrating all the data from the previous phases to construct a cohesive mechanistic model. This model should explain how the biphenyl compound, by binding to its target, elicits the observed downstream signaling and phenotypic effects.
Structure-Activity Relationship (SAR) Studies: A crucial component of this phase is the use of SAR studies.[11][12][13][14][15] By synthesizing and testing analogs of the lead biphenyl compound, researchers can correlate specific structural modifications with changes in target affinity and cellular activity. A strong correlation provides compelling evidence that the observed cellular effects are indeed mediated by the intended target.
In Vivo Validation: Ultimately, the proposed MoA must be tested in a relevant in vivo model. This could involve demonstrating that the compound's efficacy in an animal model of disease is dependent on the presence of its target, or that the compound modulates the same signaling pathways in vivo as it does in vitro.
Case Studies: Biphenyl Compounds with Validated Mechanisms of Action
-
Telmisartan: This antihypertensive drug is a classic example of a biphenyl compound with a well-defined MoA. It acts as an angiotensin II receptor blocker, specifically targeting the AT1 receptor.[27][28][29][30][31] This blockade prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[27][30][31] Furthermore, telmisartan also exhibits partial agonism at the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to its beneficial metabolic effects.[27][28]
-
Diflunisal: While originally developed as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, diflunisal has been repurposed for the treatment of transthyretin (ATTR) amyloidosis.[32][33] Its MoA in this context is the stabilization of the transthyretin tetramer, which prevents its dissociation into amyloidogenic monomers.[33][34]
-
AD-04: This compound is being investigated for the treatment of alcohol use disorder and Alzheimer's disease.[35][36] For Alzheimer's, its proposed MoA involves the modulation of hippocampal lipid metabolism.[37] In alcohol use disorder, it is thought to reduce cravings for alcohol.[35]
Conclusion
Validating the mechanism of action of a biologically active biphenyl compound is a complex but essential undertaking. By employing a multi-faceted approach that combines target engagement studies, biophysical characterization, downstream signaling analysis, and in vivo validation, researchers can build a robust and compelling case for their compound's MoA. This comprehensive understanding is not only critical for advancing a compound through the drug development pipeline but also for unlocking its full therapeutic potential. The methodologies and strategies outlined in this guide provide a solid foundation for any research team dedicated to the rigorous scientific validation of their discoveries.
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A Senior Application Scientist's Guide to the Synthesis of Biphenyl-Based Pharmaceutical Intermediates: A Comparative Benchmark Study
Introduction: The Enduring Importance of the Biphenyl Motif in Medicinal Chemistry
The biphenyl scaffold is a cornerstone in modern drug discovery and development. Its rigid, yet conformationally adaptable, structure allows it to effectively mimic the presentation of pharmacophoric features found in natural peptides and other complex biomolecules. This has led to the successful development of numerous blockbuster drugs across a wide range of therapeutic areas, from cardiovascular disease to oncology and neurology.[1] The "sartan" class of angiotensin II receptor blockers, such as Losartan and Valsartan, are prime examples of the therapeutic and commercial success of biphenyl-containing active pharmaceutical ingredients (APIs).[2] These drugs have revolutionized the treatment of hypertension and related cardiovascular conditions. Beyond the sartans, the biphenyl motif is found in a variety of other important pharmaceuticals, including the non-steroidal anti-inflammatory drugs (NSAIDs) Felbinac and Diflunisal, as well as in numerous investigational compounds for the treatment of cancer and neurological disorders.[3][4][5]
Given the prevalence of this structural unit, the efficient, scalable, and sustainable synthesis of biphenyl-based pharmaceutical intermediates is a topic of paramount importance for the pharmaceutical industry. This guide, written from the perspective of a senior application scientist, provides an in-depth, comparative analysis of the key synthetic methodologies used to construct these valuable building blocks. We will move beyond a simple recitation of reaction conditions to explore the underlying mechanistic principles, the practical considerations for process development, and the critical evaluation of each method's performance through the lens of green chemistry metrics. Our goal is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their synthetic strategy and drive innovation in the synthesis of next-generation pharmaceuticals.
Core Synthetic Methodologies: A Head-to-Head Comparison
The construction of the C-C bond linking the two aryl rings of a biphenyl system is the critical transformation in the synthesis of these intermediates. Over the past several decades, a number of powerful, palladium-catalyzed cross-coupling reactions have emerged as the workhorses for this transformation. In this section, we will provide a detailed comparison of the most important of these methodologies, with a particular focus on the reigning champion, the Suzuki-Miyaura coupling, and its most promising challenger, direct C-H activation/arylation.
The Industrial Standard: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling, first reported in 1979, has become the gold standard for the synthesis of biphenyls on both laboratory and industrial scales.[6] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an organoboron reagent, typically a boronic acid or a boronic ester. The widespread adoption of the Suzuki-Miyaura reaction can be attributed to its numerous advantages, including mild reaction conditions, high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generation of non-toxic, easily removed inorganic byproducts.[6][7]
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for achieving high catalytic activity. Electron-rich and sterically hindered phosphine ligands, such as SPhos, are often employed to promote the oxidative addition of less reactive aryl chlorides and to facilitate the reductive elimination of the biphenyl product.[7]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base, typically a carbonate or phosphate, can significantly impact the reaction rate and yield.
-
Solvent: The solvent system, often a mixture of an organic solvent and water, must be chosen to ensure the solubility of both the organic and inorganic reaction components.[8]
Self-Validating System:
A well-designed Suzuki-Miyaura protocol is a self-validating system. The progress of the reaction can be easily monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The formation of the desired biphenyl product and the consumption of the starting materials provide clear indicators of reaction success. Furthermore, the isolation and characterization of the product by standard analytical techniques (NMR, MS, etc.) confirms the identity and purity of the synthesized intermediate.
The Emerging Alternative: Direct C-H Activation/Arylation
While the Suzuki-Miyaura coupling is a powerful and reliable method, it is not without its drawbacks. The pre-functionalization of one of the coupling partners as an organoboron reagent adds a step to the overall synthetic sequence and generates stoichiometric boron-containing waste. Direct C-H activation/arylation has emerged as a highly attractive alternative that circumvents this requirement by directly coupling an aryl halide with an unactivated C-H bond of another arene.[9] This approach offers the potential for more atom-economical and streamlined synthetic routes.
Causality Behind Experimental Choices in C-H Activation/Arylation:
C-H activation reactions are often more challenging to optimize than traditional cross-coupling reactions. The key challenges are achieving high reactivity and controlling the regioselectivity of the C-H functionalization.
-
Directing Groups: Many C-H activation reactions rely on the use of a directing group on one of the substrates to position the catalyst in close proximity to the desired C-H bond. This provides a powerful strategy for controlling regioselectivity.
-
Oxidant: An oxidant is often required to regenerate the active catalyst in the catalytic cycle. The choice of oxidant can have a significant impact on the reaction efficiency.
Self-Validating System:
Similar to the Suzuki-Miyaura coupling, C-H activation reactions can be monitored by standard chromatographic and spectroscopic techniques. The formation of the desired biphenyl product and the regiochemical outcome of the reaction can be confirmed by detailed NMR analysis, such as Nuclear Overhauser Effect (NOE) experiments.
Quantitative Performance Benchmarks
To provide a more objective comparison of these two leading methodologies, we have compiled representative data from the literature for the synthesis of key biphenyl pharmaceutical intermediates. The following table summarizes key performance indicators, including yield, catalyst loading, and green chemistry metrics.
| Intermediate & Method | Target API | Yield (%) | Catalyst Loading (mol%) | Green Metric (E-factor) | Reference |
| 4'-Methylbiphenyl-2-carbonitrile (Suzuki-Miyaura) | Losartan | 98 | 1 | 1.1-1.9 | [10][11] |
| 4'-Methylbiphenyl-2-carbonitrile (Kumada Coupling) | Losartan | 86 | N/A (MnCl2 catalyst) | Not Reported | |
| Biphenyl Core of Anacetrapib (Suzuki-Miyaura) | Anacetrapib | 95 | Not Specified | 11.6 | [12] |
| Biphenyl Core of Anacetrapib (Ru-catalyzed C-H Arylation) | Anacetrapib | Not Specified | Not Specified | Not Reported | [12] |
Note: Direct, side-by-side comparisons of different synthetic methods for the same intermediate under optimized conditions are not always available in the literature. The data presented here is intended to be illustrative.
Green Chemistry Metrics: A Critical Evaluation
In addition to traditional metrics like yield, the pharmaceutical industry is increasingly focused on the environmental impact and sustainability of its manufacturing processes. Green chemistry metrics, such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), provide a quantitative framework for assessing the "greenness" of a chemical process.
-
E-Factor: The E-factor is defined as the total mass of waste produced per unit of product. A lower E-factor indicates a more environmentally friendly process.[11]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and sustainable process.
The data in the table above suggests that while both Suzuki-Miyaura and C-H activation can provide high yields, the overall environmental footprint of the process, as measured by the E-factor, can still be significant. This highlights the importance of considering the entire synthetic route, including workup and purification steps, when evaluating the sustainability of a particular methodology.
Experimental Protocols: A Practical Guide
To further enhance the practical utility of this guide, we provide detailed, step-by-step experimental protocols for the synthesis of a key biphenyl intermediate via both Suzuki-Miyaura coupling and a representative C-H activation reaction.
Protocol 1: Suzuki-Miyaura Synthesis of 4'-Methylbiphenyl-2-carbonitrile (Losartan Intermediate)
This protocol is adapted from a green synthesis approach using a recyclable palladium nanocatalyst.[10]
Materials:
-
2-Bromobenzonitrile
-
4-Methylphenylboronic acid
-
Palladium nanoparticles (PdNPs) derived from Sargassum incisifolium (as catalyst)
-
Base (e.g., K2CO3)
-
Solvent (e.g., water)
Procedure:
-
To a round-bottom flask, add 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), and the base (2 mmol).
-
Add the palladium nanoparticle catalyst (1 mol%).
-
Add the solvent (20 mL).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4'-methylbiphenyl-2-carbonitrile.
Protocol 2: Palladium-Catalyzed C-H Arylation of an Arene
This protocol is a general representation of a direct C-H arylation reaction.
Materials:
-
Arene (C-H coupling partner)
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (if required)
-
Base
-
Solvent
Procedure:
-
To a reaction vessel, add the arene, aryl halide, palladium catalyst, ligand (if necessary), and base.
-
Add the solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature and stir for the required time.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Insights: Visualizing the Catalytic Cycles
A deep understanding of the reaction mechanism is essential for troubleshooting and optimizing a synthetic process. In this section, we provide detailed mechanistic diagrams for both the Suzuki-Miyaura coupling and a representative C-H activation reaction, generated using Graphviz.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-H Activation/Arylation Catalytic Cycle (Simplified)
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. WO2006098705A1 - Process for producing biphenyl-tetrazole compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Green Synthesis Strategy of Binuclear Catalyst for the C-C Cross-Coupling Reactions in the Aqueous Medium: Hiyama and Suzuki–Miyaura Reactions as Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
